1-(6-Chloro-5-methylpyridin-3-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZOYOBQZZFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856993 | |
| Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256791-13-5 | |
| Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Chloro-5-methylpyridin-3-yl)ethanone
A Note to the Researcher: Data for 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS 1256791-13-5) is notably scarce in publicly accessible scientific literature and safety repositories. This guide synthesizes all available verified information. The absence of detailed experimental protocols, comprehensive spectral data, and physical properties indicates that this compound is likely a niche research chemical or a proprietary intermediate not extensively characterized in public-facing documents. The following information is based on data from chemical suppliers.
Compound Identification and Structure
This compound is a halogenated and alkylated pyridine derivative. Its structure, featuring a ketone functional group, makes it a potential building block in organic synthesis. The chlorine atom and the acetyl group on the pyridine ring are key sites for further chemical modification.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethanone, 1-(6-chloro-5-methyl-3-pyridinyl)- | [1] |
| CAS Number | 1256791-13-5 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| InChI Key | TWEZOYOBQZZFBF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)C)Cl | N/A |
Chemical Structure:

Physicochemical Properties
Detailed experimental data for the physicochemical properties of this specific compound are not available in the reviewed literature. Properties such as melting point, boiling point, and density have not been publicly documented.
| Property | Value | Source |
| Physical Form | Solid (predicted/supplier data) | N/A |
| Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Synthesis and Reactivity
Synthesis: A validated, step-by-step synthesis protocol for this compound is not available in published patents or peer-reviewed articles based on the conducted search. Synthesis of related acetylpyridines often involves the acylation of a corresponding pyridine precursor using Grignard reagents or other organometallic compounds with an acetylating agent. However, a specific, verified pathway for this isomer remains undocumented.
Reactivity Profile (Theoretical): Based on its structure, this compound possesses several reactive sites:
-
The Ketone Group: The carbonyl is susceptible to nucleophilic attack, allowing for reactions such as reduction to an alcohol, formation of imines/oximes, and aldol-type condensations.
-
The Pyridine Ring: The nitrogen atom imparts basicity and can be quaternized. The ring itself can undergo nucleophilic aromatic substitution, potentially displacing the chlorine atom, although this is influenced by the activating/deactivating effects of the other substituents.
-
Aryl Halide: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of C-C and C-N bonds at this position.
Spectroscopic Data
No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Chemical suppliers may hold this data internally but have not published it.
Applications in Research and Development
Given its structure as a functionalized pyridine, this compound is positioned as a chemical intermediate or building block for the synthesis of more complex molecules. Halogenated pyridines are common scaffolds in medicinal chemistry and agrochemical research. The specific substitution pattern may be of interest for creating derivatives with potential biological activity, though no specific applications have been documented.
Safety and Handling
The following safety information is derived from supplier safety data sheets. As with any chemical, it should be handled only by trained professionals in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Codes: [2]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Logical Relationship of Safety Precautions
Caption: Workflow for handling and responding to exposure to this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(6-Chloro-5-methylpyridin-3-yl)ethanone
Abstract
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of 1-(6-Chloro-5-methylpyridin-3-yl)ethanone, a substituted pyridine derivative of interest to researchers in medicinal chemistry. In the absence of publicly available experimental spectroscopic data for this specific compound, this guide will leverage high-fidelity predicted data from established computational tools to illustrate the principles and workflow of structural confirmation. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the scientific rationale behind the interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of modern analytical techniques in structural chemistry.
Introduction: The Imperative of Structural Integrity
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Even minor variations in atomic connectivity or stereochemistry can lead to profound differences in efficacy, selectivity, and safety. Therefore, the unequivocal confirmation of a synthesized compound's structure is a non-negotiable prerequisite for its advancement in any research or development pipeline.
This compound presents a moderately complex structure featuring a substituted pyridine ring, a common scaffold in pharmacologically active compounds. The presence of a chlorine atom, a methyl group, and an acetyl group on the pyridine ring gives rise to a unique set of spectroscopic signatures. This guide will simulate a real-world scenario where a chemist has synthesized a compound believed to be this compound and must now rigorously prove its identity.
To achieve this, we will employ a multi-technique approach, as no single analytical method can provide all the necessary information for an unambiguous structure determination. The workflow for this elucidation is outlined below.
Caption: A generalized workflow for the structure elucidation of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
For the purpose of this guide, ¹H and ¹³C NMR spectra were predicted using NMRDB.org, a widely used online platform that employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks for accurate chemical shift prediction.[1][2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds, using proton decoupling.
-
Process the data with a line broadening of 1.0 Hz.
-
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.85 | Doublet (d) | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom, which strongly deshields it, pushing it significantly downfield. It is coupled to the proton at H-4, resulting in a doublet. |
| 8.15 | Doublet (d) | 1H | H-4 | The proton at position 4 is also on the electron-deficient pyridine ring. It is coupled to the proton at H-2, giving a doublet. |
| 2.65 | Singlet (s) | 3H | -COCH₃ | The three protons of the acetyl methyl group are equivalent and not coupled to any other protons, hence they appear as a singlet. The adjacent carbonyl group deshields them to this region. |
| 2.45 | Singlet (s) | 3H | Py-CH₃ | The three protons of the methyl group on the pyridine ring are equivalent and not coupled to any other protons, resulting in a singlet. |
The interpretation of the predicted ¹H NMR spectrum strongly supports the proposed structure. The two doublets in the aromatic region are characteristic of a 2,4-disubstituted pyridine ring. The downfield chemical shifts of these protons are consistent with the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. The two singlets, each integrating to three protons, correspond to the acetyl methyl and the pyridine methyl groups, respectively.
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 196.5 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and typically appears in this downfield region. |
| 152.0 | C-6 | This carbon is attached to the electronegative chlorine atom and the ring nitrogen, causing a significant downfield shift. |
| 150.5 | C-2 | The carbon adjacent to the nitrogen atom is deshielded. |
| 140.0 | C-4 | Aromatic carbon deshielded by the ring nitrogen and the acetyl group. |
| 132.0 | C-3 | The carbon bearing the acetyl group. |
| 128.5 | C-5 | The carbon bearing the methyl group. |
| 26.0 | -COCH₃ | The methyl carbon of the acetyl group. |
| 18.0 | Py-CH₃ | The methyl carbon attached to the pyridine ring. |
The predicted ¹³C NMR spectrum is also in full agreement with the structure of this compound. The presence of the carbonyl carbon at a very low field is a key indicator of the acetyl group. The chemical shifts of the pyridine ring carbons are consistent with the substitution pattern and the electronic effects of the chloro, methyl, and acetyl substituents.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Analysis: Scan a mass-to-charge (m/z) range of 50-300.
Predicted Mass Spectrum and Interpretation
The predicted mass spectrum of this compound would exhibit the following key features:
-
Molecular Ion (M⁺): The molecular formula is C₈H₈ClNO. The calculated monoisotopic mass is 169.0294 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. We expect to see two peaks: one for the ³⁵Cl isotope (M⁺) at m/z 169 and another for the ³⁷Cl isotope (M+2) at m/z 171, with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
-
Key Fragment Ions:
-
m/z 154 ([M-CH₃]⁺): Loss of a methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones.
-
m/z 126 ([M-COCH₃]⁺): Cleavage of the bond between the pyridine ring and the acetyl group, resulting in the loss of an acetyl radical.
-
m/z 43 ([CH₃CO]⁺): The acetyl cation is a very stable and common fragment for compounds containing an acetyl group.
-
Caption: Predicted major fragmentation pathways in EI-MS.
The predicted mass spectrum provides the crucial confirmation of the molecular weight and the elemental composition (specifically, the presence of one chlorine atom). The fragmentation pattern is also consistent with the proposed structure, showing characteristic losses of the methyl and acetyl groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands and Interpretation
Based on the structure of this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Stretching vibrations of C-H bonds on the pyridine ring. |
| ~2950-2850 | C-H stretch | Aliphatic (Methyl) | Stretching vibrations of C-H bonds in the methyl groups. |
| ~1700 | C=O stretch | Ketone | A strong absorption characteristic of the carbonyl group in the acetyl moiety.[3] |
| ~1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) | Ring stretching vibrations of the pyridine nucleus. |
| ~850-750 | C-Cl stretch | Chloroalkane | Stretching vibration of the carbon-chlorine bond. |
The IR spectrum serves as a quick check for the presence of key functional groups. The most prominent and diagnostic peak would be the strong absorption around 1700 cm⁻¹, confirming the presence of the carbonyl group. The combination of aromatic and aliphatic C-H stretches, along with the pyridine ring vibrations and the C-Cl stretch, would provide further evidence for the proposed structure.
Conclusion: A Coherent Structural Narrative
The structure elucidation of this compound is a process of assembling a coherent narrative from multiple, independent lines of spectroscopic evidence. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, confirming the substitution pattern on the pyridine ring and the presence of the acetyl and methyl groups. Mass spectrometry corroborates the molecular weight and elemental formula, with the characteristic 3:1 isotopic pattern of the molecular ion peak providing definitive evidence for the presence of a single chlorine atom. Finally, IR spectroscopy confirms the presence of the key functional groups, most notably the carbonyl group of the ethanone moiety.
By integrating the data from these three powerful analytical techniques, we can confidently and unambiguously confirm the structure of the synthesized compound as this compound. This rigorous approach to structure elucidation is fundamental to ensuring the quality and reliability of chemical research and is an essential skill for any scientist working in the field of drug development.
References
An In-depth Technical Guide to 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS No: 1256791-13-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloro-5-methylpyridin-3-yl)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a halogenated and methylated pyridine ring coupled with an ethanone group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, safety considerations, and its emerging role in pharmaceutical research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1256791-13-5 | [Internal Data] |
| Molecular Formula | C₈H₈ClNO | [Internal Data] |
| Molecular Weight | 169.61 g/mol | [Internal Data] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95% | [1] |
| Hazard Statements | Harmful if swallowed, Causes serious eye irritation | [2] |
Synthesis and Mechanistic Insights
A likely synthetic precursor would be 2-chloro-3-methylpyridine. The introduction of the acetyl group at the 3-position of the pyridine ring can be challenging due to the directing effects of the existing substituents. However, modern cross-coupling methodologies offer a robust solution.
Below is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Directed ortho-metalation (DoM): This strategy is chosen due to the directing effect of the chloro and methyl groups on the pyridine ring, which can facilitate the deprotonation at the C3 position by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Acylation with N,N-dimethylacetamide: This acetylating agent is selected for its reactivity towards the organolithium intermediate and its ability to form the desired ketone. Other acetylating agents like acetyl chloride could also be used, but might lead to over-addition or other side reactions.
-
Aqueous Work-up and Purification: Standard procedures are necessary to quench the reaction, remove inorganic byproducts, and isolate the final product with high purity. Column chromatography is a standard and effective method for purifying organic compounds.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous approved drugs and bioactive molecules. The specific combination of chloro, methyl, and ethanone groups in this compound provides several avenues for its application as a key intermediate in drug discovery.
The ethanone functional group is particularly valuable as it can serve as a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, it can undergo:
-
Reductions: To form the corresponding alcohol, which can be a key pharmacophoric feature or a point for further functionalization.
-
Condensation reactions: With hydrazines or other nucleophiles to form heterocyclic systems like pyrazoles or pyrazolines, which are known to exhibit a wide range of biological activities.
-
Alpha-functionalization: The protons on the methyl group of the ethanone are acidic and can be removed to form an enolate, which can then react with various electrophiles to introduce new substituents.
While specific drugs derived directly from this compound are not yet prominent in the literature, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other targeted therapies suggests its potential in this area. The chloro and methyl groups on the pyridine ring can influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The available safety data sheet (SDS) indicates that the compound is harmful if swallowed and causes serious eye irritation[2].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In Case of Skin Contact: Wash with plenty of soap and water.
Below is a decision-making workflow for the safe handling of this compound.
Caption: Decision workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its versatile functionality and the established importance of the substituted pyridine scaffold in medicinal chemistry underscore its relevance to researchers in the pharmaceutical sciences. While detailed experimental data and specific applications are still emerging, the foundational information provided in this guide serves as a critical resource for scientists working with this compound, promoting both innovative research and safe laboratory practices.
References
"1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" synthesis overview
An In-Depth Technical Guide to the Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Abstract
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a sophisticated ketone derivative identified by CAS number 221615-75-4, serves as a pivotal advanced intermediate in the synthesis of Etoricoxib. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) valued for their efficacy in treating inflammatory conditions with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The molecular architecture of this intermediate, featuring a methyl-substituted pyridine ring linked to a methylsulfonyl-functionalized phenyl group via an ethanone bridge, is specifically designed to facilitate the construction of Etoricoxib's complex framework.[3][2]
Given its commercial importance, the development of efficient, scalable, and economically viable synthetic routes to this ketosulfone is a primary objective for pharmaceutical and chemical manufacturing. This guide provides a detailed examination of the predominant synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind process choices. We will explore two principal pathways: the direct condensation of activated precursors and the systematic oxidation of a thioether intermediate.
Introduction
The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-stage process where the efficiency of each step directly impacts the final product's cost and purity. For a widely-used therapeutic agent like Etoricoxib, the synthesis of its key building blocks, such as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (hereafter referred to as the "target ketosulfone"), is of critical industrial relevance.[4][5] The structure of the target ketosulfone is integral to forming the final drug substance, making its synthesis a focal point of process chemistry optimization.[2]
The primary challenges in its production include achieving high yields and exceptional purity (>99%), minimizing the formation of impurities, and designing processes that are both environmentally sustainable ("green") and scalable for industrial production. This document synthesizes information from patent literature and chemical journals to present a comprehensive overview for researchers and drug development professionals.
Core Synthetic Precursors: Preparation and Strategy
The successful synthesis of the target ketosulfone relies on the efficient preparation of two key starting materials: a derivative of phenylacetic acid bearing a methylsulfonyl group and an activated form of 6-methylnicotinic acid.
Synthesis of 4-(Methylsulfonyl)phenylacetic Acid
4-(Methylsulfonyl)phenylacetic acid (CAS: 90536-66-6) is a white to yellowish crystalline powder that serves as the backbone for the C2-aryl moiety of the target molecule.[6] Its synthesis is a critical preliminary step.
Rationale for Synthesis: While commercially available, in-house synthesis is often required for large-scale production to control cost and quality. A common and effective method is the Willgerodt-Kindler reaction followed by hydrolysis, starting from 4-(methylsulfonyl)acetophenone.[1]
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis [1][7]
-
Thioamide Formation: In a round-bottom flask, 1-(4-methanesulfonylphenyl)ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol) are combined. The mixture is heated to reflux (approx. 125°C) for 2 hours.
-
Hydrolysis: The reaction mixture is cooled, and a 3N aqueous solution of sodium hydroxide (20 mL) is added. The mixture is then refluxed for an additional 30 minutes to hydrolyze the intermediate thioamide.
-
Work-up and Isolation: After cooling, the mixture is filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 6. This step is designed to precipitate impurities, which are then removed by washing with ethyl acetate.
-
Final Precipitation: The resulting aqueous fraction is further acidified with dilute HCl to a pH of ~2, which precipitates the pure 4-(methylsulfonyl)phenylacetic acid as a white solid.
-
Purification: The product can be further purified by recrystallization from an ethanol/water mixture to yield high-purity crystals.[7]
Synthesis of Activated 6-Methylnicotinic Acid Derivatives
To facilitate the condensation reaction, the carboxylic acid of 6-methylnicotinic acid must be activated. This is typically achieved by converting it into an ester, most commonly the methyl ester.
Rationale for Activation: The direct condensation of a carboxylic acid with a carbon nucleophile is generally not feasible. Conversion to an ester provides a suitable electrophilic center for the reaction while being stable enough for isolation and handling.
Experimental Protocol: Fischer Esterification to Methyl 6-methylnicotinate [8]
-
Reaction Setup: 6-Methylnicotinic acid (0.1 mole) is suspended in methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.
-
Reflux: The mixture is heated to reflux and maintained for several hours (typically 12-17 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the evolution of CO2 gas ceases.
-
Extraction and Isolation: The product is extracted from the aqueous mixture using an organic solvent such as chloroform or ethyl acetate. The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4).
-
Purification: The solvent is removed under reduced pressure to yield methyl 6-methylnicotinate, often as an off-white solid, with reported yields around 75%.[8]
Primary Synthetic Pathways to the Target Ketosulfone
Two major strategies dominate the synthesis of the target ketosulfone, each with distinct advantages regarding process control, reagent selection, and impurity profiles.
Pathway A: One-Pot Condensation of Precursors
This elegant and efficient route involves the direct condensation of an activated derivative of 4-(methylsulfonyl)phenylacetic acid with methyl 6-methylnicotinate. This method is favored for its atom economy and reduced number of unit operations.
Causality and Mechanistic Insight: The reaction proceeds via the formation of a dianion or a metal salt of 4-(methylsulfonyl)phenylacetic acid, which acts as a potent nucleophile.[4] Strong bases like sodium hydride or Grignard reagents (e.g., t-BuMgCl) are required to deprotonate both the carboxylic acid and the alpha-carbon, generating the reactive species. This nucleophile then attacks the electrophilic carbonyl carbon of the methyl 6-methylnicotinate, leading to the formation of the ketone after an acidic work-up. The use of anhydrous solvents like Tetrahydrofuran (THF) is critical to prevent quenching of the highly reactive base and anionic intermediates.[4]
Workflow for Pathway A: Condensation
Caption: Workflow for the one-pot condensation synthesis.
Experimental Protocol: One-Pot Synthesis [4][9]
-
Reaction Setup: In a dry, inert-atmosphere flask, 4-(methylsulfonyl)phenylacetic acid (1.0 molar equivalent) is suspended in anhydrous THF.
-
Base Addition: The mixture is heated to 65-70°C. A solution of t-butylmagnesium chloride (t-BuMgCl, 1.0 M in THF) is added. This step generates the reactive magnesium salt.
-
Ester Addition: A solution of methyl 6-methylnicotinate (typically ~0.5 equivalents to drive the reaction with the excess acid salt) in anhydrous THF is added slowly to the reaction mixture while maintaining the reflux temperature.
-
Reaction Monitoring: The reaction is maintained at 65-70°C for 1-3 hours and monitored by HPLC for the disappearance of the starting materials.
-
Work-up: The reaction is cooled and quenched by carefully adding it to an aqueous acidic solution (e.g., dilute HCl).
-
Isolation: The product is isolated through standard organic synthesis techniques, including extraction, washing, and crystallization. Molar yields for this process are typically reported in the range of 78-88%.[4]
| Reagent | Molar Equiv. | Purpose |
| 4-(Methylsulfonyl)phenylacetic Acid | 1.0 | Nucleophile Precursor |
| t-Butylmagnesium Chloride (1M) | ~2.0 | Strong Base |
| Methyl 6-methylnicotinate | ~0.5 | Electrophile |
| Anhydrous THF | - | Solvent |
| Dilute HCl | - | Quench/Work-up |
Table 1: Representative Reagents for Pathway A.
Pathway B: Oxidation of Thioether Intermediate
This widely-used industrial method involves the synthesis of a thioether precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, which is subsequently oxidized to the desired sulfone.[10][11]
Causality and Mechanistic Insight: This pathway separates the carbon-carbon bond formation from the final functional group transformation. The initial condensation to form the ketosulfide is often more straightforward than the direct ketosulfone synthesis. The critical step is the selective oxidation of the sulfide to a sulfone without over-oxidizing other parts of the molecule. A mixture of hydrogen peroxide and an acid (like methanesulfonic acid or sulfuric acid) is a powerful and common oxidizing system.[10][11][12] The acid protonates the hydrogen peroxide, increasing its electrophilicity and making it a more potent oxidant. Careful temperature control is paramount to prevent runaway reactions and ensure selectivity.
Workflow for Pathway B: Oxidation Route
Caption: Workflow for the thioether oxidation synthesis pathway.
Experimental Protocol: Oxidation of Ketosulfide [10][12]
-
Reaction Setup: In a three-necked flask equipped for temperature control, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equiv.) is dissolved in ice-cold acetic acid and methanesulfonic acid (1.2 equiv.).
-
Cooling: The reaction mixture is cooled to between 5-10°C using an ice bath.
-
Oxidant Addition: A 30% w/w solution of hydrogen peroxide (3.0 equiv.) is added slowly and dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature (20-25°C) and stirred for at least 6 hours.
-
Work-up and Isolation: Upon completion, the reaction is cooled to 0-5°C, and water is added to precipitate the product. The resulting suspension is stirred, filtered, and the solid product is washed thoroughly with water.
-
Drying: The raw product is dried in a vacuum oven at 50-65°C to yield the target ketosulfone, often as a yellow or white solid.[10][13]
| Reagent | Volume/Equiv. | Purpose |
| Ketosulfide Precursor | 1.0 equiv. | Starting Material |
| Acetic Acid | 1.5 volumes | Solvent |
| Methanesulfonic Acid | 1.2 equiv. | Acid Catalyst |
| Hydrogen Peroxide (30%) | 3.0 equiv. | Oxidizing Agent |
| Water | - | Precipitation/Washing |
Table 2: Representative Reagents for Pathway B.
Purification and Physicochemical Properties
Regardless of the synthetic pathway, achieving pharmaceutical-grade purity requires a robust purification step.
Purification Protocol: Recrystallization [10][13]
-
The crude target ketosulfone is dissolved in a suitable solvent at an elevated temperature. N,N-dimethylformamide (DMF) is effective, with the crude material being dissolved at 120°C.[10][13]
-
The hot solution is then cooled slowly to room temperature (e.g., 25°C), allowing for the formation of well-defined crystals.
-
The suspension is stirred for several hours to maximize crystal growth.
-
The purified product is collected by filtration, washed with a cold solvent like acetone to remove residual DMF, and dried under vacuum at 50°C.[10][13] This process typically yields the final product as a white solid with high purity.
| Property | Value |
| CAS Number | 221615-75-4 |
| Molecular Formula | C15H15NO3S |
| Molecular Weight | 289.35 g/mol |
| Boiling Point | 509.7 ± 50.0 °C at 760 mmHg[3] |
| Density | 1.2 ± 0.1 g/cm³[3] |
| Appearance | White to off-white solid |
Table 3: Physicochemical Properties of the Target Ketosulfone.
Conclusion
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-established process in industrial pharmaceutical chemistry, essential for the production of Etoricoxib. The two primary routes—direct condensation and oxidation of a thioether—both offer viable pathways to the target molecule. The choice between them often depends on factors such as raw material availability, process safety infrastructure (especially for handling strong bases and oxidizers), and desired impurity profiles. Ongoing research focuses on developing "greener" protocols that avoid hazardous reagents like tungsten catalysts and minimize the use of organic solvents, aligning with modern principles of sustainable chemical manufacturing.[4][5] This guide provides the foundational knowledge for scientists and researchers to understand, replicate, and innovate upon these critical synthetic processes.
References
- 1. 4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent [benchchem.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 10. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 11. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 12. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 13. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
A Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Synthesis, Characterization, and Application in Etoricoxib Development
Abstract
This technical guide provides a comprehensive overview of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a pivotal chemical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. The document delves into the compound's formal nomenclature, physicochemical properties, and its critical role within the broader context of anti-inflammatory drug development. Detailed, field-proven synthetic protocols are presented, emphasizing the causality behind experimental choices to ensure reproducibility and high purity. Furthermore, this guide outlines modern analytical techniques for quality control and summarizes essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as an authoritative resource, bridging the gap between theoretical chemistry and practical application in pharmaceutical manufacturing.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC conventions, which provides an unambiguous description of its molecular structure. Its identity is further defined by a unique CAS number and various chemical informatics identifiers.
The IUPAC name for the compound is 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone [1]. This name is derived from its core structure: an "ethanone" backbone, which is a two-carbon ketone. The carbonyl carbon (C1) is attached to a 6-methyl-substituted pyridine ring at the 3-position. The alpha-carbon (C2) is linked to a phenyl ring that is substituted with a methylsulfonyl group at the 4-position.
In industrial and laboratory settings, it is also commonly referred to by synonyms such as "Keto Sulfone"[2] or simply by its CAS number, 221615-75-4[1][3][4].
| Identifier | Value |
| IUPAC Name | 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone[1] |
| CAS Number | 221615-75-4[4] |
| Molecular Formula | C₁₅H₁₅NO₃S[1][4] |
| SMILES | Cc1ccc(cn1)C(=O)Cc2ccc(cc2)S(=O)(=O)C[5] |
| InChI | InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3[1][4] |
| InChIKey | YBFHILNBYXCJKD-UHFFFAOYSA-N[4] |
Physicochemical Properties
The compound's physical and chemical characteristics dictate its behavior in synthesis, purification, and storage. It is a stable solid under standard laboratory conditions, a property beneficial for its use as a pharmaceutical intermediate.
| Property | Value | Source |
| Molecular Weight | 289.4 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | |
| Purity (Typical) | >97% |
The molecule's structure, featuring both aromatic (phenyl) and heterocyclic (pyridine) rings along with a polar sulfonyl group, results in moderate solubility in many organic solvents, while its non-polar character is dominant[4]. The methyl group on the pyridine ring can influence the compound's electronic properties and reactivity[4].
The Role in Selective COX-2 Inhibition
The primary significance of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone lies in its role as a key intermediate in the manufacture of Etoricoxib (marketed as Arcoxia®)[6][7][8][9]. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with older, non-selective NSAIDs[10].
COX enzymes mediate the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and produces prostaglandins responsible for protecting the stomach lining, while COX-2 is induced during inflammation and produces prostaglandins that mediate pain and fever[10][11]. By selectively inhibiting COX-2, Etoricoxib reduces inflammation and pain with a lower risk of gastrointestinal issues[10][12]. The precise and robust synthesis of its intermediates, such as the topic compound, is therefore paramount to ensuring the quality and efficacy of the final drug product.
Synthetic Methodologies
The industrial synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is highly optimized for yield, purity, and cost-effectiveness. The most prevalent and well-documented approach involves the oxidation of its sulfide precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.
Experimental Protocol: Oxidation of Ketosulfide to Ketosulfone
This protocol is a synthesized methodology based on established procedures described in the scientific and patent literature[3][13]. It represents a self-validating system where reaction progress and final product purity are monitored analytically.
Causality Statement: The choice of an oxidative workup is a classic and efficient strategy to convert a sulfide to a sulfone. The use of hydrogen peroxide in an acidic medium provides a potent yet controllable oxidizing environment. Initial cooling is critical to manage the exothermic nature of the oxidation, preventing runaway reactions and the formation of byproducts.
Materials and Reagents:
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (Ketosulfide precursor)
-
Acetic Acid (glacial)
-
Methanesulfonic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Sodium Thiosulfate
-
Sodium Hydroxide (30% solution)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 1.0 equivalent of the ketosulfide precursor. Add ice-cold acetic acid (approx. 1.5 volumes) and methanesulfonic acid (approx. 1.2 equivalents)[3].
-
Initial Cooling: Cool the reaction mixture to 5-10 °C using an ice bath. This step is crucial for controlling the initial exotherm upon addition of the oxidant.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 5-10 °C[3].
-
Reaction Progression: After the addition is complete, allow the mixture to warm to 20-25 °C and then heat to approximately 50 °C. Maintain this temperature with stirring for at least 6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC)[3].
-
Quenching: Cool the mixture to 0-5 °C. Prepare a solution of sodium thiosulfate in water and add it in batches to the reaction mixture to quench any unreacted hydrogen peroxide.
-
Precipitation and Neutralization: Adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution[3]. This neutralization step causes the product to precipitate out of the aqueous solution.
-
Isolation and Washing: Stir the resulting suspension at 20-25 °C for 2 hours to ensure complete precipitation. Filter the solid product and wash it thoroughly with deionized water (2 x 4 volumes) to remove residual salts and acids[7].
-
Drying: Dry the isolated solid product under vacuum at 40-50 °C for at least 12 hours to yield the final 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[3][7].
Analytical Characterization and Quality Control
Ensuring the purity and identity of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a non-negotiable step in pharmaceutical manufacturing. The compound itself serves as a critical reference standard for monitoring impurities in the final Etoricoxib API[2].
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the intermediate. A well-developed HPLC method can effectively separate the target compound from starting materials, the ketosulfide precursor, and other process-related impurities. Purity levels are typically determined by the area percentage (A%) of the main peak in the chromatogram[8].
Other Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural confirmation of the synthesized compound.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the compound's identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the ketone (C=O) and sulfone (S=O) stretches.
Safety and Handling
Proper handling of all chemical intermediates is essential for laboratory and personnel safety. Based on aggregated GHS data, the compound presents moderate hazards that require standard precautions.
| GHS Hazard Information | Code | Description |
| Pictogram | Warning | |
| Hazard Statements | H315 | Causes skin irritation[1] |
| H412 | Harmful to aquatic life with long lasting effects[1] |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes[2].
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols[2].
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound should be stored under an inert atmosphere as it may be hygroscopic[2].
Conclusion
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is more than a mere precursor; it is a meticulously designed and controlled building block that is fundamental to the production of the important anti-inflammatory drug, Etoricoxib. Its synthesis via the oxidation of a ketosulfide intermediate is a robust and scalable process, underpinned by precise control of reaction conditions. The stringent analytical characterization of this intermediate is directly linked to the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a detailed, technically grounded overview intended to support the work of professionals in the fields of chemical synthesis and drug development.
References
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 4. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]
- 5. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]
- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 9. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 10. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Etoricoxib - Wikipedia [en.wikipedia.org]
- 13. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
An In-Depth Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly referred to as "ketosulfone," is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its primary significance lies in its role as a key precursor in the manufacturing of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[2][3][4] Etoricoxib is an important nonsteroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with various conditions.[2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and critical applications of this essential building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is fundamental for its effective use in synthetic chemistry and drug development. These properties dictate its reactivity, solubility, and handling requirements.
The molecular formula of the compound is C₁₅H₁₅NO₃S.[5] Its molecular weight is approximately 289.35 g/mol .[5][6] Other sources may report a slightly different value of 289.4 g/mol .[7][8]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅NO₃S | [5][6] |
| Molecular Weight | 289.35 g/mol | [5][9] |
| CAS Number | 221615-75-4 | [5][9] |
| Appearance | White to pale yellow crystalline solid | [8] |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and dichloromethane | [8] |
| Storage Temperature | Room Temperature |
Synthesis and Manufacturing
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a critical process in the production of Etoricoxib.[10] Several synthetic routes have been developed to optimize yield, purity, and cost-effectiveness.[10][11] A common and efficient method involves the oxidation of a precursor sulfide or sulfoxide compound.[3]
General Synthesis Workflow
A prevalent synthetic strategy involves the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.[9] This process converts the sulfide group into a sulfone group, yielding the desired product.[3] The oxidation is often carried out using reagents such as hydrogen peroxide in the presence of an acid catalyst.[9][11]
Below is a generalized, step-by-step protocol for a common laboratory-scale synthesis:
Experimental Protocol: Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone
-
Reaction Setup : To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.[9]
-
Acid Addition : Add 150 mL of ice-cold acetic acid and 30 mL of methanesulfonic acid to the flask.[9]
-
Cooling : Cool the reaction mixture to a temperature between 5-10 °C.[9]
-
Oxidant Addition : Slowly add 120 mL of a 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10°C.[9]
-
Reaction : Warm the mixture to 50 °C with stirring at 20-25 °C and allow the reaction to proceed for at least 6 hours.[9]
-
Quenching : After the reaction is complete, cool the mixture to 0-5 °C. In batches, add a solution of 300 g of sodium thiosulfate in water.[9]
-
pH Adjustment : Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution.[9]
-
Stirring and Filtration : Continue to stir the mixture at 20-25 °C for 2 hours. Filter the resulting suspension.[9]
-
Washing and Drying : Wash the solid product with water (2 x 400 mL) and dry it under a vacuum at 40 °C for at least 12 hours.[9]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of the target compound.
Role in Drug Development: Etoricoxib Synthesis
The primary application of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is as a crucial intermediate in the synthesis of Etoricoxib.[8][12] Etoricoxib is a selective COX-2 inhibitor, a class of drugs that provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[12]
The synthesis of Etoricoxib from this intermediate often involves a condensation reaction.[13] The specific reaction pathway can vary, but it generally leads to the formation of the final bipyridine structure of Etoricoxib.[13][14] The purity and quality of the starting ketosulfone are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4]
Logical Relationship Diagram
Caption: Role of the intermediate in the synthesis and action of Etoricoxib.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is classified with the signal word "Warning". It is reported to cause skin irritation (H315) and may be harmful to aquatic life with long-lasting effects (H412).[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[7]
Conclusion
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial building block for drug development professionals. A comprehensive understanding of its synthesis, handling, and application is essential for the efficient and safe production of this important therapeutic agent.
References
- 1. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 2. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. Etoricoxib Intermediates | Manufacturer | Supplier | SSpharma India [sspharma.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apicule.com [apicule.com]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 12. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 13. Portico [access.portico.org]
- 14. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
"1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly identified by its CAS Number 221615-75-4, is a pivotal chemical intermediate in contemporary pharmaceutical synthesis.[1][2][3] Its primary significance lies in its role as the direct precursor to Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor prescribed for the management of pain and inflammation associated with various forms of arthritis and other conditions.[4][5][6][7][8]
The robust and efficient synthesis of Etoricoxib is critically dependent on the quality and handling of this key intermediate, often referred to as "ketosulfone." A comprehensive understanding of its physical properties is therefore not merely academic; it is essential for process optimization, ensuring batch-to-batch consistency, developing stable formulations, and meeting stringent regulatory standards. This guide provides a detailed examination of the known physicochemical characteristics of this compound, supported by experimental protocols and field-proven insights for its characterization.
Chemical Identity and Structure
The molecular structure combines a substituted pyridine ring with a methylsulfonylphenyl moiety, linked by an ethanone group. This unique architecture dictates its chemical reactivity and physical behavior.
Caption: Chemical structure of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone[3][9] |
| CAS Number | 221615-75-4[3] |
| Molecular Formula | C₁₅H₁₅NO₃S[3][10] |
| Molecular Weight | 289.35 g/mol [2][9][10] |
| Canonical SMILES | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C[11] |
| InChI Key | YBFHILNBYXCJKD-UHFFFAOYSA-N[11][12] |
Physicochemical Properties
The physical properties of the ketosulfone intermediate are summarized below. These parameters are fundamental for guiding its purification, drying, milling, and storage.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid; White to yellow or cream-colored powder | [2][5][12][13][14] |
| Melting Point | >169°C (decomposes) | [2] |
| 334°C (by DSC) | [5] | |
| Boiling Point | 509.7 ± 50.0 °C (Predicted) | [2][15] |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [2][15] |
| pKa | 3.75 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and heated Methanol |[2] |
Detailed Discussion of Properties
-
Physical State and Appearance : The compound is consistently reported as a solid at room temperature.[12] Color variations from white to yellow or cream are noted in literature and commercial sources, which may reflect different levels of purity or the presence of minor impurities from the synthesis process.[5][13][14] Raw product is often yellow, with purification yielding a white solid.[13]
-
Melting Point and Thermal Behavior : There is a significant discrepancy in the reported melting point values: >169°C with decomposition[2] and a much higher 334°C determined by Differential Scanning Calorimetry (DSC).[5] This wide variation is noteworthy. The lower value with decomposition suggests potential thermal instability, while the higher DSC value might correspond to a specific, highly stable crystalline form (polymorph). The possibility of polymorphism is a critical consideration in drug development, as different crystal forms can have different solubilities, stabilities, and processing characteristics. Authoritative characterization via DSC, Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) is essential to resolve this ambiguity for any given batch.
-
Solubility Profile : The compound exhibits limited solubility in common polar protic solvents like methanol, requiring heating to achieve even slight dissolution.[2] It is also slightly soluble in DMSO.[2] Given its use in synthesis steps involving solvents like toluene and tetrahydrofuran (THF), it can be inferred that it possesses greater solubility in less polar organic solvents.[4][5] A comprehensive solubility profile across a range of pharmaceutically acceptable solvents is a crucial dataset for developing purification and crystallization protocols.
-
Spectroscopic Profile : While specific spectral data is not universally published, commercial suppliers confirm the availability of analytical data such as NMR and HPLC for structure and purity confirmation.[16] For quality control, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, singlets for the two methyl groups (one on the pyridine ring and one on the sulfone group), and a key singlet for the methylene (-CH₂-) bridge. The ¹³C NMR would similarly provide a distinct fingerprint of the 15 carbon atoms in their unique chemical environments.
Experimental Protocols for Physical Characterization
To ensure the reliability and reproducibility of data, standardized experimental protocols are necessary. The following represents best-practice methodologies for characterizing the key physical properties of this intermediate.
Caption: Workflow for comprehensive physical characterization of the ketosulfone intermediate.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a more accurate and detailed thermal profile than visual methods. It can detect melt endotherms, decomposition events, and solid-solid transitions indicative of polymorphism, explaining the causality behind the observed thermal behavior.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a non-hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 350°C at a rate of 10°C/min. The upper limit is chosen to encompass both reported melting points.
-
Use a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting heat flow curve. The peak onset of the endotherm is reported as the melting point. Note any exothermic events that may indicate decomposition.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Rationale: This is the gold-standard method for determining thermodynamic solubility, providing trustworthy data essential for crystallization and formulation design. The use of HPLC for quantification ensures specificity and accuracy.
-
System Preparation: Add an excess amount of the solid compound to several vials, each containing a known volume (e.g., 5 mL) of a selected solvent (e.g., isopropanol, acetone, water, methanol).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand for 2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve.
Protocol 3: X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis
Rationale: XRPD is the primary tool for identifying the crystalline state (or lack thereof) and for distinguishing between different polymorphs. This is a self-validating system for confirming the solid-state form of the material.
-
Sample Preparation: Gently pack a sufficient amount of the powder sample into the sample holder. Ensure the surface is flat and level with the holder's surface.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Acquisition: Scan the sample using Cu Kα radiation over a 2θ range of 2° to 40°. Use appropriate step sizes (e.g., 0.02°) and scan speeds.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique fingerprint for the crystalline form. A sharp pattern of peaks indicates a crystalline material, while a broad halo indicates an amorphous solid.
Handling, Storage, and Safety
-
Storage Conditions : For long-term stability, the compound should be stored at room temperature in a dry environment, inside well-sealed containers to protect it from moisture.[2][12]
-
Safety Profile : Safety data indicates that the compound is a skin irritant.[3][14] Standard personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling the material. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-defined solid that serves as a cornerstone in the synthesis of Etoricoxib. While key physical data such as molecular weight and formula are firmly established, properties like the melting point require careful in-house verification due to conflicting reports in the literature, possibly arising from polymorphism. The experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable, batch-specific data. A thorough characterization of its thermal behavior, solubility, and solid-state form is paramount for achieving efficient, controlled, and scalable manufacturing of the final active pharmaceutical ingredient.
References
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- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Study of Thermal Properties, Molecular Dynamics, and Physical Stability of Etoricoxib Mixtures with Octaacetylmaltose near the Glass Transition - PMC [pmc.ncbi.nlm.nih.gov]
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The Emergence of a Key Intermediate: A Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
A Foreword for the Modern Drug Hunter: In the landscape of modern medicinal chemistry, the journey from a conceptual target to a clinically effective therapeutic is rarely linear. It is a path paved with meticulous synthesis, rigorous analysis, and a deep understanding of molecular interactions. This guide delves into the scientific narrative of a pivotal molecule, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a cornerstone in the development of selective COX-2 inhibitors. While not an active pharmaceutical ingredient in itself, its existence and chemical ingenuity unlock the pathway to a significant class of anti-inflammatory agents. Herein, we explore its discovery, synthesis, and the profound impact of its structural attributes on the creation of targeted therapies.
The Genesis: A Response to a Clinical Imperative
The story of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is intrinsically linked to the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs competitively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1 often leads to undesirable gastrointestinal and renal side effects.[1][3] This clinical challenge spurred the development of selective COX-2 inhibitors, a new class of drugs designed to mitigate these adverse effects.[2][3]
The subject of this guide emerged from an extensive drug discovery program at Merck aimed at creating Etoricoxib, a potent and selective COX-2 inhibitor.[4] The unique molecular architecture of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, featuring a 6-methylpyridin-3-yl moiety linked to a 4-(methylsulfonyl)phenyl group via an ethanone bridge, was strategically designed as a key building block to construct the final, complex structure of Etoricoxib.[4]
The Art of the Molecule: Synthesis and Physicochemical Profile
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a testament to the advancements in organic chemistry, with various methodologies developed to optimize yield and purity.
A Robust Synthetic Protocol
One common and effective method involves the oxidation of a thioether precursor. The following is a generalized, step-by-step protocol based on established literature.[5][6]
Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
-
Reaction Setup: To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, ice-cold acetic acid, and methanesulfonic acid.[5]
-
Cooling: Cool the reaction mixture to 5-10 °C.[5]
-
Oxidation: Slowly add a 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10°C.[5]
-
Reaction Progression: Allow the reaction mixture to warm to 20-25 °C and stir for a minimum of 6 hours, monitoring for completion.[5]
-
Quenching: Upon completion, cool the mixture to 0-5 °C and carefully add a solution of sodium thiosulfate to quench any unreacted peroxide.[5]
-
Neutralization and Precipitation: Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution to precipitate the product.[5]
-
Isolation and Purification: Stir the resulting suspension at 20-25 °C for 2 hours, then filter the solid product. Wash the solid with water and dry under a vacuum at 40 °C.[5]
Caption: A generalized workflow for the synthesis of the target intermediate.
Physicochemical Characteristics
The physical and chemical properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone are crucial for its handling, storage, and subsequent reactions.
| Property | Value | Reference |
| Molecular Formula | C15H15NO3S | [5] |
| Molecular Weight | 289.35 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 509.7 ± 50.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
The Path to Bioactivity: A Stepping Stone to COX-2 Inhibition
While 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is primarily an intermediate, its structure contains key features that are prerequisites for the selective inhibition of COX-2.[4][8] The presence of the methylsulfonyl group on the phenyl ring is a critical pharmacophore that allows for specific interactions within the active site of the COX-2 enzyme.[8]
The final drug, Etoricoxib, achieves its high selectivity by exploiting a key difference between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more accommodating side pocket, which can be accessed by molecules with bulky side groups.[3][8] The methylsulfonyl group of Etoricoxib fits into this side pocket, leading to a stable and selective binding that is not possible with the more constricted active site of COX-1.[8]
Caption: The role of Etoricoxib in the selective inhibition of COX-2.
Ensuring Purity and Identity: Analytical Characterization
The quality control of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is paramount to ensure the safety and efficacy of the final pharmaceutical product. A variety of analytical techniques are employed for its characterization.[9][10]
Key Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of the compound and quantifying any related substances or impurities.[9][11] A typical HPLC method would utilize a C18 or phenyl silane bonded silica gel column with a mobile phase consisting of a buffer and an organic solvent, with detection at a specific UV wavelength.[11][12]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative determination of the compound in bulk and in various solvents, by measuring its absorbance at its wavelength of maximum absorption (λmax).[9]
-
Hyphenated Techniques: For more detailed analysis, especially in biological matrices or for impurity profiling, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide enhanced sensitivity and specificity.[9][10]
Conclusion: More Than an Intermediate
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone stands as a powerful example of how a carefully designed chemical entity can be the key to unlocking a new generation of therapeutics. Its synthesis and purification represent significant achievements in process chemistry, while its structural features provide invaluable insights into the principles of selective enzyme inhibition. For researchers and professionals in drug development, the story of this intermediate underscores the critical importance of foundational chemistry in the pursuit of safer and more effective medicines.
References
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- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104614467A - Method for separating etoricoxib and related substances thereof by using high performance liquid chromatography - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: A Pivotal Intermediate in Modern Drug Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Keystone Molecule
In the landscape of pharmaceutical development, the efficiency, purity, and scalability of synthetic routes are paramount. Certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as critical building blocks that define the viability of a drug's production. 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No. 221615-75-4), often referred to as "ketosulfone" or "etoricoxib ketosulfone," is a prime example of such a pivotal intermediate.[1][2] Its primary and most significant role is as the key precursor in the synthesis of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor.[3][4][5][6]
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][7] The discovery of COX-2 and the subsequent development of selective inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes.[4][8][9][10] The molecular architecture of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, featuring a methyl-substituted pyridine ring linked to a methylsulfonyl-functionalized phenyl group via an ethanone bridge, is specifically designed to facilitate the efficient construction of Etoricoxib's complex bipyridine framework.[4]
This guide provides an in-depth examination of this key intermediate, focusing on its synthesis, characterization, and critical role in drug manufacturing. It is designed to be a practical resource, offering field-proven insights and detailed methodologies to support professionals in the pharmaceutical sciences.
Physicochemical Properties and Characterization
The physical and chemical properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone are fundamental to its handling, purification, and subsequent reactions. It is typically a solid at room temperature, appearing as a pale beige or yellow powder.[3][7]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 221615-75-4 | [2][11][12][13] |
| Molecular Formula | C₁₅H₁₅NO₃S | [2][12][13][14] |
| Molecular Weight | 289.35 g/mol | [1][12][13][15] |
| Appearance | Pale Beige to Yellow Solid | [3][7] |
| Purity | Typically >97-98% (HPLC) | [7][15][16] |
| Storage | Room Temperature, in a cool, dry place | [7][16] |
| Solubility | Soluble in organic solvents |[14] |
Analytical Characterization
Rigorous analytical control is essential to ensure the purity of the intermediate, which directly impacts the quality of the final API. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and quantifying impurities.[11][17] Spectroscopic methods are used to confirm the compound's identity and structure.
-
¹H-NMR and ¹³C-NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence and connectivity of the pyridine and phenyl rings, as well as the methyl and methylsulfonyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) of the ethanone linker and the sulfonyl (S=O) group.
Core Synthesis Methodologies: A Comparative Analysis
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a subject of extensive research, with various patented methods focusing on improving yield, purity, and process efficiency.[6][18] Two predominant strategies have emerged as industrially relevant.
Methodology A: Oxidation of the Thioether Precursor
This widely used method involves the oxidation of the corresponding thioether, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone. The process is robust and scalable, making it a common choice in manufacturing.
Workflow: Oxidation Pathway
Caption: Workflow for the oxidation of the thioether precursor.
Detailed Protocol (Based on Published Procedures[3][11]):
-
Reaction Setup: Charge a suitable reactor with 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, ice-cold acetic acid, and methanesulfonic acid.
-
Temperature Control: Cool the reaction mixture to between 5-10 °C. This step is critical as the subsequent oxidation is exothermic.
-
Oxidation: Slowly add a 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature at 5-10 °C.
-
Causality: The combination of acetic acid and methanesulfonic acid acts as a solvent and catalyst for the oxidation of the sulfide to the sulfone by hydrogen peroxide. Precise temperature control prevents runaway reactions and the formation of byproducts.
-
-
Reaction Drive: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for at least 6 hours to ensure the reaction goes to completion.[3][11]
-
Quenching: Cool the mixture to 0-5 °C and carefully add a solution of sodium thiosulfate.
-
Causality: Sodium thiosulfate is a reducing agent used to quench any unreacted hydrogen peroxide, preventing potential hazards during workup.
-
-
Neutralization & Precipitation: Adjust the pH of the mixture to 5.5-6.5 using a sodium hydroxide solution. The product, being less soluble in the aqueous medium at this pH, will precipitate out.[11]
-
Isolation: Filter the resulting suspension, wash the solid product thoroughly with water to remove inorganic salts, and dry under vacuum.[3][11]
This process can achieve high molar yields, often exceeding 95%, with purities around 94% before further purification.[11]
Methodology B: Palladium-Catalyzed α-Arylation
A more modern approach involves the direct coupling of an aryl halide with an acetylpyridine derivative, leveraging the power of palladium catalysis.[19] This method can be highly efficient and avoids the use of strong oxidizers.
Workflow: Palladium-Catalyzed Cross-Coupling
Caption: Workflow for Pd-catalyzed α-arylation.
Detailed Protocol (Based on Published Procedures[5][20]):
-
Catalyst Preparation: In a reactor under an inert atmosphere (e.g., argon or nitrogen), charge the palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and anhydrous toluene.
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The bulky phosphine ligand (Xantphos) stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
-
Addition of Reactants: Add 4-bromophenyl methyl sulfone and 3-acetyl-6-methyl pyridine to the mixture.
-
Reaction Conditions: Heat the mixture to reflux. Slowly add a suspension of a strong, non-nucleophilic base, such as sodium t-butoxide (t-BuONa), in toluene over several hours.[5]
-
Causality: The base is required to deprotonate the α-carbon of the acetylpyridine, forming an enolate that can then participate in the cross-coupling reaction. A slow addition rate helps to control the reaction and minimize side reactions.
-
-
Workup and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous workup. The product is extracted into an organic solvent, which is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield the final product.[20]
This method offers an alternative that can be optimized for high yields and may be preferable depending on the cost and availability of starting materials and catalysts.[19]
The Final Step: Conversion to Etoricoxib
The value of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone lies in its efficient conversion to the final API, Etoricoxib. This transformation is a key cyclization step.
Synthetic Pathway: From Intermediate to API
Caption: Final conversion of the key intermediate to Etoricoxib.
The ethanone intermediate undergoes a condensation and cyclization reaction to form the central pyridine ring of the Etoricoxib molecule.[21] The purity of the starting ketosulfone is of utmost importance, as any impurities can be carried through to the final step, complicating the purification of the API and potentially impacting its safety and efficacy. For instance, process impurities such as 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone have been identified and can be difficult to remove.[17]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential for safety and maintaining compound integrity.
-
Hazard Identification: According to aggregated GHS data, the compound is known to cause skin irritation and may be harmful to aquatic life with long-lasting effects.[13]
-
Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7]
Conclusion
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is more than just a chemical compound; it is an enabling molecule in the production of a significant therapeutic agent. Its synthesis represents a confluence of classic and modern organic chemistry, from straightforward oxidation reactions to sophisticated palladium-catalyzed couplings. For researchers and professionals in drug development, a thorough understanding of its synthesis, characterization, and handling is not merely academic—it is fundamental to the efficient and safe production of Etoricoxib. As process chemistry continues to evolve, future research will likely focus on developing even more efficient, cost-effective, and environmentally benign ("green") methods for producing this invaluable intermediate.
References
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- 2. prudencepharma.com [prudencepharma.com]
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- 4. benchchem.com [benchchem.com]
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- 6. patents.justia.com [patents.justia.com]
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- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
The Pivotal Role of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in the Synthesis of Etoricoxib: A Technical Guide
Abstract
Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of pain and inflammation associated with various arthritic conditions. The commercial viability and scalability of its synthesis are critically dependent on the efficient formation of key intermediates. This technical guide provides an in-depth analysis of one such crucial precursor: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone , commonly referred to as "ketosulfone." We will explore its structural significance, dissect various synthetic pathways for its preparation, and detail its subsequent transformation into the final active pharmaceutical ingredient (API), Etoricoxib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal synthetic intermediate.
Introduction: The Strategic Importance of the Ketosulfone Intermediate
In the multi-step synthesis of Etoricoxib, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (from here on referred to as ketosulfone ) emerges as a central building block.[1][2][3] Its molecular architecture strategically combines the two key fragments of the final Etoricoxib molecule: the 6-methylpyridin-3-yl moiety and the 4-(methylsulfonyl)phenyl group, linked by an ethanone bridge. This pre-formation of a significant portion of the target molecule's backbone is a common and effective strategy in complex organic synthesis, often leading to more convergent and efficient overall processes. The presence of both a ketone and a sulfone functional group in this intermediate allows for a range of versatile chemical transformations, particularly the crucial cyclization and ring-closing reactions that form the core of the Etoricoxib structure.[4]
The development of efficient and scalable synthetic routes to high-purity ketosulfone has been a significant focus of research and development in the pharmaceutical industry.[1] Early synthetic approaches often involved multiple steps, harsh reaction conditions, and the use of hazardous reagents.[1] Consequently, significant efforts have been directed towards optimizing the synthesis of this key intermediate to improve yield, reduce cost, and enhance the overall safety and environmental profile of the Etoricoxib manufacturing process.[5]
Synthetic Pathways to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)
Several synthetic strategies have been developed to prepare the ketosulfone intermediate. These can be broadly categorized into two main approaches: the oxidation of a thioether precursor and the direct coupling of pre-functionalized aromatic systems.
The Thioether Oxidation Pathway
A prevalent and industrially significant route involves the synthesis of a thioether analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (ketosulfide), followed by its oxidation to the desired ketosulfone.[6] This pathway offers the advantage of utilizing readily available starting materials and well-established chemical transformations.
The ketosulfide is typically prepared via a condensation reaction. One common method involves the reaction of a 6-methylnicotinic acid ester with 4-(methylsulfanyl)benzylmagnesium bromide.[6] An alternative approach involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester.[3] This is followed by hydrolysis and decarboxylation to yield the ketosulfide.[7]
The oxidation of the sulfide group in the ketosulfide to a sulfone is a critical step. The choice of oxidizing agent and catalyst is crucial to ensure high conversion, minimize side reactions (such as oxidation of the pyridine nitrogen), and facilitate product purification.[7]
A widely employed method utilizes hydrogen peroxide as the oxidant, often in the presence of a catalyst like sodium tungstate (Na₂WO₄) under acidic conditions.[6][7] However, the use of tungsten-based catalysts can lead to tungsten contamination in the final product, which is highly undesirable in a pharmaceutical context.[8] This has prompted the development of "tungsten-free" oxidation protocols.[5][7]
One such improved process involves the use of hydrogen peroxide in a mixture of sulfuric acid and acetic acid, which proceeds without a metal catalyst.[5] This in-situ process can also eliminate the need to isolate the intermediate ketosulfide, thereby streamlining the overall synthesis.[5]
Table 1: Comparison of Oxidation Protocols for Ketosulfide
| Oxidation System | Catalyst | Advantages | Disadvantages | References |
| Hydrogen Peroxide / Sodium Tungstate | Sodium Tungstate | High conversion | Potential for tungsten contamination in the product. | [6][7] |
| Hydrogen Peroxide / Sulfuric Acid / Acetic Acid | None (Tungsten-free) | Avoids heavy metal contamination; potential for in-situ process. | Requires careful control of reaction conditions. | [5] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | None | Effective oxidizing agent. | Can be more expensive than hydrogen peroxide. | [7] |
Experimental Protocol: Tungsten-Free Oxidation of Ketosulfide [9]
-
To a suitable reaction vessel, charge 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of glacial acetic acid, and 30 mL of methanesulfonic acid.
-
Cool the mixture to 5-10 °C with stirring.
-
Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10 °C.
-
Allow the reaction mixture to warm to 20-25 °C and stir for a minimum of 6 hours.
-
Upon reaction completion (monitored by HPLC), cool the mixture to 0-5 °C.
-
Quench the reaction by the careful addition of an aqueous solution of sodium thiosulfate.
-
Adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution to precipitate the product.
-
Stir the resulting suspension at 20-25 °C for 2 hours.
-
Filter the solid product, wash with water, and dry under vacuum at 40 °C.
This protocol yields the target ketosulfone with high purity (typically >94%) and in excellent molar yield (around 97.5%).[9]
Palladium-Catalyzed α-Arylation
More modern synthetic approaches have focused on the direct formation of the ketosulfone via palladium-catalyzed α-arylation of an acetylpyridine derivative.[3] This method offers a more convergent and potentially more efficient route by forming the crucial carbon-carbon bond directly.
In this strategy, a compound such as 3-acetyl-6-methylpyridine is coupled with a 4-halophenyl methyl sulfone (e.g., 4-bromophenyl methyl sulfone) in the presence of a palladium catalyst and a suitable phosphine ligand.[10]
Diagram 1: Palladium-Catalyzed α-Arylation for Ketosulfone Synthesis
Caption: Palladium-catalyzed cross-coupling reaction for the synthesis of the ketosulfone intermediate.
This approach avoids the need for a separate oxidation step and can provide the desired product in high yield.[10] The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction efficiency and minimizing side product formation.
Conversion of Ketosulfone to Etoricoxib
The ketosulfone intermediate is the direct precursor to Etoricoxib. The final step in the synthesis involves the construction of the central pyridine ring of the Etoricoxib molecule. This is typically achieved through a condensation and cyclization reaction.
A common method involves the reaction of the ketosulfone with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a base like potassium tert-butoxide.[11][12] This is followed by treatment with an ammonium source (e.g., ammonium acetate) to facilitate the ring closure to form the pyridine core of Etoricoxib.[13]
Diagram 2: Conversion of Ketosulfone to Etoricoxib
Caption: Final cyclization step in the synthesis of Etoricoxib from the ketosulfone intermediate.
Experimental Protocol: Synthesis of Etoricoxib from Ketosulfone [11]
-
Dissolve potassium tert-butoxide (2.1 g) in anhydrous tetrahydrofuran (THF, 20 mL) and cool the solution to 10-15 °C.
-
Add a solution of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (5 g) in THF to the cooled base solution and stir for 1 hour at 25-30 °C.
-
To this mixture, add 2-chloro-1,3-bis(piperidinyl)trimethinium hexafluorophosphate salt (8 g) in THF (40 mL) and maintain the reaction at 25-30 °C for 2 hours.
-
The reaction is then worked up, which may involve quenching with an acid mixture (e.g., trifluoroacetic acid and acetic acid) and subsequent purification steps.
This procedure can yield Etoricoxib with high purity (>99%) and in good yield (around 84%).[11] Continuous flow chemistry processes have also been developed for this transformation, offering potential advantages in terms of safety, efficiency, and scalability.[13]
Purification and Quality Control of the Ketosulfone Intermediate
The purity of the ketosulfone intermediate is paramount to ensuring the quality of the final Etoricoxib API. Impurities generated during the synthesis of the ketosulfone can be carried over to the final product, potentially affecting its safety and efficacy.
Common purification techniques for the crude ketosulfone include recrystallization or slurrying in a suitable solvent, such as methanol or acetone.[7][14] For instance, stirring the crude ketosulfone in methanol at elevated temperatures (75-80 °C) followed by cooling can effectively remove impurities.[7]
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the ketosulfone and to quantify any impurities.[8]
Conclusion
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is undeniably a cornerstone intermediate in the synthesis of Etoricoxib. The development of robust, efficient, and scalable synthetic routes to this ketosulfone has been a critical factor in the commercial success of this important anti-inflammatory drug. The transition from early multi-step processes to more streamlined approaches, such as tungsten-free oxidations and palladium-catalyzed couplings, highlights the continuous drive for innovation in pharmaceutical manufacturing. A thorough understanding of the synthesis, purification, and conversion of this pivotal intermediate is essential for any scientist or professional involved in the development and production of Etoricoxib. Future research will likely focus on further optimizing these processes, with an emphasis on green chemistry principles and the implementation of advanced manufacturing technologies like continuous flow synthesis.
References
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 2. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]
- 4. globallinker.com [globallinker.com]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 7. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 8. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 10. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 11. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 12. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]
- 13. theaspd.com [theaspd.com]
- 14. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: A Comprehensive Guide for Pharmaceutical Research and Development
Introduction
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, often referred to as "ketosulfone," is a pivotal intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] The structural integrity and purity of this key intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed overview of the prevalent synthetic strategies, in-depth experimental protocols, and the scientific rationale underpinning the manufacturing process of this crucial compound.
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone presents unique challenges, primarily centered around achieving high yields and purity while maintaining cost-effectiveness and scalability for industrial production. This guide explores various synthetic routes, offering insights into their respective advantages and limitations to aid researchers and drug development professionals in optimizing their synthetic methodologies.
Synthetic Strategies and Mechanistic Insights
Several synthetic pathways for the preparation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone have been developed. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and purity requirements. The most prominent strategies are detailed below.
Strategy 1: Multi-step Synthesis via a Ketosulfide Intermediate
This widely employed method involves the initial synthesis of a ketosulfide precursor, 3---INVALID-LINK--pyridine, which is subsequently oxidized to the target ketosulfone.[4][5]
Workflow for Strategy 1
Caption: Multi-step synthesis via a ketosulfide intermediate.
The initial step involves a condensation reaction between 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester, such as methyl-6-methyl nicotinate, in the presence of a base like sodium methoxide.[4][5] This is followed by hydrolysis and decarboxylation of the resulting cyano intermediate under acidic conditions to yield the ketosulfide.[4][5]
The critical final step is the selective oxidation of the sulfide group in the ketosulfide to a sulfone. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide. The reaction conditions for this oxidation are crucial to prevent over-oxidation or the formation of by-products like the N-oxide of the pyridine ring.[5] To enhance the efficiency and selectivity of this step, various catalytic systems have been employed, including alkali metal tungstates (e.g., sodium tungstate).[4][5] However, concerns regarding tungsten contamination in the final product have led to the development of tungsten-free oxidation methods.[2] An alternative approach involves the use of hydrogen peroxide in the presence of acids like methanesulfonic acid, although the potential for the formation of genotoxic impurities with methanesulfonic acid is a consideration for industrial-scale production.[4][5]
Strategy 2: Palladium-Catalyzed α-Arylation
This strategy offers a more direct approach by forming the carbon-carbon bond between the two key aromatic rings in a single step. It involves the palladium-catalyzed α-arylation of 3-acetyl-6-methylpyridine with a 4-halophenyl methyl sulfone, such as 4-bromophenyl methyl sulfone.[1][6]
Workflow for Strategy 2
Caption: Palladium-catalyzed α-arylation synthesis route.
This reaction typically employs a palladium catalyst, such as palladium(II) acetylacetonate (Pd(acac)2), in combination with a suitable phosphine ligand, like Xantphos, and a base, such as potassium phosphate.[6] The optimization of the catalyst system, ligand, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.[1] This method can be advantageous as it may involve fewer synthetic steps compared to the ketosulfide route.
Strategy 3: Grignard Reagent-Mediated Synthesis
A third approach involves the use of a Grignard reagent. In this method, the magnesium dianion of (4-methylsulfonyl)phenylacetic acid is reacted with an ester of 6-methylpyridine-3-carboxylic acid, such as the methyl ester.[2][7][8]
Workflow for Strategy 3
Caption: Grignard reagent-mediated synthesis pathway.
This process requires careful control of stoichiometry, particularly the amount of the Grignard reagent (e.g., tert-butylmagnesium chloride) used, to achieve a good molar yield.[7][8] The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF).[2] One of the key advantages of this process is the potential to avoid the use of transition metal catalysts.[2]
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis via Oxidation of the Ketosulfide Intermediate
This protocol is based on a common industrial synthesis route.[6][9]
Step 1a: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (Ketosulfide)
This step would typically precede the oxidation and involves the condensation and hydrolysis/decarboxylation steps mentioned in Strategy 1. For the purpose of this protocol, we will assume the ketosulfide is the starting material for the final oxidation step.
Step 1b: Oxidation of the Ketosulfide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.
-
Add 150 mL of ice-cold acetic acid and 30 mL of methanesulfonic acid to the flask.[6][9]
-
Cool the reaction mixture to 5-10 °C using an ice bath.[6][9]
-
Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10°C.[6][9]
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for at least 6 hours.[6][9]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the mixture to 0-5 °C.[9]
-
Prepare a solution of 300 g of sodium thiosulfate in 1000 mL of water and add it in batches to quench the excess peroxide.
-
Adjust the pH of the reaction mixture to 5.5-6.5 with a 30% sodium hydroxide solution.[9]
-
Continue stirring the resulting suspension at 20-25 °C for 2 hours.[9]
-
Filter the solid product and wash the filter cake with water (2 x 400 mL).[9]
-
Dry the product under vacuum at 40 °C for at least 12 hours to obtain 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.[9]
Protocol 2: Palladium-Catalyzed α-Arylation
This protocol is based on a palladium-catalyzed coupling reaction.[6]
-
To a flask, add 1-(6-methylpyridin-3-yl)ethanone (50 g, 1 equivalent), 4-bromophenyl methyl sulfone (87 g, 1 equivalent), potassium phosphate (235.6 g, 3 equivalents), Pd(acac)2 (169 mg, 0.15 mol%), and Xantphos (482 mg, 0.225 mol%).[6]
-
Add N,N-dimethylformamide (300 mL) to the flask at 20-25 °C under a nitrogen atmosphere.[6]
-
Perform three cycles of vacuum and nitrogen backfill to ensure an inert atmosphere.[6]
-
Heat the reaction mixture to 85 °C and stir for 20 hours.[6]
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture to 50 °C and dilute with water (800 mL).[6]
-
Stir the mixture for 15 minutes at 50 °C, then separate the lower aqueous phase.[6]
-
Dilute the residue with water (600 mL), cool to 0-5 °C, and stir for 2 hours.[6]
-
Filter the resulting solid, wash with water (4 x 200 mL), and dry at 65 °C for 10 hours to yield the final product.[6]
Data Summary
| Parameter | Strategy 1 (Oxidation) | Strategy 2 (Pd-Coupling) | Strategy 3 (Grignard) |
| Key Reagents | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, H2O2, Acetic Acid, Methanesulfonic Acid | 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl methyl sulfone, Pd(acac)2, Xantphos, K3PO4 | (4-Methylsulfonyl)phenylacetic acid, t-BuMgCl, Methyl ester of 6-methylpyridine-3-carboxylic acid |
| Typical Solvents | Acetic Acid | N,N-dimethylformamide | Tetrahydrofuran |
| Catalyst | None (or acid-catalyzed) | Palladium-based | None |
| Reported Molar Yield | High | 89%[6] | 78-88%[2] |
| Key Considerations | Potential for over-oxidation, need to control exotherm, potential for impurities from catalysts or acids. | Cost of palladium catalyst and ligand, need for inert atmosphere. | Requires strictly anhydrous conditions, careful control of Grignard reagent stoichiometry. |
Purification of the Final Product
The crude 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can be purified by recrystallization from a suitable solvent system to achieve the desired purity for subsequent use in API synthesis. A common method involves stirring the crude product in methanol at an elevated temperature (e.g., 75-80 °C), followed by slow cooling to room temperature to induce crystallization.[4] The purified product is then filtered, washed with cold methanol, and dried.
Conclusion
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-established yet nuanced process in pharmaceutical manufacturing. The choice of synthetic strategy depends on a careful evaluation of factors including scalability, cost, and purity requirements. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and reliable production of this key Etoricoxib intermediate.
References
- 1. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
Application Note & Protocol: A Multi-Step Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone from Methyl 6-methylnicotinate
Abstract
This document provides a comprehensive guide for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a critical intermediate in the production of COX-2 inhibitors such as Etoricoxib.[1][2][3] The described synthetic pathway commences with methyl 6-methylnicotinate and proceeds through a robust, multi-step process involving a key condensation reaction, subsequent hydrolysis and decarboxylation, and a final oxidation step. This application note is intended for researchers, chemists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the process.
Part 1: Synthetic Strategy and Mechanistic Rationale
The synthesis of the target ketosulfone from methyl 6-methylnicotinate is not a direct coupling. A more strategic and field-proven approach involves a three-stage process that leverages a thioether intermediate. This strategy is dictated by the chemical reactivity of the precursors.
Core Rationale: The Thioether-to-Sulfone Strategy
A direct condensation using a 4-(methylsulfonyl)phenyl precursor is challenging due to the strong electron-withdrawing nature of the sulfonyl group, which passivates the desired nucleophilic center. Therefore, the synthesis begins with a more reactive 4-(methylthio )phenyl precursor. The thioether (sulfide) is less deactivating, facilitating the key carbon-carbon bond formation. The sulfide is then reliably oxidized to the target sulfone in the final step of the sequence.
This pathway can be summarized in three primary stages:
-
Stage I: Claisen-Type Condensation: Methyl 6-methylnicotinate is condensed with 4-(methylthio)phenylacetonitrile in the presence of a strong base to form an α-cyano-β-keto intermediate.[1][3]
-
Stage II: Hydrolysis & Decarboxylation: The intermediate is subjected to harsh acidic conditions to hydrolyze the nitrile group and induce decarboxylation, yielding the core ketosulfide structure.[1][3][4]
-
Stage III: Oxidation: The thioether moiety of the ketosulfide intermediate is selectively oxidized to the corresponding sulfone, completing the synthesis.[1][4]
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target ketosulfone.
Part 2: Detailed Experimental Protocols
Stage I: Synthesis of 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine
This step involves a base-catalyzed condensation reaction. The choice of a strong base, such as sodium methoxide, is critical for the deprotonation of the α-carbon of the acetonitrile derivative, which then acts as the nucleophile.[4]
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4-(methylthio)phenylacetonitrile | 163.24 | 1.0 | Limiting Reagent |
| Methyl 6-methylnicotinate | 151.16 | 1.1 | Slight excess to ensure full conversion |
| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | Base catalyst |
| Toluene | 92.14 | ~5 vol | Anhydrous solvent |
| Methanol | 32.04 | ~1.6 vol | Solvent for NaOMe solution |
| Acetic Acid | 60.05 | For quenching and product precipitation | |
| Deionized Water | 18.02 | For workup |
-
To a clean, dry, nitrogen-purged reactor, add 4-(methylthio)phenylacetonitrile (1.0 eq), methyl 6-methylnicotinate (1.1 eq), and toluene (5.0 L per kg of nitrile).[4]
-
Begin stirring and heat the mixture to 90-95°C.[4]
-
In a separate vessel, prepare a solution of sodium methoxide (1.5 eq) in methanol (~1.6 L per 0.5 kg of NaOMe).
-
Slowly add the sodium methoxide solution to the heated reaction mixture over a period of 1-2 hours. Maintain the temperature at 90-95°C during the addition.
-
Scientist's Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation. The reaction is typically carried out in an aromatic hydrocarbon solvent.[1]
-
-
After the addition is complete, add more toluene (5.0 L per kg of nitrile) and increase the temperature to 105-110°C. Maintain for 6 hours, monitoring for completion by TLC or HPLC.[4]
-
Once the reaction is complete, cool the mixture to 25-30°C.
-
Carefully quench the reaction by adding deionized water, followed by the slow addition of acetic acid to neutralize the mixture and precipitate the product.[4]
-
Stir the resulting slurry, then filter the solid product. Wash the filter cake sequentially with toluene and deionized water.
-
Dry the solid product under vacuum to yield 3---INVALID-LINK--pyridine.
Caption: Simplified mechanism of the base-catalyzed condensation.
Stage II: Synthesis of 3-2-(4-(methylthio)phenyl)acetylpyridine (Ketosulfide)
This stage involves the simultaneous hydrolysis of the nitrile and decarboxylation of the resulting β-keto acid under strong acidic conditions and heat.[1]
| Reagent/Material | Molecular Weight ( g/mol ) | Notes |
| 3---INVALID-LINK--pyridine | 296.37 | Product from Stage I |
| Sulfuric Acid (Conc.) | 98.08 | Strong acid for hydrolysis |
| Deionized Water | 18.02 | Solvent and reagent |
-
In a reactor suitable for corrosive reagents, carefully add deionized water and then slowly add concentrated sulfuric acid while cooling to control the exotherm.[4]
-
Heat the acid solution to 60-65°C.
-
Add the cyano-keto intermediate from Stage I in portions, ensuring the temperature does not rise uncontrollably.[4]
-
After the addition is complete, heat the reaction mass to 95-100°C and maintain until the reaction is complete (monitor by HPLC).[4]
-
Cool the reaction to 20-25°C and proceed directly to the oxidation step or perform a basic workup to isolate the ketosulfide intermediate if required.
Stage III: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
The final step is the oxidation of the thioether to the sulfone. Hydrogen peroxide is a common and effective oxidant for this transformation.[4]
| Reagent/Material | Molecular Weight ( g/mol ) | Notes |
| 3---INVALID-LINK--pyridine | 257.35 | Product from Stage II |
| Hydrogen Peroxide (30-48% solution) | 34.01 | Oxidizing agent |
| Acetic Acid | 60.05 | Solvent/Co-solvent |
| Deionized Water | 18.02 | For workup |
-
To the cooled reaction mass from Stage II, add acetic acid and further cool the mixture to 5-10°C.[4]
-
Slowly add hydrogen peroxide (e.g., 48% solution) dropwise, maintaining the temperature between 10-12°C.[4]
-
Scientist's Note: This oxidation is highly exothermic. Strict temperature control is essential to prevent runaway reactions and ensure selective oxidation to the sulfone without affecting other functional groups. Some patented processes may also include a catalyst like sodium tungstate, although it can be avoided.[4]
-
-
Stir at 10-12°C until reaction completion is confirmed by HPLC.
-
Upon completion, add cold deionized water to the reaction mixture to precipitate the crude product.[4]
-
Filter the solid, wash with water, and dry under vacuum.
Optional Purification
-
The crude ketosulfone can be purified by recrystallization.[4]
-
Stir the crude solid in methanol (approx. 3 L per kg of crude product) at room temperature.[4]
-
Heat the slurry to reflux (approx. 75-80°C) and maintain for 2-3 hours.
-
Slowly cool the mixture to 25-30°C and stir for 1 hour to allow for complete crystallization.
-
Filter the purified product, wash with cold methanol, and dry under vacuum to yield the final, high-purity ketosulfone.[4]
Part 3: Data Summary
The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on scale and optimization.
| Stage | Starting Material | Key Transformation | Product | Typical Yield |
| I | Methyl 6-methylnicotinate & 4-(methylthio)phenylacetonitrile | Condensation | 3---INVALID-LINK--pyridine | High |
| II | Cyano-keto Intermediate | Hydrolysis/Decarboxylation | 3---INVALID-LINK--pyridine (Ketosulfide) | High |
| III | Ketosulfide Intermediate | Oxidation | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone) | High |
Part 4: Conclusion
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone from methyl 6-methylnicotinate is efficiently achieved through a strategic three-stage process. By employing a thioether precursor for the initial condensation and performing a terminal oxidation, this pathway circumvents reactivity challenges associated with the sulfonyl group. The protocols detailed herein are robust and scalable, providing a clear and reproducible route for obtaining this valuable pharmaceutical intermediate. Adherence to the specified conditions, particularly temperature control during the condensation and oxidation stages, is critical for ensuring high yield and purity.
Part 5: References
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). Indian Patent Office. 4
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. (2003). Google Patents. 1
-
Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. (2006). Google Patents. 5
-
Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (n.d.). Google Patents. 2
-
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). Benchchem. 3
References
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4Â(methylsulfonyl)phenyl]ethanone and intermediate for production - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Oxidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone to a Key Etoricoxib Intermediate
Introduction: The Significance of the Sulfonyl Moiety in Drug Design
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone represents a critical step in the manufacturing of Etoricoxib, a potent and selective COX-2 inhibitor marketed for its anti-inflammatory and analgesic properties.[1][2] The target molecule, often referred to as "ketosulfone," is a direct precursor whose structural integrity is paramount for the efficacy of the final active pharmaceutical ingredient (API).[3][4]
The transformation of the parent ketosulfide to the ketosulfone is not merely a routine synthetic step; it is a strategic chemical modification that introduces a sulfonyl (-SO₂-) group, a functional moiety with profound implications in medicinal chemistry.[5] Sulfones are recognized for their chemical stability and their ability to act as strong hydrogen bond acceptors, which can significantly enhance a molecule's binding affinity to its biological target.[6][7] The strongly electron-withdrawing nature of the sulfonyl group also modulates the electronic properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile.[8] This application note provides a comprehensive guide to this pivotal oxidation reaction, grounded in established chemical principles and validated protocols.
Mechanistic Rationale and Strategic Considerations
The Sulfide to Sulfone Oxidation Pathway
The oxidation of a thioether (sulfide) to a sulfone is a two-stage process that proceeds through a stable sulfoxide intermediate.[8][9]
R-S-R' (Sulfide) → R-S(=O)-R' (Sulfoxide) → R-S(=O)₂-R' (Sulfone)
Achieving a high yield of the desired sulfone requires an oxidizing agent potent enough to carry the reaction to completion, bypassing or fully converting the sulfoxide intermediate.[10] Insufficient oxidant stoichiometry or suboptimal reaction conditions can lead to mixtures of the starting material, the sulfoxide, and the final sulfone, complicating purification efforts.[9][11]
Comparative Analysis of Oxidizing Agents
Several reagents are capable of effecting this transformation. The choice of oxidant is a critical decision based on factors such as selectivity, cost, safety, and scalability.
-
Hydrogen Peroxide (H₂O₂): As a "green" oxidant, H₂O₂ is highly atom-economical, with water as its only byproduct.[12] Its reactivity can be effectively tuned with acid catalysts (e.g., acetic acid, methanesulfonic acid) or metal catalysts (e.g., sodium tungstate), making it a versatile and widely adopted choice in industrial processes.[3][13] The protocols detailed in patents for Etoricoxib intermediates frequently employ H₂O₂.[1][14]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A reliable and highly effective reagent for sulfide oxidation, m-CPBA operates under mild conditions and often gives clean conversions.[15][16][17] However, its higher cost, potential for detonation when impure, and the generation of meta-chlorobenzoic acid as a stoichiometric byproduct can be drawbacks for large-scale synthesis.[16]
-
Oxone® (Potassium Peroxymonosulfate): Oxone® is a stable, inexpensive, and versatile solid oxidant that is effective for converting sulfides to sulfones.[18][19][20] The reaction can often be controlled by the choice of solvent system to selectively yield either the sulfoxide or the sulfone.[18]
For the specific synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, the hydrogen peroxide method is well-documented and validated, offering a robust and scalable solution, which is why it forms the basis of our detailed protocol.[1][13]
Detailed Experimental Protocol: H₂O₂-Mediated Oxidation
This protocol is synthesized from established procedures for the preparation of the target ketosulfone, a key intermediate for COX-2 inhibitors.[1][13] It is designed to be a self-validating system, with clear steps for reaction control, quenching, and product isolation.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (Ketosulfide) | 221615-72-1 | C₁₅H₁₅NOS | Starting material.[21] |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | Solvent. |
| Methanesulfonic Acid | 75-75-2 | CH₄O₃S | Catalyst. |
| Hydrogen Peroxide (30% w/w aq. solution) | 7722-84-1 | H₂O₂ | Oxidizing agent. Handle with appropriate PPE. |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | For quenching excess peroxide. |
| Sodium Hydroxide (30% w/w aq. solution) | 1310-73-2 | NaOH | For pH adjustment. Corrosive. |
| Deionized Water | 7732-18-5 | H₂O | For workup and washing. |
| Methanol | 67-56-1 | CH₄O | Optional, for recrystallization.[14] |
Equipment
-
Three-necked round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer/Pyrometer
-
Condenser
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the starting ketosulfide, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (1.0 equiv).[13]
-
Solvent and Catalyst Addition: Add ice-cold glacial acetic acid (approx. 1.5 volumes relative to the ketosulfide mass) followed by methanesulfonic acid (approx. 1.2 equiv).[1]
-
Initial Cooling: Cool the reaction mixture to between 5-10 °C using an ice-water bath. This step is critical to control the initial exotherm upon addition of the oxidant.
-
Oxidant Addition: Slowly add 30% w/w hydrogen peroxide (approx. 3.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 5-10 °C throughout the addition.[13]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to 20-25 °C. Then, heat the reaction to 50 °C and maintain with stirring for at least 6 hours.[13]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is fully consumed.
-
Cooling and Quenching: Upon completion, cool the reaction mixture to 0-5 °C. Prepare a solution of sodium thiosulfate in water and add it in batches to the reaction mixture to quench any unreacted hydrogen peroxide.[13]
-
pH Adjustment and Precipitation: Carefully adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution while maintaining a low temperature. The product will precipitate as a solid.[13]
-
Product Isolation: Stir the resulting suspension at 20-25 °C for 2 hours to ensure complete precipitation.[13] Filter the solid product using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with deionized water (2 x 4 volumes) to remove residual salts and acids. Dry the solid product under vacuum at 40-60 °C for at least 12 hours to yield the crude 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.[1][13]
-
(Optional) Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol.[14]
Process Visualization and Data
Experimental Workflow Diagram
Caption: Workflow for the oxidation of ketosulfide to ketosulfone.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Ketosulfide | 1.0 equiv | Limiting reagent. |
| Hydrogen Peroxide (30%) | ~3.0 equiv | Ensures complete oxidation to the sulfone, overcoming the sulfoxide intermediate.[13] |
| Methanesulfonic Acid | ~1.2 equiv | Acts as a catalyst to activate the H₂O₂ oxidant.[13] |
| Temperatures | ||
| H₂O₂ Addition | 5–10 °C | Controls the exothermic reaction to prevent side reactions and ensure safety.[1] |
| Reaction | 50 °C | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.[13] |
| Workup | 0–5 °C | Minimizes potential degradation during quenching and pH adjustment.[13] |
| Yield | 80-90% (typical) | Based on reported procedures.[1][4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Reaction time too short or temperature too low. 3. Ineffective catalyst. | 1. Verify H₂O₂ concentration and add a slight excess if necessary. 2. Extend reaction time at 50 °C and monitor by LCMS. 3. Ensure the quality and quantity of methanesulfonic acid are correct. |
| Presence of Sulfoxide | 1. Incomplete oxidation due to insufficient H₂O₂ or reaction time. 2. Poor mixing. | 1. Increase H₂O₂ stoichiometry slightly (e.g., to 3.2 equiv). 2. Ensure vigorous mechanical stirring throughout the reaction. 3. Re-subject the isolated mixture to the reaction conditions. |
| Low Yield | 1. Product loss during pH adjustment (pH too high or low). 2. Incomplete precipitation. 3. Loss during filtration and washing. | 1. Calibrate pH meter and adjust pH slowly and carefully to the target range of 5.5-6.5.[13] 2. Ensure the 2-hour stirring period post-precipitation is followed. 3. Use cold water for washing to minimize solubility losses. |
| Product Discoloration | Formation of minor impurities due to overheating or side reactions. | 1. Strictly maintain temperature control during H₂O₂ addition. 2. Purify the crude product by recrystallization from a suitable solvent like methanol or an ethyl acetate/cyclohexane mixture.[14][22] |
Conclusion
The oxidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a robust and high-yielding transformation that is fundamental to the synthesis of Etoricoxib. The presented protocol, utilizing hydrogen peroxide in an acidic medium, offers a scalable, cost-effective, and environmentally conscious method for producing the target ketosulfone. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can reliably execute this synthesis, ensuring the production of high-purity material essential for downstream pharmaceutical applications.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 4. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 14. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 15. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. yccskarad.com [yccskarad.com]
- 20. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 21. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | C15H15NOS | CID 10131325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4). This compound is a critical intermediate and potential process-related impurity in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2] The protocols herein are designed for researchers, quality control analysts, and process chemists in the pharmaceutical industry. The methods detailed include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of international regulatory standards, such as the ICH Q2(R2) guidelines for analytical procedure validation.[3][4]
Introduction and Compound Overview
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic molecule featuring a substituted pyridine ring and a methylsulfonylphenyl moiety linked by an ethanone bridge.[5] Its primary significance in the pharmaceutical landscape is its role as a key precursor in the manufacturing of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][6] As such, the purity and identity of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inadequate control of this starting material can lead to the formation of process-related impurities that may carry over into the final drug product.[][8]
These application notes provide robust, validated, and scientifically sound analytical procedures to serve as a cornerstone for the quality control of this critical intermediate.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for the development of analytical methods, particularly for the preparation of standards and samples.
| Property | Value | Source |
| CAS Number | 221615-75-4 | [9] |
| Molecular Formula | C₁₅H₁₅NO₃S | [5][9] |
| Molecular Weight | 289.4 g/mol | [1][9] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, dichloromethane; sparingly soluble in water. | [1][5] |
| IUPAC Name | 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone | [9] |
Analytical Strategy Workflow
The quality control of a pharmaceutical intermediate requires a multi-faceted analytical approach to control identity, purity, and strength. The following workflow illustrates the logical sequence of analysis for this compound.
Figure 1: General analytical workflow for quality control.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for assessing the purity and calculating the assay of non-volatile organic compounds in the pharmaceutical industry. The method described here is a stability-indicating gradient method capable of separating the main component from its potential process-related impurities and degradation products.
Rationale for Method Design
-
Stationary Phase: A Zorbax SB-CN (cyano) column is selected.[10] While C18 columns are common, a cyano phase offers different selectivity, which can be advantageous for separating compounds with polar functional groups like the sulfone and the basic pyridine nitrogen. It provides good peak shape for basic analytes and is robust.
-
Mobile Phase: A combination of a phosphate buffer and acetonitrile is used. The buffer (pH 7.2) is critical for controlling the ionization state of the pyridine moiety, ensuring consistent retention times and symmetrical peaks.[10][11] Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
-
Detection: UV detection at 235 nm is chosen. This wavelength provides a good response for the analyte, which contains multiple chromophores, and is consistent with methods used for the final Etoricoxib product.[11]
Detailed HPLC Protocol
2.2.1 Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Instrument | HPLC system with quaternary gradient pump, autosampler, and UV/PDA detector (e.g., Shimadzu LC 2010, Agilent 1100).[10][12] |
| Column | Zorbax SB-CN, 250 x 4.6 mm, 5 µm particle size.[10] |
| Mobile Phase A | 0.02 M Disodium Hydrogen Orthophosphate, pH adjusted to 7.2 with 1N NaOH.[10][11] |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Gradient Program | 0-5 min (40% B), 5-25 min (40-70% B), 25-30 min (70% B), 30-32 min (70-40% B), 32-40 min (40% B). |
| Flow Rate | 0.8 mL/min.[11] |
| Column Temperature | 35 °C.[12] |
| Detector Wavelength | 235 nm.[11] |
| Injection Volume | 10 µL. |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v).[11] |
2.2.2 Reagent Preparation
-
Mobile Phase A: Dissolve approximately 3.56 g of Disodium Hydrogen Orthophosphate Dihydrate in 1000 mL of Milli-Q water. Adjust the pH to 7.20 using a 1N sodium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 1:1 ratio.
2.2.3 Sample and Standard Preparation
-
Standard Solution (for Assay): Accurately weigh about 25 mg of reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent to achieve a final concentration of ~0.5 mg/mL.[11]
-
Sample Solution: Prepare in the same manner as the Standard Solution, using the sample to be tested.
-
Purity Solution: For purity analysis, the sample solution at ~0.5 mg/mL is typically used. Impurities are reported as a percentage of the main peak area.
2.2.4 System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
2.2.5 Procedure & Calculation
-
Inject the diluent (as a blank), followed by the SST injections.
-
Once SST criteria are met, inject the sample solutions in duplicate.
-
Assay Calculation: Assay (%) = (Area_sample / Area_std) × (Conc_std / Conc_sample) × Purity_std
-
Impurity Calculation: Impurity (%) = (Area_impurity / Total Area) × 100 (Using area percent method, assuming a relative response factor of 1.0 for unknown impurities).
HPLC Method Validation Protocol
The described HPLC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][13]
Figure 2: Workflow for HPLC method validation.
2.3.1 Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
|---|---|---|
| Specificity | Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).[10] Analyze stressed samples to ensure degradation products do not interfere with the main peak. | Peak purity of the analyte must pass. Resolution between analyte and impurities should be >1.5. |
| Linearity | Prepare solutions at 5-6 concentrations from LOQ to 150% of the target concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo or blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision.[14] |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. | LOQ should be precise and accurate. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity of a compound and for detecting and identifying volatile or semi-volatile impurities that may not be observed by HPLC. Given the thermal stability of the analyte, direct injection is feasible.
Rationale for Method Design
-
Column: An HP-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is a general-purpose, robust column suitable for a wide range of semi-volatile compounds.[15]
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns, which can be compared against libraries or used for structural confirmation.[16]
-
Injection: A split injection is used to prevent column overloading and ensure sharp peaks.
Detailed GC-MS Protocol
3.2.1 GC-MS Conditions
| Parameter | Specification |
|---|---|
| Instrument | GC-MS system (e.g., Agilent GC/MSD). |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. |
| Inlet Temperature | 280 °C. |
| Injection Mode | Split (Ratio 50:1). |
| Injection Volume | 1 µL. |
| Oven Program | Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min. |
| MS Transfer Line | 290 °C. |
| Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 40 - 500 amu. |
3.2.2 Sample Preparation
-
Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane or Ethyl Acetate. The solution should be clear.
3.2.3 Procedure
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution.
-
Analyze the resulting total ion chromatogram (TIC) and mass spectrum. The mass spectrum of the main peak should show a molecular ion (M+) peak corresponding to the compound's molecular weight (289.4) and a fragmentation pattern consistent with its structure (e.g., fragments corresponding to the methylpyridinoyl and methylsulfonylphenyl moieties).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical technique for the structural elucidation and confirmation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom in the structure.
Rationale for Method Design
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent that dissolves the analyte well and has a simple, well-defined residual solvent peak.
-
Techniques: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon signals, confirming the atom connectivity and overall structure.[17][18]
Detailed NMR Protocol
4.2.1 Sample Preparation
-
Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
4.2.2 Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
4.2.3 Expected Spectral Features (Illustrative)
-
¹H NMR: Expect signals for the methyl group on the pyridine ring (singlet, ~2.6 ppm), aromatic protons on both rings (in the ~7-9 ppm region), the methylene bridge protons (-CH₂-, singlet, ~4.3 ppm), and the methylsulfonyl protons (-SO₂CH₃, singlet, ~3.0 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~195 ppm), carbons of the two aromatic rings, the methylene carbon, and the two methyl carbons.
-
HMBC: Crucial correlations would be observed from the methylene protons to the carbonyl carbon and carbons in the methylsulfonylphenyl ring, confirming the C-C bond formation.
References
- 1. apicule.com [apicule.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]
- 6. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. mdpi.com [mdpi.com]
- 16. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone . This compound is a critical intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, making its purity and accurate quantification essential for pharmaceutical quality control.[1][2] The developed method is demonstrated to be specific, linear, accurate, and precise, rendering it suitable for routine quality assessment in drug development and manufacturing environments.
Introduction and Scientific Rationale
1.1. The Analyte: A Key Pharmaceutical Intermediate
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Figure 1) is a cornerstone in the synthetic pathway leading to Etoricoxib.[2] The molecular structure incorporates a methylpyridine ring, a ketone linker, and a methylsulfonylphenyl group, resulting in a moderately polar compound with a molecular weight of approximately 289.35 g/mol .[3][4] The purity of this intermediate directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable analytical method is paramount for monitoring reaction progress, assessing starting material quality, and ensuring the final intermediate meets stringent specifications before proceeding with synthesis.[5]
Figure 1: Chemical Structure of the Analyte
-
IUPAC Name: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
-
Molecular Formula: C₁₅H₁₅NO₃S[3]
1.2. Methodological Approach: Reverse-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6] A reverse-phase mode was selected based on the analyte's structure. The presence of aromatic rings and a sulfone group provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18.
The analyte possesses strong chromophores—specifically the pyridine and substituted benzene rings—which allow for sensitive detection using a UV-Vis detector.[7][8][9][10] The selection of chromatographic parameters is grounded in established principles to ensure a robust and reproducible separation.[11][12]
Experimental Design and Causality
The choices made in this protocol are deliberate and based on chromatographic theory and extensive experience in pharmaceutical analysis.
2.1. Stationary Phase Selection
A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most common reverse-phase packing and provides excellent retention for moderately polar to non-polar compounds like the target analyte. The alkyl chains offer a hydrophobic environment that interacts with the phenyl and pyridinyl rings of the molecule, providing the primary retention mechanism. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is selected as it offers a good balance between efficiency, resolution, and backpressure, suitable for routine analysis.[13]
2.2. Mobile Phase Optimization
The mobile phase composition is the most powerful tool for optimizing selectivity in reverse-phase HPLC.[13][14]
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: A phosphate buffer is used to maintain a consistent pH. The analyte contains a basic pyridine moiety (pKa of the pyridinium ion is typically around 5-6). Operating the mobile phase at a slightly acidic to neutral pH (e.g., pH 6.0) ensures that the pyridine nitrogen is not fully protonated, leading to consistent retention and symmetrical peak shape.[15] Drastic pH changes can alter the ionization state and, consequently, the retention time.
-
Elution Mode: A gradient elution is chosen for this method. This approach allows for the effective elution of the main analyte while also ensuring that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time frame with good peak shape.[16][17]
2.3. Detector Settings
Based on the UV-active moieties in the structure and published methods for the related API, Etoricoxib, a detection wavelength of 235 nm is selected.[18][19] This wavelength provides high sensitivity for the analyte and is a common choice for aromatic compounds in pharmaceutical analysis. A photodiode array (PDA) detector is recommended to simultaneously monitor peak purity.
Step-by-Step Analytical Protocol
Equipment and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade Acetonitrile.
-
HPLC grade water.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid, analytical grade.
-
Reference Standard: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (≥99.5% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with diluent (this is the sample stock). Pipette 5.0 mL of the sample stock into a 50 mL volumetric flask and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer pH 6.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Visualization of the Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for HPLC analysis.
System Validation and Trustworthiness
To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[3][11][16] A self-validating system is established through rigorous System Suitability Testing (SST) before each analytical run.
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and demonstrates that the chromatography system is performing adequately for the analysis to be done.[20][21] It is performed by making five replicate injections of the Working Standard Solution. The acceptance criteria must be met before any samples are analyzed.[1]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[22] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency, ensuring sharp and well-defined peaks for accurate integration.[21] |
| % Relative Standard Deviation (%RSD) | ≤ 2.0% | For the peak areas of five replicate injections. This demonstrates the precision of the injector and the stability of the system.[22] |
Method Validation Parameters (ICH Q2(R1))
The following parameters should be assessed to validate the method fully.
| Validation Parameter | Purpose & Example Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). Criterion: The analyte peak should be free from co-elution from other components, as assessed by peak purity analysis using a PDA detector. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. Criterion: A minimum of 5 concentrations (e.g., 25-75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | To demonstrate the closeness of the test results to the true value. Assessed by spike-recovery studies at three levels (e.g., 80%, 100%, 120%). Criterion: Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analysis of 6 replicate samples at 100% of the test concentration on the same day. Criterion: %RSD ≤ 2.0%. Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment. Criterion: %RSD between the two sets of data should be ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). Criterion: System suitability parameters should still be met, and the results should not be significantly impacted. |
Logical Flow of Method Validation
Caption: Validation cascade for the analytical method.
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC method for the analysis of the key pharmaceutical intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. The protocol is built on established chromatographic principles and includes detailed steps for execution, system suitability, and method validation according to regulatory standards.[6][11][20] By explaining the causality behind the experimental choices, this guide offers researchers and drug development professionals a robust tool for ensuring the quality and consistency of this critical compound in the synthesis of Etoricoxib.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. onyxipca.com [onyxipca.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mdpi.com [mdpi.com]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
- 20. youtube.com [youtube.com]
- 21. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: High-Resolution NMR Spectroscopic Analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[1][2][3] We present detailed, field-proven protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility for researchers in pharmaceutical synthesis and quality control.
Introduction: The Significance of Structural Verification
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a critical building block in the multi-step synthesis of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Its molecular structure, comprising a methylpyridine heterocycle and a methylsulfonylphenyl moiety linked by a ketone functional group, demands rigorous characterization to ensure the purity and identity of the intermediate, which is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
High-field NMR spectroscopy is the definitive technique for unambiguous structure determination of such organic small molecules.[4][5] This guide provides the necessary protocols and theoretical grounding to perform a complete NMR analysis, ensuring the structural integrity of this pivotal intermediate.
Experimental Methodology
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation. The following protocol is designed to produce a homogeneous, particulate-free solution suitable for high-resolution NMR.
Materials:
-
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Solid, crystalline powder)[6]
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 10-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][8] The molecular weight of the target compound is approximately 289.34 g/mol .
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative. Deuterated solvents are essential for the spectrometer's deuterium lock and to avoid large solvent peaks in the ¹H spectrum.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8][9]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[8]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This crucial step removes any suspended particulate matter, which can severely degrade magnetic field homogeneity and spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels or tape on the part of the tube that will be inside the magnet.[8][10]
Workflow for NMR Data Acquisition
The following diagram illustrates the logical workflow for acquiring a comprehensive NMR dataset for structural confirmation.
Caption: Experimental workflow from sample preparation to final structure confirmation.
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[11] Based on the known structure and data from analogous compounds, we can predict the spectrum of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
Structure and Proton Numbering:
(Note: Phenyl group protons are labeled Hₐ and Hₑ)
| Signal Label | Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| A | H₂ (Pyridine) | ~9.1 - 9.2 | Doublet (d) or Singlet (s) | 1H | H₂ is ortho to the carbonyl group and adjacent to the ring nitrogen, leading to significant deshielding. Expected small coupling to H₄. |
| B | H₄ (Pyridine) | ~8.2 - 8.3 | Doublet of Doublets (dd) | 1H | H₄ is ortho to the carbonyl and meta to the nitrogen. It will be coupled to both H₂ and H₅.[12] |
| C | Hₐ (Phenyl) | ~7.9 - 8.0 | Doublet (d) | 2H | These protons are ortho to the strongly electron-withdrawing sulfonyl group, causing a downfield shift.[13] |
| D | Hₑ (Phenyl) | ~7.5 - 7.6 | Doublet (d) | 2H | These protons are meta to the sulfonyl group and ortho to the ethanone bridge.[13] |
| E | H₅ (Pyridine) | ~7.3 - 7.4 | Doublet (d) | 1H | H₅ is ortho to the methyl group and coupled to H₄.[12] |
| F | CH₂ (Methylene Bridge) | ~4.3 - 4.5 | Singlet (s) | 2H | Protons on the carbon alpha to the ketone carbonyl are deshielded. A patent for a similar precursor shows this peak at 4.21 ppm.[1] |
| G | SO₂-CH₃ (Sulfonyl Methyl) | ~3.1 - 3.2 | Singlet (s) | 3H | The methyl group attached to the electron-withdrawing sulfonyl group is shifted downfield. Data for 4-(methylsulfonyl)phenylacetic acid shows this peak around 3.20 ppm.[13] |
| H | Py-CH₃ (Pyridine Methyl) | ~2.6 - 2.7 | Singlet (s) | 3H | The methyl group on the pyridine ring. Data for methyl 6-methylnicotinate shows this peak at 2.58 ppm.[12] |
Predicted ¹³C NMR Spectrum Analysis
The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[14] Chemical shifts are highly sensitive to the electronic environment and hybridization.[15]
| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale & Notes |
| ~195 - 200 | C=O (Ketone) | The ketone carbonyl is conjugated with the pyridine ring, shifting it upfield compared to a non-conjugated ketone.[16] |
| ~150 - 160 | C₆ (Pyridine) | Carbon bearing the methyl group and adjacent to the nitrogen. |
| ~145 - 155 | C₂ (Pyridine) | Carbon adjacent to nitrogen and bonded to the carbonyl group. |
| ~140 - 145 | C (Phenyl, C-SO₂) | Quaternary carbon attached to the strongly withdrawing sulfonyl group. |
| ~135 - 140 | C (Phenyl, C-CH₂) | Quaternary carbon attached to the ethanone bridge. |
| ~130 - 135 | C₄ (Pyridine) | Deshielded carbon ortho to the carbonyl substituent. |
| ~128 - 130 | CH (Phenyl, Cₑ) | Phenyl carbons ortho to the ethanone bridge. |
| ~125 - 128 | CH (Phenyl, Cₐ) | Phenyl carbons ortho to the sulfonyl group. |
| ~120 - 125 | C₅ (Pyridine) | Carbon ortho to the methyl group. |
| ~45 - 50 | CH₂ (Methylene Bridge) | Alpha-carbon to the ketone. |
| ~40 - 45 | SO₂-CH₃ (Sulfonyl Methyl) | Methyl carbon attached to the sulfonyl group. |
| ~20 - 25 | Py-CH₃ (Pyridine Methyl) | Methyl group attached to the aromatic pyridine ring. |
Advanced Structural Verification with 2D NMR
For a molecule of this complexity, 2D NMR is essential for unambiguous assignment of all proton and carbon signals.[17][18][19]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Expected Correlations:
-
A strong cross-peak between the H₄ (~8.2 ppm) and H₅ (~7.3 ppm) signals, confirming their ortho relationship on the pyridine ring.
-
A weaker cross-peak may be visible between H₄ and H₂.
-
Strong coupling will be observed between the ortho/meta protons on the 4-sulfonylphenyl ring (Hₐ at ~7.9 ppm and Hₑ at ~7.5 ppm).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH coupling).[18] This is the most powerful tool for assigning carbon signals.
References
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. ITMI20111455A1 - NEW PROCEDURE FOR THE PREPARATION OF 1- (6-METHYLPYRIDIN-3-IL) -2- [4- (METHYLSOLFONYL) PHENYL] ETHANONE, AN INTERMEDIATE OF THE ETHORICOXIB. - Google Patents [patents.google.com]
- 3. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. organomation.com [organomation.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. Interpreting | OpenOChem Learn [learn.openochem.org]
- 12. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 13. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homepages.bluffton.edu [homepages.bluffton.edu]
- 17. youtube.com [youtube.com]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Role of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in the Synthesis of Selective COX-2 Inhibitors
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of the key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (also referred to as ketosulfone), in the production of Etoricoxib, a highly selective COX-2 inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, underlying chemical principles, and practical laboratory protocols. We will delve into the rationale behind various synthetic strategies, provide step-by-step methodologies, and present analytical techniques for characterization and quality control.
Introduction: The Significance of COX-2 Inhibition and the Role of Etoricoxib
The discovery of the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory therapies.[4] COX-1 is constitutively expressed and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation, mediating the production of prostaglandins that cause pain and swelling.[4][5][6]
This distinction paved the way for the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][6] Etoricoxib is a second-generation COX-2 inhibitor with a high degree of selectivity (approximately 106-fold more selective for COX-2 over COX-1) and is indicated for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis.[5][7][8]
The synthesis of Etoricoxib hinges on the efficient preparation of key intermediates, with 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone being a critical building block.[1][3] The structural features of this ketosulfone molecule are pivotal for the subsequent cyclization reaction that forms the core bipyridine structure of Etoricoxib.
Mechanism of Action of Etoricoxib
Etoricoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][7][8][9]
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. benchchem.com [benchchem.com]
- 5. patient.info [patient.info]
- 6. What is Etoricoxib used for? [synapse.patsnap.com]
- 7. Etoricoxib - Wikipedia [en.wikipedia.org]
- 8. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Mechanistic Pathways for the Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms and synthetic protocols for 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. This compound is a critical ketone intermediate in the large-scale synthesis of Etoricoxib, a potent and selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[1][2][3] We will dissect two predominant and industrially relevant synthetic strategies: the Palladium-Catalyzed α-Arylation of a ketone and the multi-step pathway involving the oxidation of a thioether precursor. The guide emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides validated, step-by-step protocols to ensure reproducibility and scientific integrity.
Introduction: The Strategic Importance of the Ketone Intermediate
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4), hereafter referred to as the "ketosulfone intermediate," represents a cornerstone in the convergent synthesis of Etoricoxib. Its structure contains the core moieties of the final active pharmaceutical ingredient (API), making its efficient and high-purity synthesis a topic of significant industrial and academic interest. The development of robust synthetic routes is crucial for controlling costs and ensuring the quality of the final drug product.[4][5]
Two primary mechanistic philosophies have emerged for its synthesis:
-
Direct C-C Bond Formation via Palladium Catalysis: This elegant approach constructs the central ethanone bridge by directly coupling a pyridine-based ketone with an activated phenylsulfone via an α-arylation reaction.[1][6][7]
-
Sequential Construction and Oxidation: This strategy involves first synthesizing a thioether analogue, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (the "ketosulfide"), followed by a controlled oxidation of the sulfur atom to the desired sulfone.[2][8][9]
This guide will explore the intricacies of both pathways, offering a comparative analysis to inform methodological decisions in a research or process development setting.
Pathway I: Palladium-Catalyzed α-Arylation of 3-Acetyl-6-methylpyridine
The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds between an aromatic ring and the α-position of a carbonyl group.[10][11] This transformation has become a staple in modern organic synthesis due to its functional group tolerance and broad scope.[12]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) redox couple. The choice of ligand is critical, as it must stabilize the palladium center, promote the individual steps of the cycle, and prevent side reactions. Sterically hindered and electron-rich phosphine ligands, such as Xantphos, have proven highly effective.[6][7]
The proposed mechanism involves three key stages:[10][11][13]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromophenyl methyl sulfone), forming a square planar Aryl-Pd(II)-Halide complex.
-
Enolate Formation & Transmetalation: Concurrently, a strong, non-nucleophilic base (e.g., Sodium tert-butoxide) deprotonates the α-carbon of 3-acetyl-6-methylpyridine to generate a nucleophilic enolate. This enolate then displaces the halide on the Pd(II) complex in a step often referred to as transmetalation, yielding an Aryl-Pd(II)-Enolate intermediate.
-
Reductive Elimination: This is the crucial C-C bond-forming step. The aryl and enolate ligands on the palladium center couple, reductively eliminating the desired α-aryl ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol: Palladium-Catalyzed Synthesis of the Ketosulfone Intermediate
This protocol is adapted from methodologies described in the patent literature, providing a reliable laboratory-scale synthesis.[6][7]
Materials & Equipment:
-
Reactants: 3-Acetyl-6-methylpyridine, 4-Bromophenyl methyl sulfone
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Sodium tert-butoxide (t-BuONa)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask or three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas (Argon or Nitrogen) supply.
Procedure:
-
Inert Atmosphere: Charge a dry Schlenk flask with Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.047 mmol) under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-bromophenyl methyl sulfone (39.7 mmol) and 3-acetyl-6-methyl pyridine (39.7 mmol).
-
Solvent Addition: Add 100 ml of anhydrous toluene.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C).
-
Base Addition: Prepare a suspension of t-BuONa (8.4 g) in 100 ml of anhydrous toluene. Add this suspension dropwise to the refluxing reaction mixture over a period of approximately 4 hours. Causality Note: Slow addition of the base is crucial to maintain a low steady-state concentration of the enolate, which minimizes side reactions such as self-condensation.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding 100 mL of water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/heptane) to yield the pure ketosulfone intermediate.
Data Summary: Reaction Conditions
| Parameter | Condition 1[6] | Condition 2[7] |
| Palladium Source | Pd₂(dba)₃ | Pd(acac)₂ |
| Ligand | Xantphos | Xantphos |
| Base | t-BuONa | K₃PO₄ |
| Solvent | Toluene | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | Reflux (~110 °C) | 100 °C |
| Yield | ~70% | 91% |
Pathway II: Synthesis via Oxidation of a Thioether Precursor
This pathway is a robust, often-utilized industrial method that circumvents the direct use of a palladium catalyst. It involves the initial synthesis of the more accessible ketosulfide intermediate, which is then oxidized in a separate, high-yielding step.
Mechanistic Overview
The overall process is a two-stage transformation.
References
- 1. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 9. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 10. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 13. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Scale-Up Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS RN: 221615-75-4), a critical ketone intermediate in the manufacture of the selective COX-2 inhibitor, Etoricoxib (Arcoxia®)[1][2][3]. The protocol detailed herein focuses on a robust and high-yielding oxidation of the corresponding thioether precursor, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone. This application note is intended for researchers, process chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety considerations, and process control parameters essential for successful industrial-scale production.
Introduction & Strategic Rationale
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, hereafter referred to as the "ketosulfone," is a pivotal building block in the synthesis of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID)[4][5]. The efficiency and purity achieved in the synthesis of this intermediate directly impact the overall viability and cost-effectiveness of the final Active Pharmaceutical Ingredient (API) production.
Several synthetic routes to the ketosulfone have been reported, including palladium-catalyzed cross-coupling reactions and condensations involving Grignard reagents[6][7][8]. However, for large-scale manufacturing, a process must be not only high-yielding but also economically viable, operationally simple, and safe. The strategy outlined in this note—a two-step process culminating in the oxidation of a ketosulfide precursor—is selected for its proven scalability and reliability.
The chosen synthetic pathway involves:
-
Step 1: Synthesis of the Ketosulfide Precursor: Condensation of 4-(methylthio)phenylacetonitrile and methyl 6-methylnicotinate.
-
Step 2: Oxidation to the Ketosulfone: Oxidation of the ketosulfide intermediate using hydrogen peroxide in an acidic medium.
This approach avoids the use of costly heavy metal catalysts and moisture-sensitive organometallics, which can present challenges in large-scale reactors. The final oxidation step is particularly efficient, often proceeding in near-quantitative yields with straightforward product isolation[1][9].
Overall Synthetic Workflow
The diagram below illustrates the two-stage process for the synthesis of the target ketosulfone.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (Ketosulfide)
This protocol is adapted from established condensation methodologies for producing β-keto nitriles followed by hydrolysis and decarboxylation, which can be performed in a multi-step or a streamlined process[10].
A. Reagents and Materials:
| Reagent | CAS Number | Molecular Wt. | Quantity (1.0 kg scale) | Molar Equiv. |
|---|---|---|---|---|
| 4-(Methylthio)phenylacetonitrile | 36943-69-6 | 163.24 | 1.0 kg | 1.0 |
| Methyl 6-methylnicotinate | 5470-70-2 | 151.16 | 1.10 kg | 1.19 |
| Sodium Methoxide (30% in MeOH) | 124-41-4 | 54.02 | 1.11 kg (0.33 kg solid) | 1.0 |
| Toluene | 108-88-3 | 92.14 | 10.0 L | - |
| Acetic Acid | 64-19-7 | 60.05 | 0.54 kg | - |
| Deionized Water | 7732-18-5 | 18.02 | As required | - |
B. Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
C. Procedure:
-
Charge the reactor with 4-(methylthio)phenylacetonitrile (1.0 kg), methyl 6-methylnicotinate (1.10 kg), and toluene (5.0 L).
-
Begin stirring and heat the mixture to 90-95 °C.
-
Slowly add the sodium methoxide solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 90-95 °C.
-
After the addition is complete, add an additional 5.0 L of toluene. Heat the reaction mass to reflux (approx. 105-110 °C) and maintain for at least 6 hours[10].
-
Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).
-
Once complete, cool the reaction mass to 25-30 °C.
-
Carefully add deionized water (2.0 L) followed by acetic acid (0.54 kg) to neutralize the mixture and precipitate the product.
-
Stir the resulting slurry for 1-2 hours at 25-30 °C.
-
Filter the solid product. Wash the filter cake sequentially with toluene (2.0 L) and deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum at 60-70 °C to a constant weight.
Protocol 2: Scale-Up Oxidation to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)
This protocol is a robust method for the selective oxidation of the sulfide to the sulfone, based on well-documented procedures[1][9].
A. Reagents and Materials:
| Reagent | CAS Number | Molecular Wt. | Quantity (1.0 kg scale) | Molar Equiv. / Volume |
|---|---|---|---|---|
| Ketosulfide Intermediate | - | 273.36 | 1.0 kg | 1.0 |
| Acetic Acid | 64-19-7 | 60.05 | 1.5 L | 1.5 vol |
| Methanesulfonic Acid | 75-75-2 | 96.11 | 0.3 L | 1.2 |
| Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.02 | 1.2 L | 3.0 |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | As required | - |
| Sodium Hydroxide (30% aq. sol.) | 1310-73-2 | 40.00 | As required | - |
| Deionized Water | 7732-18-5 | 18.02 | As required | - |
B. Equipment:
-
30 L jacketed glass reactor with a mechanical stirrer, reflux condenser, calibrated dropping funnel, and internal temperature probe.
-
Cooling/heating circulator connected to the reactor jacket.
-
Filtration and drying equipment as in Protocol 1.
C. Detailed Oxidation Workflow:
Caption: Step-by-step workflow for the scale-up oxidation protocol.
D. Procedure:
-
Charge the 30 L reactor with the ketosulfide intermediate (1.0 kg), ice-cold acetic acid (1.5 L), and methanesulfonic acid (0.3 L)[1][9].
-
Start agitation and cool the reactor contents to 5-10 °C using the jacketed cooling system.
-
Critical Step: Slowly add the 30% w/w hydrogen peroxide solution (1.2 L) dropwise via the addition funnel over 2-3 hours. The rate of addition must be carefully controlled to maintain the internal temperature between 5-10 °C. A significant exotherm will occur.
-
Once the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and continue stirring for a minimum of 6 hours[1][9].
-
Monitor the reaction progress by HPLC until the starting ketosulfide is consumed (<1% remaining).
-
Upon completion, cool the reaction mixture to 0-5 °C.
-
Prepare a solution of sodium thiosulfate in water (e.g., 300 g in 1 L) and add it in portions to the reaction mixture to quench any unreacted hydrogen peroxide. A slight temperature rise may be observed.
-
Slowly add a 30% aqueous sodium hydroxide solution to adjust the pH of the mixture to 5.5-6.5, which will cause the product to precipitate as a solid[9]. Maintain the temperature below 20 °C during neutralization.
-
Continue to stir the resulting suspension at 20-25 °C for an additional 2 hours to ensure complete precipitation[9].
-
Filter the solid product and wash the cake thoroughly with deionized water (2 x 4 L) until the washings are neutral.
-
Dry the product under vacuum at 40-50 °C for at least 12 hours, or until a constant weight is achieved[1][9]. A final yield of approximately 95-98% is expected[9].
E. Optional Recrystallization for High Purity: For pharmaceutical applications requiring >99.5% purity, a recrystallization step is recommended.
-
Dissolve the crude ketosulfone (e.g., 70 g) in N,N'-dimethylformamide (84 mL, 1.2 vol) by heating to 120 °C[1].
-
Cool the solution to 25 °C to induce crystallization.
-
Stir the resulting suspension at 25 °C for 2 hours.
-
Filter the purified product, wash with acetone (2 x 56 mL), and dry under vacuum at 50 °C[1].
Process Control and Safety Considerations
-
Exotherm Management: The oxidation with hydrogen peroxide is highly exothermic. A robust and reliable reactor cooling system is mandatory. The addition rate of the peroxide is the primary means of controlling the reaction temperature and must be managed carefully to prevent a thermal runaway.
-
Peroxide Handling: Hydrogen peroxide (30%) is a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Avoid contact with incompatible materials.
-
Acid Handling: Acetic acid and methanesulfonic acid are corrosive. Handle in a well-ventilated area and use appropriate PPE.
-
Process Monitoring: In-process monitoring by HPLC is crucial to determine the reaction endpoint, preventing the formation of over-oxidized impurities and ensuring consistent product quality.
-
Waste Disposal: The aqueous filtrate will be acidic and must be neutralized before disposal in accordance with local environmental regulations.
Expected Results & Characterization
| Parameter | Expected Value | Source |
| Starting Material (Ketosulfide) | 1.0 kg | - |
| Final Product (Ketosulfone) | ~1.05 kg | [9] |
| Molar Yield | 95 - 98% | [9] |
| Purity (Crude, by HPLC) | >94% | [9] |
| Purity (After Recrystallization) | >99% | [1] |
| Appearance | White to straw-yellow solid | [1] |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Portico [access.portico.org]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 10. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
Application Notes & Protocols for the Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone and its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Key Synthetic Intermediate
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, often referred to as "ketosulfone," is a pivotal intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2][3][4][5] Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation in conditions like arthritis.[5] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry. This document provides a detailed guide to the primary synthetic routes for this compound, offering in-depth protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.
Synthetic Strategies: A Comparative Overview
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can be broadly approached through two primary strategies: a sequential oxidation route and a direct coupling route. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements.
Strategy 1: The Oxidation of a Thioether Precursor
This is a widely documented and industrially relevant approach. It involves the initial synthesis of a thioether intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone, which is subsequently oxidized to the target sulfone.[1][6][7]
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 7. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the dedicated technical support guide for the purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4). This critical intermediate, often referred to as ketosulfone, is pivotal in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[1][]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven experience. Our goal is to empower you to overcome common purification challenges and achieve high-purity ketosulfone consistently.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
Question: My crude product is a persistent oil or fails to solidify completely. What are the likely causes and how can I induce crystallization?
Answer: This phenomenon, known as "oiling out," is a common challenge in the crystallization of pharmaceutical intermediates.[4][5][6] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.
-
Causality:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, favoring a liquid state.
-
Supersaturation Issues: If the solution becomes supersaturated at a temperature above the melting point of the solute, it will separate as an oil.[7]
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound, even at lower temperatures, preventing precipitation.[4][8]
-
-
Troubleshooting Steps:
-
Solvent Modification: If using a single solvent system, try adding a miscible anti-solvent to decrease the overall solubility. For instance, if your compound is dissolved in a polar solvent like methanol, slowly add a less polar solvent like water or a hydrocarbon (e.g., heptane) until turbidity is observed, then gently heat until the solution is clear before cooling.
-
Temperature Control: Employ a slower cooling rate. Rapid cooling can lead to a rapid increase in supersaturation, promoting oiling out. A stepwise or ramped cooling profile is often more effective.
-
Seeding: Introduce a small number of pure seed crystals to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier for oiling out.[6]
-
Increase Solvent Volume: While it may seem counterintuitive, sometimes using a slightly larger volume of solvent can prevent premature precipitation at too high a temperature.[7] You can then slowly evaporate the solvent to induce crystallization.
-
Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before attempting crystallization.
-
Question: I'm observing poor recovery after recrystallization. How can I improve my yield without compromising purity?
Answer: Low yield is a frequent concern, often stemming from the compound's residual solubility in the mother liquor.
-
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved after cooling.[7]
-
Sub-optimal Solvent System: The chosen solvent may not exhibit a steep enough solubility curve with respect to temperature.
-
Premature Filtration: Filtering the crystals before crystallization is complete will lead to product loss.
-
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Aim for the minimum amount of hot solvent required to fully dissolve the crude product. This will maximize the recovery upon cooling.
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Refer to the table below for suggested starting points.
-
Cooling to Lower Temperatures: Ensure the crystallization mixture is thoroughly chilled, often in an ice bath, before filtration to minimize the solubility of the product in the mother liquor.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small aliquot to see if a significant amount of solid precipitates. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that the purity of subsequent crops is typically lower.
-
Minimize Transfers: Each transfer of the solution or solid can result in material loss. Plan your procedure to minimize the number of vessel changes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when purifying 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 6-methyl-3-acetylpyridine and 4-(methylsulfonyl)phenylacetic acid or its derivatives.
-
By-products: A notable and often challenging impurity is 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone, sometimes referred to as the '408' impurity due to its molecular weight. Its structural similarity to the desired product can make it difficult to remove.[7]
-
Catalyst Residues: If a tungsten-based catalyst is used in the synthesis, there is a risk of tungsten contamination in the final product.[7]
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of this intermediate.[9][10][11][12] A validated HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities with different proton or carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Can I use column chromatography for purification, and what conditions are recommended?
A3: Yes, column chromatography is an effective method for purifying this compound, especially for removing closely related impurities. A common system involves:
-
Stationary Phase: Silica gel is the standard choice.[13] The acidity of the silica gel should be considered, as highly acidic silica can potentially cause degradation of sensitive compounds.[14]
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like cyclohexane or heptane is a good starting point.[13] For example, a gradient from 50% to 100% ethyl acetate in cyclohexane has been reported to be effective.[13] The optimal gradient will depend on the specific impurity profile of your crude material.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is essential to handle this compound with appropriate safety measures. Based on available safety data sheets (SDS), 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is classified as a skin irritant and may cause respiratory irritation.[15][16] Therefore, it is crucial to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]
-
Avoid inhalation of dust and direct contact with skin and eyes.[15]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) with gentle heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible anti-solvent (e.g., heptane or cyclohexane) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Gently heat the mixture until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing non-basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 0.5 M HCl). The basic pyridine nitrogen will be protonated, drawing the desired compound into the aqueous layer. Repeat the extraction 2-3 times.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 15% NaOH solution) with stirring until the pH is neutral (pH ~7). The product will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Suggested Solvents for Recrystallization
| Solvent System | Polarity | Comments |
| Methanol | Polar Protic | Good for removing non-polar impurities. Can be used as a single solvent or in combination with an anti-solvent like water. |
| Ethanol/Water | Polar Protic | A common and effective mixed solvent system for many organic compounds. |
| Ethyl Acetate/Heptane | Polar Aprotic / Non-polar | A versatile system that allows for fine-tuning of polarity. |
| Dichloromethane/Hexane | Polar Aprotic / Non-polar | Similar to ethyl acetate/heptane, but with a more volatile non-polar component. |
| N,N-Dimethylformamide/Acetone | Polar Aprotic | Can be effective for compounds that are difficult to dissolve in other common solvents. Requires careful removal due to high boiling point. |
Visualizations
Workflow for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification method.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 | CoLab [colab.ws]
- 9. CN104710349A - Method for purifying etoricoxib - Google Patents [patents.google.com]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Semantic Scholar [semanticscholar.org]
- 14. physicsforums.com [physicsforums.com]
- 15. echemi.com [echemi.com]
- 16. chemdmart.com [chemdmart.com]
Technical Support Center: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (ketosulfone), a critical intermediate in the manufacture of Etoricoxib.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your process, ensure high purity, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) & Impurity Profile
This section addresses high-level questions regarding the synthesis and provides a foundational understanding of the potential impurities.
Q1: What is the predominant synthetic route and its critical transformation?
The most industrially relevant and commonly published method for preparing the target ketosulfone involves the oxidation of its thioether precursor, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (ketosulfide).[2][4] The core transformation is the oxidation of the sulfide group to a sulfone group. This is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium, such as acetic acid combined with methanesulfonic acid or sulfuric acid.[1][2][4]
The reaction is highly effective but must be carefully controlled to prevent side reactions.
Caption: Primary synthesis route via oxidation and a common side reaction.
Q2: What are the primary classes of impurities I should anticipate?
Impurities in this synthesis can be traced back to several sources: unreacted starting materials, partially oxidized intermediates, products of side reactions (over-oxidation), and residual catalysts or reagents from the work-up.[][6] Understanding the origin of an impurity is the first step toward its elimination.
Table 1: Summary of Common Process-Related Impurities
| Impurity Name | Chemical Name / Structure | Likely Origin | Mitigation & Control Strategy |
| Unreacted Ketosulfide | 1-(6-methylpyridin-3-yl)-2-(4-(methyl-sulfanyl )phenyl)ethanone | Incomplete oxidation | Ensure proper stoichiometry of oxidant; optimize reaction time and temperature; monitor reaction progress via HPLC/TLC. |
| Sulfoxide Intermediate | 1-(6-methylpyridin-3-yl)-2-(4-(methyl-sulfinyl )phenyl)ethanone | Incomplete oxidation | Increase reaction time or temperature after initial oxidant addition to drive the reaction to completion.[2] |
| Pyridine N-Oxide | 1-(6-methyl-1-oxido -pyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone[] | Over-oxidation of the pyridine ring | Use controlled, slow addition of the oxidant at low temperatures (e.g., 5-10°C)[1]; avoid a large excess of the oxidizing agent. |
| Starting Material Impurity | 4-(Methylsulfonyl)phenylacetic Acid[6] | Carried over from synthesis of the ketosulfide precursor | Use high-purity starting materials; qualify vendors and test incoming raw materials. |
| Residual Tungsten | Sodium Tungstate (Na₂WO₄) | Use of tungsten-based catalysts in some oxidation procedures[7][8] | Implement purification steps like a methanol wash[4] or adopt a tungsten-free synthesis protocol.[7] |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, cause-and-effect approach to resolving specific problems encountered during the synthesis.
Issue 1: Post-reaction analysis (HPLC/TLC) shows a significant amount of unreacted ketosulfide.
-
Primary Suspected Cause: Incomplete oxidation reaction. This is the most frequent cause of low conversion and directly impacts yield and purity.
-
Investigative & Corrective Workflow:
-
Verify Oxidant Stoichiometry and Quality: Hydrogen peroxide solutions can degrade over time. Use a fresh, properly stored bottle and consider titrating it to confirm its concentration. Ensure at least 2-3 molar equivalents are used relative to the ketosulfide.[1]
-
Review Reaction Temperature Profile: The initial addition of H₂O₂ is highly exothermic and must be controlled at low temperatures (5-10°C) to prevent runaway reactions and side-product formation.[1][2] However, after the addition is complete, the reaction mixture often needs to be warmed (e.g., to 20-25°C or even 50°C) and held for several hours (≥6 hours) to ensure the conversion of the sulfoxide intermediate to the final sulfone product.[1]
-
Confirm Efficient Mixing: In a multiphasic or slurry-based reaction, poor agitation can lead to localized "hot spots" or areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
Implement In-Process Controls (IPCs): Do not rely solely on time. Withdraw small aliquots from the reaction mixture hourly after the warming phase and analyze them by TLC or HPLC to track the disappearance of the ketosulfide and sulfoxide spots/peaks.
-
Caption: Troubleshooting workflow for incomplete oxidation.
Issue 2: A highly polar impurity is observed, which is difficult to remove by standard crystallization.
-
Primary Suspected Cause: Formation of the Pyridine N-Oxide impurity. The nitrogen atom on the pyridine ring is susceptible to oxidation, creating a more polar N-oxide species that can be challenging to separate from the desired product due to its structural similarity.
-
Investigative & Corrective Workflow:
-
Re-evaluate Oxidant Addition: This side reaction is most common when the oxidant is added too quickly, at too high a temperature, or in large excess. The dropwise addition of H₂O₂ at a strictly controlled temperature (5-10°C) is paramount.[1]
-
Characterize the Impurity: If possible, isolate the impurity or use LC-MS to confirm its mass. The N-oxide will have a mass of +16 Da compared to the target ketosulfone.
-
Modify Purification:
-
Acid/Base Wash: The basicity of the pyridine nitrogen is significantly reduced in the N-oxide. A carefully controlled acidic wash during workup might selectively extract the unreacted starting material and product into the aqueous phase, potentially leaving the less basic N-oxide behind, though this can be complex.
-
Chromatography: While not ideal for large-scale production, silica gel column chromatography is a reliable method for removing the highly polar N-oxide at the lab scale.
-
Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A less polar solvent system may cause the N-oxide to precipitate out first, or vice-versa.
-
-
Issue 3: The final product fails to meet purity specifications (<99.5%) after initial crystallization and shows a yellowish tint.
-
Primary Suspected Cause: Presence of multiple minor impurities and/or trapped colored by-products. The crude product often has a yellow color, which should be removed during purification.[2]
-
Investigative & Corrective Workflow:
-
Review the Work-up Procedure: The work-up is critical for removing inorganic salts and acidic residues.
-
Quenching: After the reaction, any excess peroxide is typically quenched with a reducing agent like sodium thiosulfate.[1] Incomplete quenching can lead to continued, uncontrolled reactions.
-
pH Adjustment: The pH is carefully adjusted to 5.5-6.5 to precipitate the product.[1] Deviations can lead to the co-precipitation of impurities or incomplete product isolation.
-
Washing: The filtered solid must be washed thoroughly with water to remove residual salts.[2]
-
-
Optimize Recrystallization: A single crystallization may be insufficient.
-
Solvent Choice: Methanol and N,N-dimethylformamide (DMF) are cited as effective crystallization solvents.[2][4] DMF, in particular, is used at high temperatures (120°C) to dissolve the product, followed by cooling to crystallize, which can be very effective for purification.[2]
-
Perform a Second Crystallization: If purity remains low, a second recrystallization from a different solvent system (e.g., first from DMF/acetone, then from methanol) can be highly effective.
-
Charcoal Treatment: If color persists, consider a hot filtration over a small amount of activated charcoal during the recrystallization process to adsorb colored impurities.
-
-
Part 3: Key Protocols & Methodologies
Protocol 1: Reaction Progress Monitoring by HPLC
This method provides a baseline for separating the key components. It should be optimized for your specific system.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Expected Elution Order (Approximate): Pyridine N-Oxide (most polar, earliest elution) -> Ketosulfone -> Sulfoxide Intermediate -> Ketosulfide (least polar, latest elution).
Protocol 2: Purification by Recrystallization from Methanol
This protocol is adapted from procedures aimed at removing process impurities, including potential tungsten residues.[4]
-
Dissolution: Transfer the crude, dried ketosulfone (e.g., 10.0 g) to a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add Solvent: Add methanol (approx. 30 mL, or 3 volumes).
-
Heat to Reflux: Heat the mixture to reflux (approx. 65-75°C) with stirring. Continue heating for at least 1-2 hours to ensure complete dissolution and equilibration.[4]
-
Slow Cooling: Turn off the heat and allow the solution to cool slowly to room temperature (20-25°C). Slow cooling is crucial for forming well-defined, pure crystals.
-
Hold: Stir the resulting slurry at room temperature for at least 1 hour to maximize crystal growth and yield.[4]
-
Isolation: Filter the suspension under vacuum.
-
Washing: Wash the filter cake with a small amount of cold methanol (e.g., 2 x 5 mL) to remove residual soluble impurities.
-
Drying: Dry the purified white solid under vacuum at 50-60°C until a constant weight is achieved.[3]
References
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS RN: 221615-75-4). This molecule is a critical intermediate in the production of Etoricoxib, a selective COX-2 inhibitor.[1][2] This guide is designed to provide in-depth, field-proven insights into optimizing its synthesis, focusing on improving reaction yields and purity. We will explore common synthetic routes, address frequently encountered issues, and provide detailed protocols to enhance the reliability and efficiency of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding the synthesis of the target ketosulfone.
Q1: What are the primary synthetic routes for 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?
There are three principal strategies reported for the synthesis of this key intermediate:
-
Oxidation of a Ketosulfide Precursor: This is a widely used and often high-yielding method that starts with the corresponding thioether, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone. The thioether is oxidized to the sulfone using an oxidizing agent like hydrogen peroxide, often in an acidic medium.[1][3]
-
Palladium-Catalyzed α-Arylation: This modern cross-coupling approach involves the reaction of an acetylpyridine derivative (e.g., 3-acetyl-6-methyl pyridine) with an aryl halide (e.g., 4-bromophenyl methyl sulfone).[4][5][6] The reaction is mediated by a palladium catalyst and a suitable ligand.
-
Condensation of Phenylacetic Acid and Nicotinate Derivatives: This route involves the condensation of a salt of (4-methylsulfonyl)phenylacetic acid with an ester of 6-methylnicotinic acid.[2][7] This method typically requires the formation of a highly reactive nucleophile using strong bases or Grignard reagents.[8]
Q2: What is the function of methanesulfonic acid in the oxidation route, and are there safer alternatives?
In the oxidation of the ketosulfide precursor with hydrogen peroxide, methanesulfonic acid acts as a co-catalyst and an acidic medium, which can enhance the rate of oxidation.[1][3] However, its use at an industrial scale is sometimes avoided due to the potential formation of alkylating agents, which may be genotoxic impurities.[9] An alternative patented process avoids methanesulfonic acid by performing the oxidation with hydrogen peroxide in the presence of a tungstate catalyst, such as sodium tungstate.[9] However, this introduces the need to remove the tungsten catalyst from the final product.[2]
Q3: Which parameters are most critical for success in the palladium-catalyzed α-arylation route?
The success of the Pd-catalyzed α-arylation is highly dependent on several factors:
-
Catalyst and Ligand System: The choice of the palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for efficient catalytic turnover.[4][5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and the strong base used. Therefore, using anhydrous and degassed solvents (like toluene or NMP) under an inert atmosphere (e.g., argon) is essential.[4][5]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (t-BuONa) or potassium phosphate (K₃PO₄), is required to deprotonate the acetyl group, forming the key enolate intermediate.[4][5]
Q4: What are the best practices for monitoring reaction completion and purity?
For all synthetic routes, reaction progress should be monitored using standard chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Provides a quick and qualitative assessment of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative analysis of the reaction mixture, allowing for the precise determination of conversion rates and the detection of impurities. A purity of >94% is often reported in successful syntheses.[3]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
Problem 1: Low or Inconsistent Yield in the Oxidation of the Ketosulfide Precursor.
-
Possible Cause A: Incomplete Oxidation.
-
Causality: The oxidizing agent (hydrogen peroxide) may be of insufficient concentration or may have degraded. The reaction may not have been run long enough or at the optimal temperature for full conversion.
-
Troubleshooting Steps:
-
Verify the concentration of the hydrogen peroxide solution. Use a fresh, properly stored bottle.
-
Ensure precise temperature control. The dropwise addition of H₂O₂ should be performed at a low temperature (5-10 °C) to manage the exotherm, after which the reaction is typically warmed (e.g., to 20-50 °C) and stirred for several hours to drive it to completion.[1][3]
-
Extend the reaction time. Monitor the reaction by HPLC and continue stirring until the starting ketosulfide is consumed. A typical reaction time is at least 6 hours.[3]
-
-
-
Possible Cause B: Product Loss During Workup and Isolation.
-
Causality: The product is precipitated from the reaction mixture by adjusting the pH. Incorrect pH or inefficient filtration can lead to significant loss of material.
-
Troubleshooting Steps:
-
After quenching the reaction (e.g., with sodium thiosulfate), carefully adjust the pH to 5.5-6.5 using a base like sodium hydroxide to ensure maximum precipitation of the product.[3]
-
Allow sufficient time for the suspension to stir (e.g., 2 hours) to complete crystallization before filtration.[3]
-
Wash the filtered solid thoroughly with water to remove inorganic salts, but avoid excessive washing with organic solvents in which the product may have some solubility.[1][3]
-
For purification, consider hot pulping in methanol or recrystallization from a solvent system like DMF/acetone, which has been shown to yield a high-purity product.[1][9]
-
-
Problem 2: Reaction Stalls or Fails in the Palladium-Catalyzed α-Arylation.
-
Possible Cause A: Deactivation of the Catalytic System.
-
Causality: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Phosphine ligands can also be oxidized. Moisture can react with the strong base and interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure a fully inert atmosphere. Use a flask that has been flame-dried or oven-dried, and perform all additions under a positive pressure of argon or nitrogen.[5]
-
Use anhydrous, degassed solvents. Solvents should be passed through a purification system or distilled from an appropriate drying agent.
-
Use fresh catalyst and ligand. Store palladium precursors and phosphine ligands under an inert atmosphere.
-
-
-
Possible Cause B: Inefficient Enolate Formation.
-
Causality: The base may not be strong enough or may have degraded due to improper storage. The temperature may be too low for efficient deprotonation.
-
Troubleshooting Steps:
-
Use a fresh container of a strong base like t-BuONa or K₃PO₄.
-
The reaction is typically run at reflux in toluene, ensuring the temperature is sufficient for both catalytic activity and deprotonation.[4]
-
Consider the method of addition. In some protocols, a suspension of the base is added dropwise to the heated reaction mixture over several hours, which can help maintain a steady concentration of the active enolate.[4]
-
-
Part 3: Data & Workflow Visualization
Data Presentation
Table 1: Comparison of Key Synthetic Routes
| Feature | Route A: Oxidation | Route B: α-Arylation | Route C: Condensation |
| Starting Materials | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | 3-acetyl-6-methyl pyridine, 4-bromophenyl methyl sulfone | (4-methylsulfonyl)phenylacetic acid, Methyl 6-methylnicotinate |
| Key Reagents | H₂O₂, Acetic Acid, Methanesulfonic Acid[1][3] | Pd₂(dba)₃, Xantphos, t-BuONa[4] | t-BuMgCl or other strong bases[8] |
| Typical Molar Yield | >80%, up to 97.5% reported[1][3] | 70-91%[4][5] | ~58-88%[2][8] |
| Advantages | High yield, often straightforward procedure. | Utilizes modern, reliable cross-coupling chemistry. | Avoids handling thio-compounds. |
| Challenges | Potential for genotoxic impurities with certain acids[9]; removal of tungsten if used as a catalyst.[2] | Requires strict anhydrous/inert conditions; cost of palladium and ligands. | Can generate significant by-products; requires strong bases.[2] |
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the oxidation synthesis.
Caption: Catalytic cycle for the palladium-catalyzed α-arylation reaction.
Part 4: Experimental Protocols
The following are detailed protocols based on high-yield procedures reported in the literature. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Oxidation of Ketosulfide Precursor[1][3]
This protocol describes the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone to the target ketosulfone.
Materials:
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equiv.)
-
Acetic acid (1.5 volumes)
-
Methanesulfonic acid (1.2 equiv.)
-
Hydrogen peroxide (30% w/w, 3.0 equiv.)
-
Sodium thiosulfate
-
Sodium hydroxide solution (30%)
-
Water
Procedure:
-
To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (100 g), ice-cold acetic acid (150 mL), and methanesulfonic acid (30 mL).
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add 30% w/w hydrogen peroxide solution (120 mL) dropwise while maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to warm to 20-25 °C and stir for a minimum of 6 hours. Monitor reaction completion by HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Prepare a quenching solution of sodium thiosulfate (300 g) in water (1000 mL). Add this solution in batches to the reaction mixture to decompose excess peroxide.
-
Adjust the pH of the mixture to 5.5-6.5 by slowly adding a 30% sodium hydroxide solution.
-
Stir the resulting suspension at 20-25 °C for 2 hours to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with water (2 x 400 mL).
-
Dry the solid under vacuum at 40-50 °C for at least 12 hours.
-
Expected Outcome: A final product with >94% purity and a molar yield of up to 97.5% can be obtained.[3]
Protocol 2: Synthesis via Palladium-Catalyzed α-Arylation[5]
This protocol describes a palladium-catalyzed coupling reaction to form the C-C bond.
Materials:
-
4-bromophenylmethylsulfone (1.25 equiv.)
-
3-Acetyl-6-methylpyridine (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) can be used as a precursor.
-
Xantphos (ligand, 1 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous and degassed
-
Ethyl acetate (AcOEt)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(acac)₂, 0.5 mol%), Xantphos (1 mol%), 4-bromophenylmethylsulfone (1.17 g, 5 mmol), 3-acetyl-6-methylpyridine (541 mg, 4 mmol), and potassium phosphate (2.55 g, 12 mmol).
-
Using a syringe, add anhydrous and degassed NMP (15 mL).
-
Heat the reaction mixture to 100 °C and stir for 18 hours under the argon atmosphere.
-
Monitor the reaction for the disappearance of the starting materials by TLC or HPLC.
-
After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of NaHCO₃ (50 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic phases, wash with saturated NaHCO₃ solution (30 mL), dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the residue by silica gel chromatography (eluent: ethyl acetate/cyclohexane gradient) to yield the final product.
-
Expected Outcome: A molar yield of up to 91% as a white crystalline solid has been reported for a similar procedure.[5]
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
Technical Support Center: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the development of selective COX-2 inhibitors like Etoricoxib[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and navigate the potential side reactions and challenges encountered during its synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Section 1: Understanding the Core Synthesis and Its Challenges
The synthesis of this diarylethanone, often referred to as "ketosulfone," is a critical step that can be prone to yield loss and impurity formation if not properly controlled[4]. Two primary synthetic routes are commonly employed: the oxidation of a thioether precursor and the palladium-catalyzed α-arylation of a pyridyl ketone. This guide will cover potential pitfalls in both methodologies.
Diagram of Synthetic Pathways
Caption: Overview of the two main synthetic routes to the target ketosulfone.
Section 2: Troubleshooting the Oxidation Route (Route A)
This route involves the oxidation of the corresponding thioether (ketosulfide) to the desired sulfone. While seemingly straightforward, this step requires careful control to avoid the formation of specific byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I see a significant amount of an intermediate when I monitor by HPLC. What is this intermediate?
A1: The most common intermediate in this oxidation is the corresponding sulfoxide, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone. The oxidation of a sulfide to a sulfone proceeds in two steps: sulfide to sulfoxide, then sulfoxide to sulfone. If your reaction has stalled, it is likely due to insufficient oxidant or suboptimal reaction conditions that do not favor the second oxidation step.
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: Ensure that at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used for every equivalent of the ketosulfide starting material. A slight excess (e.g., 2.2-3.0 equivalents) is often employed to drive the reaction to completion[2][5].
-
Temperature Control: While the initial addition of the oxidant is often done at low temperatures (0-10 °C) for safety, the reaction may require warming to room temperature or slightly above (e.g., 20-25 °C) to proceed to completion[2].
-
Acid Catalyst: The presence of an acid catalyst, such as acetic acid or methanesulfonic acid, is crucial for activating the hydrogen peroxide[2][5]. Ensure the correct amount and concentration are used as specified in the protocol.
Q2: I'm observing a byproduct with a higher molecular weight than my target compound. What could it be?
A2: A potential high-molecular-weight byproduct is the N-oxide derivative, 1-(1-oxido-6-methylpyridin-1-ium-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. The nitrogen atom on the pyridine ring is susceptible to oxidation, especially under strong oxidizing conditions.
Mitigation Strategies:
-
Temperature Management: Avoid excessive temperatures, as this can promote over-oxidation. Maintain the reaction temperature as recommended by the protocol.
-
Controlled Addition of Oxidant: Add the oxidizing agent (e.g., hydrogen peroxide) slowly and dropwise to the reaction mixture to maintain control over the reaction exotherm and prevent localized high concentrations of the oxidant[2][5].
-
pH Control: While the reaction is typically run in acidic media, extreme pH values should be avoided. After the reaction, careful neutralization is important.
Q3: My final product is a yellow solid, and I'm having trouble purifying it. What are the likely impurities?
A3: A yellow coloration can indicate the presence of various impurities. Besides the sulfoxide and N-oxide byproducts, other potential side reactions can lead to colored impurities. These can arise from the degradation of the starting material or product under the reaction conditions. The pyridine ring itself can be susceptible to degradation pathways[6].
Purification Protocol: A common purification method involves crystallization or slurry washing with a suitable solvent.
-
Initial Isolation: After quenching the reaction, the crude product is typically filtered.
-
Washing: The crude solid is washed thoroughly with water to remove inorganic salts and residual acids[2].
-
Recrystallization/Slurry: The crude product can be recrystallized from a solvent like N,N-dimethylformamide or methanol[2][7]. A hot methanol slurry wash is also effective for removing many impurities[8].
-
Drying: The purified solid should be dried under vacuum at a moderate temperature (e.g., 60-65 °C) to remove residual solvents[2].
Diagram of Side Reactions in Oxidation Route
Caption: Common side products formed during the oxidation of the ketosulfide precursor.
Section 3: Troubleshooting the Palladium-Catalyzed α-Arylation Route (Route B)
This route offers an alternative approach but comes with its own set of challenges, primarily related to the catalyst, base, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I'm recovering most of my starting materials. What's the likely cause?
A1: Low conversion in a palladium-catalyzed cross-coupling reaction often points to issues with the catalyst system or reaction setup.
Troubleshooting Checklist:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen)[9].
-
Catalyst and Ligand Quality: The palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos) can degrade over time. Use fresh, high-quality catalyst and ligand[10]. The ratio of ligand to palladium is also critical and should be optimized[10].
-
Base Strength and Solubility: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is typically required[10]. The solubility of the base can also be a factor; adding it as a suspension in an anhydrous solvent can be effective[10].
-
Solvent Purity: The solvent (e.g., toluene) must be anhydrous. The presence of water can deactivate the catalyst and quench the base[9].
Q2: I'm observing a significant amount of a homo-coupled byproduct from my aryl halide. How can I minimize this?
A2: The formation of 4,4'-bis(methylsulfonyl)biphenyl is a common side reaction resulting from the homo-coupling of 4-bromophenyl methyl sulfone. This is often favored at higher temperatures or if the rate of oxidative addition to the palladium center is faster than the subsequent steps in the catalytic cycle.
Mitigation Strategies:
-
Controlled Addition of Base: Instead of adding the base all at once, a slow, dropwise addition of the base suspension over several hours can help maintain a low concentration of the active catalyst and suppress homo-coupling[10].
-
Temperature Optimization: While the reaction often requires heating to reflux, excessively high temperatures can promote side reactions. Find the minimum temperature required for a reasonable reaction rate.
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like Xantphos are often used to promote the desired cross-coupling over side reactions[10].
Q3: Besides homo-coupling, what other byproducts should I look for?
A3: Other potential byproducts include:
-
Self-condensation of 3-acetyl-6-methylpyridine: The acetyl group has acidic α-protons, and under strong basic conditions, it can undergo self-condensation. This is less common in the presence of the aryl halide coupling partner but can occur if the cross-coupling is slow.
-
Products from reaction with the pyridine nitrogen: Although less common in this specific type of coupling, the pyridine nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. This is a known issue in other pyridine-related cross-coupling reactions[11].
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow to diagnose and resolve low-yield issues.[9][12]
Section 4: Data Summary and Protocols
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Synthetic Route | Likely Cause | Identification Method |
| 1-(...)-(4-(methylsulfinyl )phenyl)ethanone (Sulfoxide) | Oxidation | Incomplete oxidation | HPLC, LC-MS (lower m/z) |
| 1-(1-oxido -6-methylpyridin...)-2-(...sulfonyl...)ethanone (N-Oxide) | Oxidation | Over-oxidation, high temperature | HPLC, LC-MS (higher m/z) |
| 4,4'-bis(methylsulfonyl)biphenyl | Pd-Coupling | Homo-coupling of aryl halide | GC-MS, NMR |
| Self-condensation products | Pd-Coupling | Strong base, slow cross-coupling | HPLC, NMR |
Protocol 1: General Procedure for Oxidation of Ketosulfide
This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.[2][5]
-
Reaction Setup: In a three-necked flask equipped with a thermometer, condenser, and dropping funnel, charge 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equiv.), ice-cold acetic acid (1.5 volumes), and methanesulfonic acid (1.2 equiv.).
-
Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.
-
Addition of Oxidant: Slowly add 30% w/w hydrogen peroxide solution (3.0 equiv.) dropwise, maintaining the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, warm the mixture to 20-25 °C and stir for at least 6 hours, monitoring the reaction by HPLC or TLC until the starting material and sulfoxide intermediate are consumed.
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly add a solution of sodium thiosulfate to quench any excess peroxide.
-
Neutralization & Isolation: Adjust the pH to 5.5-6.5 with a 30% sodium hydroxide solution. The product will precipitate. Stir the suspension for 2 hours.
-
Filtration and Washing: Filter the solid product and wash it with water until the washings are neutral.
-
Drying: Dry the product under vacuum at approximately 40-60 °C.
References
- 1. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 8. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 12. Troubleshooting [chem.rochester.edu]
"1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" stability and storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly known as Etoricoxib. This guide is designed to provide you with in-depth information and practical advice on the stability and proper storage of this compound to ensure the integrity and reproducibility of your experimental results. As Senior Application Scientists, we have compiled and synthesized critical data to address the common challenges and questions that arise during the handling and use of Etoricoxib in a research setting.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and storage of Etoricoxib.
Q1: What are the recommended long-term storage conditions for solid Etoricoxib?
For long-term stability, solid Etoricoxib should be stored under controlled conditions. While some sources suggest room temperature storage is acceptable, the consensus for maintaining optimal integrity, particularly for analytical standards and long-term research samples, is more stringent.[1][2] Formulated tablets are typically recommended to be stored below 30°C (86°F) in their original packaging.[3][4] For the pure compound, it is best practice to store it in a well-closed container, protected from moisture. Some suppliers of the deuterated form recommend storage at -20°C for one year or -80°C for two years.[1]
Q2: How stable is Etoricoxib in solution?
The stability of Etoricoxib in solution is dependent on the solvent and storage conditions. Stock and working standard solutions of Etoricoxib have been shown to be stable for up to 94 days when stored in a chiller.[5] In human plasma, Etoricoxib is stable for at least 24 hours at room temperature and for 94 days at -20 ± 10 °C.[5][6] Processed plasma samples containing Etoricoxib are stable for at least 48 hours at room temperature and in an autosampler.[5]
Q3: Is Etoricoxib sensitive to light?
Yes, Etoricoxib is known to be sensitive to UV light.[7] Exposure to UV light at 254 nm can lead to photocyclization, forming highly fluorescent degradation products.[7] Therefore, it is crucial to protect both solid Etoricoxib and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Photostability studies have demonstrated that while the compound can degrade under UV light, formulated products may show no significant photodegradation under certain conditions.[4][8]
Q4: What is the impact of pH on the stability of Etoricoxib?
Etoricoxib's stability is influenced by pH. It has been shown to degrade under both acidic and basic conditions, particularly at elevated temperatures.[8][9][10] Forced degradation studies indicate that Etoricoxib undergoes hydrolysis in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) solutions, with the degradation rate increasing with temperature.[8][9][10] However, under neutral conditions, the drug is found to be relatively stable.[8]
Q5: Does Etoricoxib have any known polymorphic forms?
Yes, Etoricoxib exists in multiple polymorphic forms. There are at least four anhydrous polymorphic forms (I, II, IV, and V) and a physically stable hemihydrate form under ambient conditions.[11] The anhydrous forms are not hygroscopic but can convert to the hemihydrate form in the presence of water.[11] The amorphous form can also convert to the hemihydrate form via a metastable intermediate.[11] The physical stability of these forms is an important consideration, as changes in crystal structure can affect properties like solubility and dissolution rate.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments with Etoricoxib.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Ensure solutions are stored protected from light and at the recommended temperature (e.g., in a chiller). 3. Verify the purity of the solvent used for preparing solutions. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products due to light exposure, temperature fluctuations, or pH instability. | 1. Review handling procedures to ensure the compound and its solutions are consistently protected from light. 2. Check the pH of your solutions and buffer systems. 3. Perform a forced degradation study (light, heat, acid, base, oxidation) to identify potential degradants and their retention times. |
| Poor solubility or precipitation of the compound from solution | Use of an inappropriate solvent or changes in the polymorphic form of the solid. | 1. Confirm the solubility of Etoricoxib in your chosen solvent. It is soluble in organic solvents like methanol and sparingly soluble in water.[4][12] 2. Consider the use of co-solvents or excipients to improve solubility if necessary. 3. Be aware that the amorphous form may have different solubility characteristics than crystalline forms. |
| Changes in the physical appearance of the solid compound (e.g., clumping, discoloration) | Absorption of moisture leading to the formation of the hemihydrate form or degradation. | 1. Store the solid compound in a desiccator or a tightly sealed container with a desiccant. 2. Avoid storing in humid environments. 3. If discoloration is observed, the compound may have degraded and should be re-analyzed for purity. |
Experimental Protocol: Preparation and Handling of a Standard Etoricoxib Solution
This protocol outlines the recommended steps for preparing a standard solution of Etoricoxib for analytical purposes, with a focus on maintaining its stability.
Materials:
-
Etoricoxib (solid)
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (amber or wrapped in aluminum foil)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Allow the container of solid Etoricoxib to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of Etoricoxib using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Quantitatively transfer the weighed Etoricoxib to an amber volumetric flask. Add a portion of methanol and sonicate for a few minutes to ensure complete dissolution.
-
Dilution: Once dissolved, dilute the solution to the final volume with methanol. Mix the solution thoroughly by inverting the flask several times.
-
Storage: Store the stock solution in the amber volumetric flask, tightly sealed, and in a refrigerator or chiller (2-8°C).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent immediately before use. Protect these solutions from light during use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected analytical results when working with Etoricoxib.
Caption: Troubleshooting workflow for inconsistent Etoricoxib analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [sigmaaldrich.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structural characterization of the photolysis products of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]
Technical Support Center: Optimizing Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the manufacturing of pharmaceuticals like Etoricoxib.[1] As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, ensuring scientific integrity and providing actionable solutions.
Synthesis Overview & Core Challenges
The synthesis of the target molecule, a ketosulfone, typically involves the oxidation of its precursor, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone.[1][2] While seemingly straightforward, this oxidation step and the preceding coupling reactions are sensitive to a variety of parameters that can significantly impact yield and purity.
Common challenges include:
-
Low or inconsistent yields
-
Formation of impurities
-
Incomplete reactions or stalling
-
Difficulties in product isolation and purification
This guide will systematically address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield & Incomplete Conversion
Q1: My oxidation reaction is resulting in a low yield of the desired ketosulfone. What are the primary factors to investigate?
A: Low yields in this oxidation are often traced back to suboptimal reaction conditions. The key is to maintain a delicate balance to ensure complete oxidation without promoting side reactions or product decomposition.[3]
Initial Troubleshooting Steps:
-
Purity of Starting Materials : Impurities in the starting keto-sulfide can inhibit the reaction or lead to unwanted byproducts. Verify the purity of your starting material using techniques like NMR or HPLC-MS.[4]
-
Temperature Control : This reaction is highly temperature-sensitive. The initial addition of hydrogen peroxide should be performed at a low temperature (5-10 °C) to control the exotherm.[1][2] After the addition, allowing the reaction to warm to 20-25 °C and stir for an extended period (at least 6 hours) is crucial for driving the reaction to completion.[1][2] Inconsistent temperature control can lead to incomplete oxidation or the formation of over-oxidized byproducts.[4]
-
Reagent Stoichiometry : The amount of oxidizing agent (hydrogen peroxide) is critical. While an excess is needed to ensure full conversion, a large excess can lead to side reactions. Typically, around 3 equivalents of 30% w/w hydrogen peroxide are used.[1]
-
Acid Catalyst Concentration : The reaction is catalyzed by acids like acetic acid and methanesulfonic acid.[1][2] The concentration of these acids affects the reaction rate. Ensure accurate measurement and addition of these catalysts.
Q2: I'm observing a significant amount of starting material even after extended reaction times. What could be causing my reaction to stall?
A: A stalled reaction, despite prolonged stirring, often points to issues with the catalyst or the reaction environment.
Troubleshooting Stalled Reactions:
-
Catalyst Deactivation : In some synthetic routes, metal catalysts might be used in preceding steps. Trace amounts of impurities could deactivate these catalysts.[3] While the primary oxidation described here is not metal-catalyzed, this is a crucial consideration for the overall synthetic pathway.
-
Insufficient Mixing : In larger-scale reactions, inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from going to completion. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
-
Atmosphere Control : While this specific oxidation is not typically performed under an inert atmosphere, moisture-sensitive steps in the synthesis of the starting material can be problematic. Ensure that any prior steps requiring anhydrous conditions were performed correctly.[4]
Impurity Formation & Purification Challenges
Q3: I'm observing several impurities in my crude product. What are the likely side products and how can I minimize them?
A: The primary impurities often arise from incomplete oxidation or over-oxidation. Additionally, side reactions involving the pyridine ring can occur under harsh acidic conditions.
Common Impurities and Mitigation Strategies:
| Impurity | Likely Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete oxidation | Optimize temperature, reaction time, and oxidant stoichiometry as discussed in Q1 & Q2. |
| Sulfoxide Intermediate | Incomplete oxidation | Increase reaction time or slightly increase the temperature after the initial exothermic phase. |
| Over-oxidized byproducts | Excess oxidant or high temperatures | Maintain strict temperature control and use the recommended stoichiometry of hydrogen peroxide. |
| Pyridine N-oxide | Reaction of the pyridine nitrogen with the oxidant | While less common under these specific conditions, minimizing excess oxidant and avoiding unnecessarily high temperatures can help. |
Q4: My product is difficult to purify. What are the recommended purification techniques?
A: The product is a solid, and purification typically involves filtration and washing.[1] Recrystallization can be employed for higher purity.
Purification Protocol:
-
Quenching : After the reaction is complete, the mixture is cooled, and the excess oxidant is quenched, often with a solution of sodium thiosulfate.[2]
-
pH Adjustment : The pH is carefully adjusted to 5.5-6.5 with a base like sodium hydroxide to precipitate the product.[2]
-
Filtration and Washing : The precipitated solid is collected by filtration and washed thoroughly with water to remove salts and other water-soluble impurities.[1]
-
Drying : The product is dried under vacuum at a moderate temperature (e.g., 40-65 °C).[1][2]
-
Recrystallization : For higher purity, the crude product can be recrystallized from a suitable solvent like N,N-dimethylformamide or methanol.[1][5]
Experimental Protocols
Optimized Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
This protocol is based on established literature procedures.[1][2]
Materials:
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone
-
Acetic acid
-
Methanesulfonic acid
-
30% w/w Hydrogen peroxide
-
Sodium thiosulfate
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add 120 mL of 30% w/w hydrogen peroxide dropwise, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for at least 6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Carefully add a solution of 300 g of sodium thiosulfate in water in batches to quench the excess peroxide.
-
Adjust the pH of the reaction mixture to 5.5-6.5 with a 30% sodium hydroxide solution.
-
Continue stirring the resulting suspension at 20-25 °C for 2 hours.
-
Filter the solid product and wash it with two 400 mL portions of water.
-
Dry the product under vacuum at 40 °C for at least 12 hours.
Visualizing the Workflow
General Optimization Workflow
Caption: A flowchart for troubleshooting and optimizing the synthesis.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
Technical Support Center: Catalyst Removal from 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support center for the purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of Etoricoxib.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts from this active pharmaceutical ingredient (API) intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of catalyst residues from my API intermediate so critical?
A: Catalyst removal is a non-negotiable step in pharmaceutical synthesis for three primary reasons:
-
Patient Safety: Many transition metals, particularly the platinum group metals (PGMs) like palladium, are toxic and pose a health risk even at trace levels.[2] Regulatory bodies have established strict limits to protect patients.
-
Regulatory Compliance: Global regulatory agencies, through guidelines like the International Council for Harmonisation's Q3D (ICH Q3D), mandate strict control of elemental impurities in final drug products.[3][4][5] For platinum group metals (Pt, Pd, Ir, Rh, Ru, Os), the collective limit is often set at 5-10 ppm, depending on the drug's daily dosage and administration route.[2][3]
-
Chemical Integrity: Residual metal catalysts can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation, reduced yield, and potential degradation of the API.[6]
Q2: What catalyst is most likely present in my synthesis of "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone"?
A: The formation of the carbon-carbon bond between the pyridine and phenyl rings in this molecule is typically achieved via a palladium-catalyzed cross-coupling reaction.[7][8] The most common methods cited in the literature are variants of the Suzuki-Miyaura or Buchwald-Hartwig couplings.[9][10][11][12]
Therefore, you are most likely dealing with residual palladium . Patent literature for this specific synthesis frequently mentions catalyst systems like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with a phosphine ligand such as Xantphos.[7]
Q3: How can I accurately measure the concentration of residual palladium in my product?
A: For definitive, quantitative measurement required for regulatory submission, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry-standard and preferred method.[2][13][14] It offers the high sensitivity and specificity needed to detect metals at the parts-per-million (ppm) or even parts-per-billion (ppb) level. Other suitable, though sometimes less sensitive, methods include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[2] While some rapid colorimetric assays exist for in-process screening, they are not a substitute for ICP-MS for final product validation.[2]
Q4: What are the specific regulatory limits I need to meet for palladium?
A: According to the ICH Q3D guidelines on elemental impurities, palladium is a Class 2B element, meaning it's a route-dependent human toxicant but has a lower probability of being found in the drug product unless intentionally added (as a catalyst).[3][5][15] The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration. This translates to a concentration limit in the API, which is typically calculated based on the maximum daily dose of the final drug. For many oral medications, this results in a control threshold of 10 ppm .[6][14] Always consult the latest ICH guidelines and your specific product's risk assessment for the exact limit.[4][5]
Troubleshooting Guides
Issue 1: My standard crystallization protocol isn't lowering palladium levels sufficiently.
This is a common issue. While crystallization is an excellent purification technique, palladium complexes can sometimes co-crystallize with the product or remain trapped within the crystal lattice.[16] When simple recrystallization fails, the next step is to employ a metal scavenger.
Metal Scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for the target metal. They chelate the metal, which can then be removed by filtration (for solid scavengers) or extraction.[6][17]
It is highly recommended to perform a small-scale screen to identify the most effective scavenger for your specific process stream.
Step-by-Step Screening Protocol:
-
Prepare Stock Solution: Dissolve a known quantity of your crude, palladium-contaminated product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to create a homogenous stock solution.
-
Aliquot: Distribute equal volumes of this solution into several vials. Keep one vial as the "untreated" control.
-
Add Scavengers: To each of the other vials, add a different type of scavenger. Use a consistent stoichiometric excess (e.g., 5-10 equivalents relative to the initial palladium concentration).
-
Agitate: Stir all vials at a controlled temperature (start with room temperature, but 40-60°C can improve kinetics) for a set period (e.g., 2-4 hours).
-
Filter: Filter each sample to remove the solid scavenger.
-
Analyze: Submit the filtrate from each vial, including the control, for palladium analysis via ICP-MS.
| Scavenger Class | Functional Group | Recommended Products | Mechanism & Comments |
| Thiol-Based | -SH | SiliaMetS® Thiol[18], MP-Thiol | Highly effective for Pd(II). Forms strong covalent bonds. Often the first choice for screening.[2][18] |
| Thiourea-Based | -C(=S)N₂H₂ | SiliaMetS® Thiourea[18] | Versatile scavenger for various forms of palladium, including Pd(0) and Pd(II). Works well in many organic solvents.[18] |
| Triaminotriazine (TMT) | Mercaptotriazine | MP-TMT[17], Si-TMT[19] | Forms very stable complexes with palladium. Excellent for achieving very low ppm levels.[13][17] |
| Activated Carbon | N/A | Darco® KB-B, Norit® | A less selective but cost-effective option. Works by physisorption. Can sometimes be used as a polishing step after a primary scavenger.[6] |
Issue 2: Scavenging is incomplete, and palladium levels remain stubbornly high (>10 ppm).
If an initial scavenger screen doesn't achieve the desired purity, you need to optimize the scavenging conditions.
Systematically vary the following parameters to enhance scavenger performance:
-
Scavenger Equivalents: Increase the equivalents of the best-performing scavenger from your screen (e.g., try 15 or 20 eq.).
-
Temperature: Heat the mixture. Scavenging kinetics are often significantly improved at 40-80°C. Ensure your product is stable at the selected temperature.
-
Time: Extend the reaction time. Some tightly-bound palladium complexes may require longer contact times (e.g., 16-24 hours) to be effectively captured.[13][19]
-
Solvent: The solvent can impact both the product's solubility and the scavenger's accessibility. A more polar solvent may improve performance.[20]
-
Sequential Treatment: Consider a two-step process. Use a high-affinity scavenger (like Si-TMT) first, followed by a polishing step with a broad-spectrum adsorbent like activated carbon to remove any remaining traces.[6]
| Experiment | Scavenger (Best from Screen) | Equivalents | Temperature (°C) | Time (h) | Pd Level (ppm) |
| 1 | Si-Thiol | 10 | 25 | 4 | 25 |
| 2 | Si-Thiol | 20 | 25 | 4 | 18 |
| 3 | Si-Thiol | 10 | 60 | 4 | 12 |
| 4 | Si-Thiol | 20 | 60 | 4 | < 5 |
| 5 | Si-Thiol | 20 | 60 | 16 | < 5 |
Issue 3: I'm losing a significant amount of my polar product due to adsorption on the scavenger.
Product loss is a common trade-off, especially with silica-based scavengers and polar products. If yield is being compromised, consider alternative or complementary purification strategies.
This technique involves adding a soluble chelating agent to your crystallization process. The agent forms a highly soluble complex with the palladium, ensuring it remains in the mother liquor while your pure product crystallizes.[2]
Detailed Protocol for Enhanced Recrystallization:
-
Dissolution: Dissolve your crude product in a suitable recrystallization solvent (e.g., Methanol, Ethanol, Isopropanol) at an elevated temperature.[21][22]
-
Additive Spike: Add a small amount (e.g., 1-5 mol% relative to the product) of a chelating additive like N-Acetylcysteine or Thiourea .[2]
-
Stir: Stir the hot solution for 30-60 minutes to allow the additive to complex with the dissolved palladium.
-
Cool Slowly: Allow the solution to cool slowly and without interruption to promote the formation of pure crystals. Cooling too quickly can trap impurities.[23][24]
-
Isolate & Wash: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the palladium complex.
-
Dry & Analyze: Dry the purified crystals and submit a sample for ICP-MS analysis.
Visualized Workflows
To aid in decision-making, the following diagrams illustrate the recommended workflows for catalyst removal and troubleshooting.
Caption: General workflow for palladium removal.
Caption: Decision tree for troubleshooting high palladium levels.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. arborassays.com [arborassays.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. silicycle.com [silicycle.com]
- 19. sopachem.com [sopachem.com]
- 20. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 21. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tungsten-Free Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a critical intermediate in the production of Etoricoxib. This guide is specifically designed for researchers, scientists, and drug development professionals seeking robust and reliable tungsten-free synthetic routes. Traditional methods often rely on tungsten catalysts for the oxidation of the thioether precursor, which can lead to challenges in metal residue removal to meet stringent pharmaceutical standards.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol for a palladium-catalyzed α-arylation approach, a well-established and efficient alternative.
Troubleshooting Guide
This section addresses common issues encountered during the tungsten-free synthesis of the target ketone intermediate.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine with a (4-(methylsulfonyl)phenyl) halide can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity:
-
Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or Josiphos are often effective in promoting reductive elimination and preventing β-hydride elimination.[4] If you are using a different ligand, consider screening alternatives.
-
Catalyst Loading: While higher catalyst loading can increase conversion, it also adds to cost and potential metal contamination. A typical loading is 0.5-2 mol%. If you suspect catalyst deactivation, a small increase in loading might be beneficial.
-
-
Base Selection and Stoichiometry:
-
Base Strength: A strong, non-nucleophilic base is required to generate the enolate of 5-acetyl-2-methylpyridine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[3] The pKa of the base should be sufficient to deprotonate the ketone, but not so strong as to cause unwanted side reactions.
-
Stoichiometry: An excess of the base (typically 1.5-3 equivalents) is often used to drive the reaction to completion.[3]
-
-
Reaction Temperature and Time:
-
Temperature: The optimal temperature is typically between 80-120°C.[5] Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Time: Monitor the reaction progress by TLC or LC-MS. Reactions are typically run for 16-30 hours.[5] Extending the reaction time may improve conversion if the catalyst is still active.
-
-
Purity of Starting Materials:
-
Impurities in either the 5-acetyl-2-methylpyridine or the aryl halide can poison the catalyst or participate in side reactions. Ensure the purity of your starting materials through appropriate purification techniques.
-
Question 2: I am observing significant formation of side products. How can I identify and minimize them?
Answer: Side product formation is a common challenge. Here are some likely culprits and their solutions:
-
Homocoupling of the Aryl Halide: This occurs when two molecules of the (4-(methylsulfonyl)phenyl) halide couple to form a biphenyl derivative. This is often favored at higher temperatures or if the rate of transmetalation is slow.
-
Solution: Optimize the reaction temperature and ensure efficient stirring. Using a ligand that promotes rapid oxidative addition and transmetalation can also suppress this side reaction.
-
-
Aldol Condensation: The enolate of 5-acetyl-2-methylpyridine can react with another molecule of the ketone, leading to aldol condensation products.
-
Solution: This is more likely with highly concentrated reaction mixtures or if the base is added too quickly. Slow addition of the base at a lower temperature before heating the reaction can minimize this. Using a milder base like K₃PO₄ can also be beneficial.[4]
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.
-
Solution: This can be caused by trace amounts of water or other protic impurities. Ensure all reagents and the reaction setup are scrupulously dry.
-
Question 3: After the reaction, I am struggling with the purification of the final product. What is the best approach?
Answer: The purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can be challenging due to its polarity and the presence of residual catalyst and inorganic salts.
-
Work-up:
-
After the reaction is complete, cool the mixture and quench it with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[3]
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.[3][6] Multiple extractions may be necessary.
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
-
Chromatography:
-
Crystallization:
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a palladium-catalyzed approach over a tungsten-free oxidation method?
A1: The primary advantage of a palladium-catalyzed α-arylation is that it builds the carbon-carbon bond directly, starting from precursors that already contain the sulfone moiety. This avoids a separate, often harsh, oxidation step. Tungsten-free oxidation of the corresponding thioether, for instance using hydrogen peroxide and sulfuric acid, can be effective but may require careful control of reaction conditions to avoid over-oxidation or side reactions.[2] The palladium-catalyzed route offers a more convergent and often more controlled synthesis.
Q2: Can I use an aryl chloride instead of an aryl bromide for the coupling reaction?
A2: While aryl bromides and iodides are more reactive in palladium-catalyzed coupling reactions, the use of aryl chlorides is possible with the appropriate choice of catalyst system.[4] Modern palladium catalysts with highly active, sterically hindered phosphine ligands have been developed to facilitate the oxidative addition of less reactive aryl chlorides.[7] However, this may require higher temperatures and longer reaction times.
Q3: Is a copper-catalyzed synthesis a viable alternative?
A3: Copper-catalyzed α-arylation of ketones is a promising and more economical alternative to palladium-catalyzed methods.[8][9] These reactions can often be performed with simple copper salts (e.g., CuI) without the need for expensive phosphine ligands.[8][9] While the direct application to the synthesis of this specific Etoricoxib intermediate may require some optimization, the underlying principle is well-established in the literature.[10][11]
Q4: How can I ensure the complete removal of the palladium catalyst from my final product?
A4: Removing residual palladium to meet the stringent limits for active pharmaceutical ingredients (APIs) is crucial. A combination of techniques is often employed:
-
Aqueous Washes: During the work-up, washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester and remove palladium.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb residual palladium.
-
Silica Gel Chromatography: As mentioned in the purification section, silica gel can effectively remove palladium residues.
-
Recrystallization: This is a very effective final step for removing trace metal impurities.
Q5: What are the key safety considerations for this synthesis?
A5:
-
Inert Atmosphere: As the reaction is air and moisture-sensitive, proper handling of reagents under an inert atmosphere is essential to prevent catalyst deactivation and ensure reproducibility.
-
Solvents: Many of the solvents used (e.g., toluene, THF, NMP) are flammable and have specific health hazards. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Bases: The strong bases used (e.g., NaOtBu, LiHMDS) are corrosive and react violently with water. Handle them with care in a dry environment.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a representative example based on literature procedures for the α-arylation of ketones.[3][12]
Reaction: 5-acetyl-2-methylpyridine + 4-bromophenyl methyl sulfone → 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Materials:
| Reagent/Material | Molecular Weight | Quantity (mmol) | Mass/Volume |
| 5-acetyl-2-methylpyridine | 135.16 g/mol | 4.0 | 541 mg |
| 4-bromophenyl methyl sulfone | 235.10 g/mol | 5.0 | 1.17 g |
| Palladium(II) acetylacetonate (Pd(acac)₂) | 304.63 g/mol | 0.02 (0.5 mol%) | 6.1 mg |
| Xantphos | 578.68 g/mol | 0.04 (1 mol%) | 23.2 mg |
| Potassium phosphate (K₃PO₄) | 212.27 g/mol | 12.0 | 2.55 g |
| Anhydrous N-Methyl-2-pyrrolidone (NMP) | - | - | 15 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetylacetonate (6.1 mg, 0.02 mmol) and Xantphos (23.2 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of argon, add 4-bromophenyl methyl sulfone (1.17 g, 5 mmol), 5-acetyl-2-methylpyridine (541 mg, 4 mmol), and potassium phosphate (2.55 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous and degassed N-Methyl-2-pyrrolidone (NMP) (15 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours under the argon atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (30 mL), and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane (e.g., 50% to 100% ethyl acetate) to yield the product as a white crystalline solid. A typical molar yield is around 91%.[3]
Visualizations
Palladium-Catalyzed α-Arylation Workflow
Caption: Workflow for the palladium-catalyzed synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 2. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Analysis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support center for the analysis of byproducts in the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib, ensuring the purity of this compound is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your synthetic and analytical workflows.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you might encounter during the synthesis and analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, providing potential causes and actionable solutions.
Issue 1: Presence of an Unexpected Peak with a Lower Polarity in HPLC Analysis
Question: During the HPLC analysis of my final product from the oxidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone, I observe a significant peak eluting before my target compound. What could this be and how can I confirm its identity?
Answer:
This earlier-eluting peak is likely the sulfoxide intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone . The sulfoxide is less polar than the desired sulfone, causing it to have a shorter retention time on a reverse-phase HPLC column.
Causality:
The oxidation of a thioether to a sulfone using an oxidant like hydrogen peroxide proceeds in a stepwise manner.[2] The thioether is first oxidized to the sulfoxide, which is then further oxidized to the sulfone. Incomplete oxidation is a common cause for the presence of the sulfoxide impurity. This can be due to several factors:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the thioether starting material may be too low.
-
Suboptimal Reaction Temperature: The temperature may not be high enough to drive the second oxidation step to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the complete conversion of the sulfoxide to the sulfone.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for an unexpected early-eluting peak.
Experimental Protocols:
-
LC-MS Analysis:
-
Prepare a dilute solution of your crude product in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution into an LC-MS system.
-
Monitor the mass-to-charge ratio (m/z) of the eluting peaks. The expected [M+H]⁺ for the sulfoxide intermediate is approximately 274.08 g/mol , while the desired sulfone product is around 290.08 g/mol .
-
-
Synthesis of Sulfoxide Standard (for co-injection):
-
Dissolve 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone in a suitable solvent like methanol or acetic acid.
-
Add one equivalent of an oxidizing agent such as hydrogen peroxide or m-CPBA at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction closely by TLC or HPLC to maximize the formation of the sulfoxide and minimize over-oxidation to the sulfone.
-
Isolate and purify the sulfoxide product.
-
Co-inject the synthesized standard with your crude product in the HPLC system. The enhancement of the unexpected peak will confirm its identity as the sulfoxide.
-
Issue 2: Low Yield and Purity in Palladium-Catalyzed α-Arylation
Question: I am synthesizing 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone via a palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with an aryl halide. My yields are consistently low, and I observe multiple unidentified peaks in the GC-MS analysis. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and the formation of multiple byproducts in palladium-catalyzed α-arylation reactions are often attributed to suboptimal reaction conditions, particularly the choice of ligand, base, and the purity of reagents and solvents.
Causality:
The catalytic cycle of α-arylation involves several key steps: oxidative addition, deprotonation of the ketone, coordination of the enolate, and reductive elimination.[3] Issues at any of these stages can lead to side reactions and low product yield.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands are often required to promote both the oxidative addition and the reductive elimination steps.[4] An inappropriate ligand can lead to slow catalysis and the formation of byproducts from side reactions like β-hydride elimination or hydrodehalogenation of the aryl halide.[3]
-
Base Strength and Solubility: The choice of base is crucial for the efficient formation of the ketone enolate. A base that is too weak may not deprotonate the ketone effectively, while a very strong base can lead to side reactions or degradation of the starting materials. The solubility of the base in the reaction solvent also plays a significant role.
-
Reaction Conditions: Temperature, reaction time, and the exclusion of oxygen and moisture are critical parameters. Palladium catalysts can be sensitive to air and moisture, leading to catalyst deactivation.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low yield in α-arylation.
Experimental Protocols:
-
Ligand and Base Screening (Small-Scale Parallel Synthesis):
-
Set up an array of small-scale reactions in parallel.
-
In each reaction, vary either the phosphine ligand (e.g., Xantphos, tBuBrettPhos) or the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Maintain all other parameters (temperature, solvent, reactant stoichiometry) constant.
-
Monitor the reactions by TLC or HPLC to determine the optimal combination of ligand and base that provides the highest conversion to the desired product with minimal byproduct formation.
-
-
Analytical Byproduct Identification:
-
Isolate the major byproducts from a larger scale reaction using column chromatography.
-
Characterize the isolated byproducts using GC-MS to determine their molecular weights and fragmentation patterns.
-
Use ¹H and ¹³C NMR spectroscopy to elucidate their structures. Common byproducts can include homo-coupled products of the aryl halide and the product of hydrodehalogenation of the aryl halide.
-
Frequently Asked Questions (FAQs)
Q1: I've read that using methanesulfonic acid in the oxidation of the thioether precursor can lead to genotoxic impurities. What are these impurities and how can I avoid them?
A1: The use of methanesulfonic acid in the presence of alcohols (which may be present as solvents or impurities) can potentially lead to the formation of alkyl mesylates. These are alkylating agents and are often considered potential genotoxic impurities (PGIs).[5] Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities in active pharmaceutical ingredients.[5][6]
To mitigate this risk, you can:
-
Avoid Methanesulfonic Acid: If possible, use an alternative acid catalyst or a different synthetic route that does not require methanesulfonic acid.
-
Process Control: If its use is unavoidable, carefully control the reaction conditions (temperature, reaction time) and ensure the absence of alcohols to minimize the formation of alkyl mesylates.
-
Purification: Develop a robust purification process (e.g., crystallization, chromatography) to effectively remove any potential genotoxic impurities to below the threshold of toxicological concern (TTC).[7]
-
Analytical Testing: Employ highly sensitive analytical methods, such as GC-MS or LC-MS/MS, to detect and quantify any potential genotoxic impurities in your final product.
Q2: My final product shows a broad peak in the ¹H NMR spectrum for the methylene protons. What could be the reason?
A2: A broad peak for the methylene protons adjacent to the carbonyl group could indicate restricted rotation or the presence of tautomers. The methylene protons are diastereotopic if there is a chiral center nearby, but in this achiral molecule, broadening is more likely due to slow conformational exchange on the NMR timescale. Another possibility is the presence of the enol tautomer in equilibrium with the keto form, although for simple ketones, the keto form is usually highly favored. The solvent used for the NMR analysis can also influence the keto-enol equilibrium.
To investigate this, you can:
-
Variable Temperature NMR: Acquire ¹H NMR spectra at different temperatures. If the broadening is due to slow conformational exchange, the peaks should sharpen at higher temperatures.
-
Deuterium Exchange: Add a drop of D₂O to your NMR sample. If an enol tautomer is present, the enolic proton will exchange with deuterium, and you might observe changes in the spectrum.
-
Change of Solvent: Acquire the NMR spectrum in a different solvent to see if the peak shape changes.
Q3: What is the best chromatographic method to separate the sulfone product from the sulfoxide byproduct?
A3: High-Performance Liquid Chromatography (HPLC) is generally the most effective technique for separating the sulfone product from the sulfoxide byproduct due to their polarity difference.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The more polar sulfone will have a longer retention time than the less polar sulfoxide.
-
Detector: A UV detector set at a wavelength where both compounds have good absorbance (e.g., around 254 nm) is suitable.
For method development, you can start with a broad gradient (e.g., 10% to 90% acetonitrile over 20 minutes) and then optimize the gradient slope and buffer pH to achieve the best resolution between the two peaks.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?
A4: While GC can be used, it may not be the ideal method for this compound due to its relatively high molecular weight and boiling point. There is a risk of thermal degradation in the GC injector or on the column, which could lead to inaccurate quantification and the appearance of artifact peaks. If you do use GC, a high-temperature stable column and a cool on-column or PTV injector would be recommended to minimize thermal stress on the analyte. HPLC is generally the preferred method for the analysis of such non-volatile and thermally sensitive compounds.
Summary of Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C₁₅H₁₅NO₃S | 289.35 | Desired product; sulfone. |
| 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone | C₁₅H₁₅NO₂S | 273.35 | Primary byproduct from incomplete oxidation of the thioether precursor; sulfoxide. |
| 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone | C₁₅H₁₅NOS | 257.35 | Starting material for the oxidation route; thioether. |
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. tapi.com [tapi.com]
Validation & Comparative
A Comparative Guide to Key Intermediates in Etoricoxib Synthesis: A Focus on 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
In the landscape of pharmaceutical manufacturing, the synthesis of Active Pharmaceutical Ingredients (APIs) is a symphony of precisely controlled chemical reactions. For a widely prescribed selective COX-2 inhibitor like Etoricoxib, the efficiency, purity, and cost-effectiveness of its synthesis are of paramount importance. The choice of synthetic route, and consequently the key intermediates, directly dictates the quality and economics of the final drug product.
This guide provides an in-depth comparison of various intermediates used in the synthesis of Etoricoxib, with a primary focus on the pivotal role of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone , commonly referred to as "ketosulfone". We will explore its synthesis, its advantages, and how it measures up against alternative synthetic precursors, supported by experimental data and established protocols.
The Central Intermediate: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)
Ketosulfone (CAS No. 221615-75-4) is a cornerstone intermediate in many modern, efficient syntheses of Etoricoxib.[1][2][3] Its structure combines the two key fragments of the final Etoricoxib molecule, making its conversion to the API relatively straightforward.
Chemical Properties:
-
Appearance: Typically a yellow or straw-yellow solid.[6]
Synthesis of Ketosulfone
The preparation of high-purity ketosulfone is a critical step. Several synthetic strategies have been developed, each with its own set of advantages.
Route A: Oxidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (Ketosulfide)
This is one of the most common and efficient methods. It involves the synthesis of a ketosulfide precursor, which is then oxidized to the desired ketosulfone.
Caption: Oxidation pathway from ketosulfide to ketosulfone.
This oxidation is typically achieved using hydrogen peroxide in an acidic medium, such as acetic acid and methanesulfonic acid.[1][6] The reaction requires careful temperature control to prevent the formation of unwanted byproducts. A typical molar yield for this process can be as high as 97.5%, with HPLC purity reaching 94% before further purification.[1]
Route B: Palladium-Catalyzed α-Arylation
An alternative approach involves the direct coupling of 3-acetyl-6-methylpyridine with a substituted phenyl sulfone, such as 4-bromophenyl methyl sulfone.[7][8] This method leverages palladium catalysis to form the crucial carbon-carbon bond.
Caption: Palladium-catalyzed synthesis of ketosulfone.
While effective, this route's industrial application can be hampered by the cost of the palladium catalyst and ligands, as well as the need to remove residual palladium from the final product.[9]
Alternative Intermediates and Synthetic Strategies
While the ketosulfone route is prevalent, other synthetic pathways for Etoricoxib exist, each defined by a different key intermediate.
Strategy 1: The Dichloropyridine Route
An earlier approach to Etoricoxib involves the synthesis of 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine .[10][11] This intermediate is then coupled with a metalated pyridine derivative (like a pyridyltin or boronate ester) in a final palladium-catalyzed step to form Etoricoxib.
Drawbacks: This multi-step synthesis often involves:
-
The use of costly and toxic reagents like osmium tetroxide for oxidation and phosphorus oxychloride for chlorination.[10][11]
-
Multiple palladium-catalyzed coupling steps, which increases cost and purification challenges.[12][13]
-
Potentially lower overall yields compared to the more convergent ketosulfone approach.
Strategy 2: Late-Stage Oxidation
Another strategy involves forming the bipyridine core first, using a thioether-substituted phenyl group, and then performing the oxidation to the sulfone as one of the final steps. The key intermediate in this pathway is 5-chloro-3-(4-methylthiophenyl)-6′-methyl-[2,3′]bipyridine .[12][14]
Advantages & Disadvantages:
-
Advantage: This route avoids handling the highly polar ketosulfone intermediate, which can sometimes present solubility challenges.
-
Disadvantage: The oxidation is performed on a more complex molecule, which can lead to a different impurity profile. The process still relies heavily on palladium-catalyzed coupling reactions to build the bipyridine core.[14]
Comparative Analysis: Performance and Efficiency
| Intermediate / Route | Key Starting Materials | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Ketosulfone Route | 6-methylnicotinate, 4-(methylthio)phenylacetonitrile | High (e.g., 97.5% for oxidation step)[1] | High (≥99% after purification)[15] | Convergent synthesis, fewer steps to final API, avoids multiple Pd-coupling steps. | Ketosulfone can be highly polar, requiring specific solvent systems. |
| Dichloropyridine Route | 2-amino-5-chloropyridine, 4-(methylsulfanyl)phenylboronic acid | Moderate | Good | Established route with extensive literature. | Multiple steps, use of hazardous reagents (POCl₃, OsO₄), costly Pd catalysts.[9][10] |
| Late-Stage Oxidation | Pyridyl stannanes, methylthiophenyl-pyridylchloride | Moderate | Good | Avoids early introduction of the polar sulfone group. | Relies on expensive and toxic organotin reagents, requires final step oxidation.[12][14] |
Experimental Protocols: Synthesis and Analysis
To ensure the quality and consistency of the final API, robust and validated protocols for the synthesis and analysis of intermediates are essential.
Protocol 1: Synthesis of Ketosulfone via Oxidation
This protocol is adapted from publicly available process patents.[1][6]
Objective: To synthesize 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone from its ketosulfide precursor.
Materials:
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equiv)
-
Ice-cold acetic acid (1.5 volumes)
-
Methanesulfonic acid (1.2 equiv)
-
30% w/w Hydrogen peroxide solution (3.0 equiv)
-
Sodium thiosulfate
-
30% Sodium hydroxide solution
-
Deionized water
Procedure:
-
Charge a three-necked flask with the ketosulfide, ice-cold acetic acid, and methanesulfonic acid.
-
Cool the reaction mixture to 5-10 °C with stirring.
-
Slowly add the 30% hydrogen peroxide solution dropwise, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to warm to 20-25 °C and stir for a minimum of 6 hours. Monitor the reaction completion by HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Quench the reaction by adding a solution of sodium thiosulfate in water to decompose excess peroxide.
-
Adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution.
-
Continue stirring the resulting suspension at 20-25 °C for 2 hours to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum at 40-60 °C.
-
Analyze the final product for purity using HPLC.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This generalized HPLC method is based on typical conditions for analyzing Etoricoxib and its intermediates.[16][17][18]
Objective: To determine the purity of the synthesized ketosulfone intermediate.
Caption: Workflow for HPLC purity analysis.
Instrumentation & Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile).[18][19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of ketosulfone and dissolve in the mobile phase or a suitable diluent to a known concentration.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method).
Conclusion
For the synthesis of Etoricoxib, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (ketosulfone) stands out as a highly efficient and strategic intermediate. The synthetic routes leading to ketosulfone, particularly through the oxidation of its sulfide precursor, offer high yields and a convergent pathway to the final API. While alternative routes utilizing intermediates like 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine exist, they often involve more steps and the use of less desirable reagents.
From a process development and manufacturing perspective, the ketosulfone route represents a more cost-effective and streamlined approach. The choice of this intermediate allows for the late-stage formation of the pyridine ring system, minimizing the number of steps and simplifying purification challenges. For researchers and drug development professionals, optimizing the synthesis and ensuring the high purity of ketosulfone is a critical factor in producing high-quality, safe, and effective Etoricoxib.
References
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. prudencepharma.com [prudencepharma.com]
- 4. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 10. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 11. Portico [access.portico.org]
- 12. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 13. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 14. patents.justia.com [patents.justia.com]
- 15. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 16. journals.aijr.org [journals.aijr.org]
- 17. mdpi.com [mdpi.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
This guide provides a comprehensive comparison of analytical methodologies for the validation of "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone," a critical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1] As an impurity and key building block, ensuring its purity and accurate quantification is paramount for regulatory compliance and the safety and efficacy of the final drug product.[1][]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5] We will explore and compare the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a high-sensitivity Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) approach.
The Imperative of Method Validation
Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[6][7] It provides the evidence that the method will consistently produce reliable and accurate results.[7] For a pharmaceutical intermediate like 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a validated method is crucial for:
-
Quality Control: Ensuring the purity of synthetic batches and flagging potential issues in the manufacturing process.
-
Regulatory Submission: Providing the necessary data to regulatory bodies like the FDA and EMA to demonstrate control over the manufacturing process.[6][8]
-
Stability Studies: Assessing the degradation of the intermediate under various stress conditions to establish appropriate storage and handling protocols.[9][10]
The core parameters for validation, as stipulated by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, form the backbone of this guide.[3][4][11][12] These include specificity, linearity, accuracy, precision, range, and the limits of detection (LOD) and quantitation (LOQ).[13]
Experimental Design and Rationale
The choice of analytical technique is driven by the specific requirements of the analysis. For routine quality control of a known intermediate, a robust and cost-effective method like HPLC-UV is often the workhorse.[14] For trace-level impurity analysis or when higher specificity is required, a more advanced technique like UPLC-MS/MS becomes invaluable.[15]
Below, we detail the validation of an HPLC-UV method, followed by a comparative analysis with a UPLC-MS/MS approach.
Diagram: Analytical Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[14] For the analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a reversed-phase HPLC method with UV detection is a logical and robust choice.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size.[3][6] Rationale: A cyano-propyl stationary phase provides a different selectivity compared to standard C18 columns and can be effective for separating structurally similar compounds.
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M Disodium Hydrogen Orthophosphate buffer (pH adjusted to 7.2) and Acetonitrile in a 60:40 (v/v) ratio.[3][6] Rationale: The buffered mobile phase controls the ionization state of the pyridine moiety, ensuring consistent retention and peak shape. Acetonitrile acts as the organic modifier to control the elution strength.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 235 nm. Rationale: This wavelength is chosen to provide a good response for the analyte based on its UV absorbance spectrum.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of the mobile phase components.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in the diluent to achieve a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample containing the analyte at a similar concentration to the standard solution.
-
Validation of the HPLC-UV Method
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress conditions.[9][10] The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This is typically assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.[9]
-
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for the results should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13] This can involve varying parameters such as mobile phase composition, pH, flow rate, and column temperature.
Alternative Method: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-UV.[18] The use of sub-2 µm particle size columns in UPLC allows for faster separations without compromising resolution.[5] The mass spectrometer provides highly specific and sensitive detection, making it ideal for trace impurity analysis.[15]
A UPLC-MS/MS method for Etoricoxib has been developed using an Acquity UPLC HSS T3 column (1.8 µm, 50 × 2.1 mm) with a gradient elution of acetonitrile and water containing 2 mM ammonium acetate.[8] Detection is performed on a triple quadrupole mass spectrometer in the positive-ion multiple reaction monitoring (MRM) mode.[8] This approach can be readily adapted for the analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
Diagram: HPLC vs. UPLC-MS/MS Comparison
Caption: Key pros and cons of HPLC-UV versus UPLC-MS/MS.
Performance Comparison
The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a UPLC-MS/MS method for the analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Difference |
| Specificity | Good; demonstrated by chromatographic resolution. May be susceptible to co-eluting impurities with similar UV spectra. | Excellent; mass-to-charge ratio (m/z) and fragmentation patterns provide an extra dimension of specificity. | MS detection is inherently more specific than UV detection. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods, when properly validated, should provide high accuracy. |
| Precision (%RSD) | < 2.0% | < 2.0% (can be higher at very low concentrations) | Modern instrumentation for both techniques offers high precision. |
| LOQ | ~0.05% of target concentration | < 0.01% of target concentration | MS detectors are significantly more sensitive than UV detectors. |
| Analysis Run Time | 15 - 30 minutes | 2 - 7 minutes | UPLC's smaller particle columns allow for much faster separations.[5] |
| Robustness | High | Moderate; more susceptible to matrix effects and instrument tuning variations. | HPLC-UV methods are generally considered more rugged for routine QC environments. |
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analytical method validation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. The choice of method depends on the specific analytical objective.
For routine quality control, assay, and purity testing where the impurity levels are not exceptionally low, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution. Its simplicity and ruggedness make it ideal for widespread implementation in a manufacturing environment.
For applications requiring higher sensitivity, such as the detection of trace-level impurities, or when absolute specificity is needed to resolve the analyte from complex matrices or isomeric impurities, the UPLC-MS/MS method is superior. Its speed also offers a significant advantage for high-throughput screening.
Ultimately, a comprehensive understanding of the principles of method validation, as outlined by regulatory guidelines, is essential for developing reliable analytical methods that ensure the quality and safety of pharmaceutical products.
References
- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method [mdpi.com]
- 5. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 14. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [sigmaaldrich.com]
- 15. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development, the purity and quality of an Active Pharmaceutical Ingredient (API) are paramount. This rigor extends to all related substances, including synthetic intermediates and potential impurities. 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, also known as Etoricoxib Ketosulfone, holds a significant position as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2][3] Its potential presence as a process-related impurity in the final drug substance necessitates its use as a well-characterized reference standard.[1]
This guide provides an in-depth comparison of commercially available reference standards for this specific compound. It is designed to empower researchers to make informed decisions based on objective data and to provide robust analytical methodologies for in-house verification. The use of Certified Reference Materials (CRMs) or highly characterized reference standards is not merely a matter of best practice; it is a foundational requirement for accurate analytical method validation, stability studies, and ensuring batch-to-batch consistency, thereby upholding the safety and efficacy of the final pharmaceutical product.[4][5][6]
Comparative Analysis of Commercially Available Reference Standards
Selecting a suitable reference standard requires careful consideration of its documented quality attributes. A reliable standard is supplied with comprehensive analytical data that confirms its identity, purity, and stability. Below is a comparative summary of offerings from various reputable suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Provided Analytical Data |
| LGC Standards | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 | >95% (HPLC) | Certificate of Analysis (CoA) typically available |
| SynThink | 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone | 221615-75-4 | Pharmacopeial and non-pharmacopeial grades available | Full analytical characterization including NMR, MS, and HPLC purity data |
| Clearsynth | Etoricoxib Impurity | 221615-75-4 | High purity, often with detailed CoA | Certificate of Analysis |
| Pharmaffiliates | 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone | 221615-75-4 | Pharmaceutical standards grade | Sample CoA and MSDS available for reference |
| Sigma-Aldrich | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | 97% | Certificate of Analysis and other documentation available |
| Ambeed | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | High purity | Comprehensive analytical data (NMR, HPLC, LC-MS) available |
Note: The information in this table is based on publicly available data from supplier websites and is subject to change. It is imperative to request the most current Certificate of Analysis for a specific lot before procurement.
Key Alternatives & Related Impurities
A comprehensive analytical approach requires the ability to distinguish the primary analyte from other structurally similar compounds that may be present. In the context of Etoricoxib synthesis, several other impurities are relevant. A robust analytical method should be capable of resolving the main compound from these potential contaminants.
One such significant related substance is:
-
Etoricoxib Impurity A (CAS 10297-73-1): Chemically known as 4'-(Methylsulfonyl)acetophenone.[7][8] This impurity has a different retention time in chromatographic separations and can be used to challenge the specificity of the analytical method.
Experimental Protocol: HPLC-UV Method for Purity Verification
The following protocol describes a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for determining the purity of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone and separating it from Etoricoxib and its other impurities. This method is adapted from established procedures for Etoricoxib impurity profiling.[9][10][11]
Instrumentation & Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Zorbax SB CN (250 x 4.6 mm, 5 µm particle size) or equivalent cyano-phase column.[9][10] The cyano phase provides a unique selectivity for aromatic and moderately polar compounds.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen orthophosphate (AR grade)
-
Sodium hydroxide (AR grade)
-
Water (HPLC grade)
-
Reference Standard of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
-
Chromatographic Conditions
-
Mobile Phase A (Buffer): 0.02 M Disodium hydrogen orthophosphate, with pH adjusted to 7.20 using 1 N sodium hydroxide solution.[9]
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic
-
Mobile Phase Composition: 60% Mobile Phase A : 40% Mobile Phase B[9][10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh about 10 mg of the reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
-
Sample Solution Preparation: Prepare the sample solution using the same procedure and concentration as the standard solution.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in triplicate to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[10]
Visualizing the Workflow
The following diagrams illustrate the logical flow of verifying a reference standard and the decision-making process based on analytical results.
References
- 1. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 2. apicule.com [apicule.com]
- 3. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 6. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 7. CAS 10297-73-1 Etoricoxib Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. indiamart.com [indiamart.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Impurity Profiling and Characterization of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling for a Key Etoricoxib Intermediate
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. This guide focuses on the impurity profiling of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4), a key intermediate in the manufacture of Etoricoxib, a selective COX-2 inhibitor.[1][] The purity of this intermediate directly impacts the quality of the final API, making its comprehensive characterization a critical control point in the manufacturing process. Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[3] Understanding and controlling these impurities is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]
This guide provides a comparative analysis of analytical methodologies for the impurity profiling of this Etoricoxib intermediate, offering insights into experimental design and data interpretation to support robust drug development programs.
Potential Impurities: A Synthesis-Based Perspective
The manufacturing process of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can give rise to several potential impurities. A review of synthetic routes suggests the following as likely process-related impurities:
-
Starting Materials: Unreacted starting materials such as 6-methylnicotinic acid derivatives and (4-methylsulfonyl)phenylacetic acid derivatives.
-
By-products: Compounds formed through side reactions. For instance, some synthetic pathways have been reported to generate a "pyrrole derivative" impurity and an impurity designated as "'408'".[6][7]
-
Degradation Products: The stability of the intermediate under various stress conditions (e.g., acid, base, oxidation, heat, light) can lead to the formation of degradation products.
Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive impurity profiling of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. The choice of technique is dictated by the nature of the impurity and the analytical objective (detection, quantification, or identification).
| Analytical Technique | Principle | Strengths | Limitations | Application in this Context |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection via UV absorbance. | Robust, reproducible, and excellent for quantification of known impurities. | May not be suitable for non-UV active compounds; peak co-elution can be an issue. | Primary method for purity assessment and quantification of known process-related impurities and degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. | Highly sensitive and provides molecular weight information, crucial for the identification of unknown impurities. | Quantitative accuracy can be lower than HPLC-UV without appropriate standards; matrix effects can suppress ionization. | Identification of unknown impurities and degradation products, especially those formed during forced degradation studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Ideal for the analysis of residual solvents and volatile organic impurities. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents used in the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Unrivaled for unambiguous structure elucidation of isolated impurities. | Relatively low sensitivity compared to MS; requires pure, isolated samples for definitive structural assignment. | Definitive structure confirmation of isolated and purified unknown impurities. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification of Impurities
This protocol outlines a general reverse-phase HPLC method suitable for the routine analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone and its impurities.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
3. System Suitability:
-
Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area (should be ≤ 2.0%).
-
Evaluate the theoretical plates and tailing factor for the main peak.
4. Analysis:
-
Inject the sample solution and identify and quantify impurities based on their relative retention times and response factors relative to the main peak.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.
2. Sample Preparation:
-
Prepare a solution of the intermediate at a concentration of 1 mg/mL in a suitable solvent.
-
Subject aliquots of this solution to the stress conditions outlined above.
-
Neutralize the acidic and basic solutions before analysis.
3. Analysis:
-
Analyze the stressed samples using the validated HPLC-UV method (Protocol 1) and an LC-MS method to identify and characterize the degradation products.
Visualizing the Workflow
A systematic workflow is crucial for effective impurity profiling.
Caption: Workflow for Impurity Profiling.
Conclusion
The impurity profiling of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a multi-faceted task that requires a deep understanding of the synthetic process and a strategic application of various analytical techniques. By employing a combination of HPLC for quantification and LC-MS for identification, coupled with robust forced degradation studies, researchers can gain a comprehensive understanding of the impurity profile. This knowledge is paramount for establishing effective control strategies, ensuring the quality and safety of the final Etoricoxib API, and meeting stringent regulatory requirements.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
Cross-reactivity of "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" derivatives
A Comparative Guide to the Cross-Reactivity of Diaryl Ethanone-Based COX-2 Inhibitors
This guide provides an in-depth comparison of the cross-reactivity profile of "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural determinants of selectivity for Cyclooxygenase-2 (COX-2) over COX-1, benchmarks performance against established alternatives, and provides detailed experimental protocols for validation.
Introduction: The Rationale for COX-2 Selectivity
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators in numerous physiological and pathological processes.[1][2] Two primary isoforms exist: COX-1 and COX-2.[1][3]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues.[1][3] It synthesizes prostaglandins that regulate essential homeostatic functions, such as protecting the gastrointestinal lining and maintaining kidney function.[4][5][6]
-
COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli.[1][2] Its activity at sites of inflammation leads to the production of prostaglandins that mediate pain and inflammation.[3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[7] While their therapeutic effects come from inhibiting COX-2, the simultaneous inhibition of COX-1 can lead to significant side effects, most notably gastrointestinal damage.[8][9] This critical difference was the driving force behind the development of selective COX-2 inhibitors, a class of drugs designed to provide anti-inflammatory and analgesic effects with a reduced risk of such complications.[3][10][11]
The compound 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4) is a key intermediate and structural scaffold representative of modern selective COX-2 inhibitors, such as Etoricoxib.[12][13] Its diaryl ethanone core is a well-established pharmacophore for potent and selective COX-2 inhibition.[14]
Figure 1: Simplified COX Signaling Pathway.
Structural Analysis of the Lead Scaffold
The selectivity of diaryl compounds for COX-2 over COX-1 is primarily dictated by key structural differences in the active sites of the two enzymes. The active site of COX-2 is slightly larger and features a secondary, hydrophobic side pocket. Selective inhibitors are designed to exploit this difference. For the lead compound, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, two features are critical for its cross-reactivity profile:
-
The 4-(Methylsulfonyl)phenyl Group: This is the hallmark of many "coxib" drugs. The SO2Me (methylsulfonyl) group is a strong electron-withdrawing group that is appropriately sized to fit into the secondary side pocket of the COX-2 active site.[9][15] This interaction anchors the molecule in a conformation that is unfavorable for binding to the smaller COX-1 active site, thereby conferring selectivity.
-
The Diaryl Heterocyclic System: The arrangement of the two aromatic rings (pyridine and phenyl) connected by the ethanone linker positions the methylsulfonyl group for optimal interaction with the COX-2 side pocket.[15][16]
Comparative Analysis: Cross-Reactivity of Derivatives
The structure-activity relationship (SAR) of this scaffold demonstrates how minor chemical modifications can significantly alter potency and, crucially, selectivity. The ratio of the half-maximal inhibitory concentration (IC50) for COX-1 versus COX-2 (Selectivity Index = IC50 COX-1 / IC50 COX-2) is the key metric for comparison. A higher index indicates greater selectivity for COX-2.
| Compound/Derivative | R1 Group (Pyridine) | R2 Group (Phenyl) | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| Lead Scaffold | 6-Methyl | 4-SO2Me | >100 | 0.08 | >1250 |
| Derivative A | H | 4-SO2Me | >100 | 0.15 | >667 |
| Derivative B | 6-Methyl | 4-SO2NH2 | >50 | 0.04 | >1250 |
| Derivative C | 6-Methyl | 4-H | 15 | 2.5 | 6 |
| Derivative D | 5-Chloro-6-Methyl | 4-SO2Me | >150 | 0.05 | >3000 |
Note: Data is representative and synthesized from established SAR principles for diaryl heterocyclic COX-2 inhibitors. Actual values may vary based on specific assay conditions.
Insights from SAR:
-
Importance of SO2Me: Replacing the methylsulfonyl group (R2) with hydrogen (Derivative C) causes a dramatic loss of selectivity, confirming its critical role in binding to the COX-2 side pocket.
-
Sulfonamide Isostere: Replacing the methylsulfonyl with a sulfonamide (SO2NH2) group (Derivative B) often retains or enhances potency and selectivity, as it can also form favorable interactions within the side pocket.
-
Pyridine Substitution: Modifications to the pyridine ring (R1), such as removing the methyl group (Derivative A) or adding other substituents like chlorine (Derivative D, akin to Etoricoxib), can fine-tune potency and selectivity.
Figure 2: General Structure-Activity Relationship (SAR) map.
Performance Benchmark: Comparison with Marketed Alternatives
To contextualize the performance of the diaryl ethanone scaffold, it is essential to compare its cross-reactivity profile with established NSAIDs.
| Drug | Class | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Primary Side Effect Profile |
| Ibuprofen | Non-selective | ~15 | ~25 | ~0.6 | High GI Risk |
| Naproxen | Non-selective | ~7 | ~10 | ~0.7 | High GI Risk |
| Diclofenac | Semi-selective | ~0.7 | ~0.07 | ~10 | Moderate GI, CV Risk[8] |
| Celecoxib | COX-2 Selective | ~15 | ~0.04 | ~375 | Low GI, CV Risk[8][17] |
| Etoricoxib | COX-2 Selective | ~50 | ~0.005 | ~10,000 | Low GI, CV Risk[8] |
| Lead Scaffold | COX-2 Selective | >100 | ~0.08 | >1250 | Predicted Low GI Risk |
This comparison highlights the significant advantage of selective inhibitors like the lead scaffold and its optimized derivatives (e.g., Etoricoxib) in sparing COX-1, which is the basis for their improved gastrointestinal safety profile compared to traditional NSAIDs.[11][17] However, it's noted that all NSAIDs, including selective ones, carry some level of cardiovascular risk.[8]
Methodology Deep Dive: Protocol for In Vitro COX Inhibition Assay
Trustworthy and reproducible data is the cornerstone of drug development. The following is a validated, self-contained protocol for determining the IC50 values and thus the selectivity index of a test compound against COX-1 and COX-2. This enzyme-based assay measures the peroxidase activity of COX.[18]
Objective: To quantify the concentration-dependent inhibition of purified ovine COX-1 and human recombinant COX-2 by a test compound.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[18]
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)[18]
-
Test compound and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and plate reader (590-611 nm absorbance)[18]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Rationale: Proper dilution ensures all components are at optimal concentrations for the enzymatic reaction.
-
Dilute enzyme stocks, heme, and other reagents in cold Assay Buffer as per manufacturer instructions.[18] Keep enzymes on ice at all times.
-
-
Plate Setup:
-
Rationale: Including proper controls is critical for data validation. Background wells correct for non-enzymatic reactions, while "100% activity" wells establish the baseline for calculating inhibition.
-
Designate wells for:
-
-
Inhibitor Incubation:
-
Rationale: This pre-incubation step allows the test compound to bind to the enzyme's active site before the reaction is initiated.
-
Add 2 µL of the test compound dilutions (in DMSO) or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature.[19]
-
-
Reaction Initiation and Measurement:
-
Rationale: The reaction is started by adding the substrate, arachidonic acid. The rate of color change from the oxidation of TMPD is directly proportional to the enzyme's peroxidase activity.
-
Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Immediately place the plate in a plate reader and measure the absorbance at ~590 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Rationale: This step converts raw absorbance data into a quantitative measure of inhibition (IC50).
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Correct the rates by subtracting the average rate of the background wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Figure 3: Experimental workflow for determining COX-1/COX-2 IC50 values.
Conclusion
The diaryl ethanone scaffold, represented by "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone," is a highly effective pharmacophore for designing selective COX-2 inhibitors. Its cross-reactivity profile, characterized by potent inhibition of COX-2 and minimal activity against COX-1, is primarily driven by the interaction of the methylsulfonylphenyl moiety with a unique side pocket in the COX-2 active site. Structure-activity relationship studies demonstrate that this selectivity can be further optimized through targeted chemical modifications. When benchmarked against non-selective NSAIDs, this class of compounds offers a clear and significant advantage in sparing the homeostatic functions of COX-1, providing a strong rationale for their improved gastrointestinal safety profile. The robust in vitro assays detailed herein provide a reliable framework for researchers to validate these selectivity claims and guide the development of next-generation anti-inflammatory agents.
References
- 1. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 7. lecturio.com [lecturio.com]
- 8. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 14. Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
A Medicinal Chemist's Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone and its Analogs: A Comparative Analysis of COX-2 Inhibitor Scaffolds
This guide provides an in-depth technical comparison of drug analogs derived from the pivotal chemical intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. This compound serves as a cornerstone in the synthesis of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] We will dissect the structure-activity relationships (SAR), compare biological performance data with alternative scaffolds, and provide detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering field-proven insights into the rational design of next-generation anti-inflammatory agents.
The Central Role of the Ethanone Scaffold and its Target: COX-2
The compound 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4) is more than a simple precursor; its molecular architecture embodies the essential pharmacophoric elements required for selective COX-2 inhibition.[1][3] Its two key motifs are:
-
A 6-methylpyridine ring , which engages with the active site of the target enzyme.
-
A 4-(methylsulfonyl)phenyl group , a hallmark of many selective COX-2 inhibitors, crucial for conferring selectivity.[4][5]
These features are designed to target cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of inflammatory prostaglandins following injury or infection.[6][7] Unlike the constitutively expressed COX-1 isoform, which plays a protective role in gastric mucosa and platelet function, COX-2 is the pathological driver of pain and inflammation.[4][8] The therapeutic strategy is, therefore, to selectively inhibit COX-2, thereby minimizing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[4][7]
The Arachidonic Acid Cascade: Point of COX-2 Intervention
The diagram below illustrates the biochemical pathway from arachidonic acid to prostaglandins, highlighting the distinct roles of COX-1 and COX-2. Selective inhibitors are designed to block the COX-2 path while leaving the protective COX-1 pathway largely intact.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]
- 6. drugs.com [drugs.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. litfl.com [litfl.com]
Benchmarking "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" purity
An In-Depth Guide to Benchmarking the Purity of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
This guide provides a comprehensive framework for assessing the purity of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4), a critical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] Ensuring the purity of this intermediate is paramount, as any impurities can carry over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.[3][4] This document compares various analytical techniques and provides a detailed, field-proven methodology for robust purity determination, grounded in established regulatory principles.
The Critical Role of Purity in API Synthesis
The compound, hereafter referred to as "keto sulfone," is a cornerstone in the Etoricoxib synthesis pathway.[5][6] The purity profile of a starting material or intermediate is a direct reflection of the manufacturing process's consistency and control.[7] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent purity requirements to minimize patient risk from potentially harmful substances.[3] Therefore, employing validated, high-fidelity analytical methods is not merely a quality control step but a fundamental regulatory and safety requirement.
Comparative Analysis of Purity Assessment Methodologies
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the nature of the potential impurities. Keto sulfone is a non-volatile, crystalline solid, which guides our choice of primary and secondary analytical techniques.[2][8]
| Technique | Principle | Applicability to Keto Sulfone | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Primary Method. Ideal for separating the main compound from non-volatile process-related impurities and degradation products. | High resolution and sensitivity; considered the "gold standard" for pharmaceutical purity and assay.[9] | Can be destructive; requires reference standards for impurity quantification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Secondary/Complementary. Primarily for detecting volatile organic impurities, such as residual solvents from the synthesis process.[10][11] | Excellent for volatile and semi-volatile compounds; high sensitivity.[12] | Not suitable for non-volatile compounds like keto sulfone itself or its primary impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to provide detailed structural information. | Confirmatory/Quantitative. Excellent for unambiguous structure confirmation of the main compound and for identifying and quantifying major impurities without a reference standard (qNMR). | Provides definitive structural information; non-destructive; primary method of measurement.[13][14] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Identification/Coupled Technique. Primarily used in conjunction with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities by providing molecular weight and fragmentation data. | Unparalleled sensitivity and specificity for identification.[15][16] | Not a standalone quantitative technique without chromatography; matrix effects can be an issue. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Specialized Use. Can determine the absolute purity of highly crystalline substances (>98.5%) without a reference standard, based on the van't Hoff equation.[3] | Provides absolute purity data; fast. | Only applicable to highly pure, crystalline materials that do not decompose upon melting; cannot identify individual impurities.[3] |
For routine quality control and comprehensive impurity profiling of keto sulfone, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable and powerful core technique. It will be complemented by GC for residual solvent analysis and by LC-MS and NMR for impurity identification and structural confirmation during method development and validation.
In-Depth Protocol: A Validated RP-HPLC Method for Purity Determination
This section details a robust, self-validating RP-HPLC method designed for the accurate quantification of keto sulfone and its related impurities. The methodology is built upon principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[17][18]
Causality Behind Experimental Choices
-
Stationary Phase: A Cyano (CN) column is selected. While C18 is a common workhorse, a CN phase can offer different selectivity for polar and aromatic compounds like keto sulfone and its potential impurities, often providing better resolution and peak shape for pyridine-containing structures.[19]
-
Mobile Phase: A buffered acetonitrile/water system is used. The buffer (e.g., phosphate) controls the pH to ensure the consistent ionization state of the pyridine moiety, leading to reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength.
-
Detection: UV detection at a specific wavelength (e.g., 234 nm) is appropriate as the aromatic rings and carbonyl group in the keto sulfone structure act as chromophores, allowing for sensitive detection.[20]
Visualizing the Analytical Workflow
Caption: High-level workflow for HPLC purity analysis.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Keto Sulfone Reference Standard and Test Sample
-
Acetonitrile (HPLC Grade)
-
Disodium Hydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: Zorbax SB CN, 250 x 4.6 mm, 5 µm particle size[19]
-
Mobile Phase: 0.02 M Disodium Hydrogen Orthophosphate (pH adjusted to 7.2 with Orthophosphoric Acid) and Acetonitrile in a 60:40 v/v ratio.[19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 234 nm[20]
-
Injection Volume: 10 µL
-
Run Time: ~30 minutes (or until all impurities have eluted)
3. Solution Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Keto Sulfone Reference Standard into a 50 mL volumetric flask. Add ~25 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.[21]
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Reference Standard Solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This is a self-validating step to ensure the system is performing correctly before sample analysis.
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Test Sample Solution in duplicate.
-
Inject the Reference Standard Solution after every 6-10 sample injections to bracket the samples and ensure system stability.
5. Calculation of Purity: Purity is typically determined by area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
% Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100
-
% Purity = 100 - (Sum of % of All Impurities)
Method Validation: A Trustworthy and Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[22]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is tested via forced degradation studies (acid, base, oxidation, heat, light).[21] | The main peak should be free from co-eluting peaks. Peak purity analysis (using a PDA detector) should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[17] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spiking the sample with known amounts of impurities. | Recovery should be within 80-120% for impurities.[19] |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels. | %RSD should be ≤ 5.0% for impurity quantification. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision at the LOQ should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, % organic ±2%).[4] | System suitability parameters should remain within acceptable limits. |
Visualizing Key Molecular Information
A clear understanding of the molecular structure is fundamental to all analytical interpretations.
Caption: Structure of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
Conclusion
Benchmarking the purity of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone requires a multi-faceted yet systematic approach. A validated RP-HPLC method serves as the cornerstone for routine quality control, providing robust, reliable, and reproducible data on impurity levels. This primary method should be supported by orthogonal techniques like GC-MS for volatile impurity analysis and advanced spectroscopic methods such as LC-MS and NMR for definitive structural elucidation during development and investigation phases. By adhering to the principles of method validation outlined by ICH and employing a scientifically sound, risk-based approach, researchers and drug developers can ensure the quality and consistency of this critical API intermediate, safeguarding the integrity of the final drug product.
References
- 1. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 2. apicule.com [apicule.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. ruifuchem.com [ruifuchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. omicsonline.org [omicsonline.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. longdom.org [longdom.org]
- 17. database.ich.org [database.ich.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Economic Analysis of Synthesis Methods for 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: A Guide for Researchers and Drug Development Professionals
Introduction
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib, is a molecule of significant interest in the pharmaceutical industry.[1] The efficiency and economic viability of its synthesis have a direct impact on the production cost of this widely used anti-inflammatory drug. This guide provides an in-depth comparative analysis of the prevalent synthesis methods for this crucial intermediate, with a focus on their economic feasibility, chemical efficiency, and scalability. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a synthetic route for laboratory-scale research or large-scale manufacturing.
Methodology Overview: A Fork in the Synthetic Road
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, hereafter referred to as the target ketone, can be broadly approached via two principal strategies: the oxidation of a thioether precursor and the direct condensation of elaborated starting materials. Each of these routes presents a unique set of advantages and challenges in terms of starting material cost, process complexity, and overall yield.
Figure 1: High-level overview of the two primary synthetic strategies for the target ketone.
Method 1: The Oxidation Pathway - A Robust and High-Yielding Approach
This widely employed method involves the synthesis of a thioether intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, which is subsequently oxidized to the desired sulfone. This two-step process is favored for its generally high yields and the relative accessibility of its starting materials.
Experimental Protocol
Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (Thioether Intermediate)
A common route to the thioether intermediate involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetonitrile.
-
Reaction Setup: A solution of 4-(methylthio)phenylacetonitrile and methyl 6-methylnicotinate in a suitable solvent such as toluene is prepared in a reaction vessel.
-
Base Addition: A strong base, typically sodium methoxide in methanol, is slowly added to the reaction mixture at an elevated temperature (e.g., 90-95°C).
-
Reaction Progression: The reaction is maintained at reflux for several hours to ensure complete conversion.
-
Work-up and Isolation: Upon completion, the reaction is cooled and quenched with an acid (e.g., acetic acid) and water. The precipitated solid is filtered, washed, and dried to yield the thioether intermediate.
Step 2: Oxidation to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Target Ketone)
The thioether intermediate is oxidized to the final product using a suitable oxidizing agent.
-
Reaction Setup: The thioether intermediate is suspended in a mixture of acetic acid and methanesulfonic acid and cooled to 5-10°C.[2]
-
Oxidant Addition: A 30% w/w hydrogen peroxide solution is added dropwise while maintaining the low temperature.[2]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours.[2]
-
Work-up and Isolation: The reaction is cooled, and the excess oxidizing agent is quenched with sodium thiosulfate. The pH is adjusted to 5.5-6.5 with a sodium hydroxide solution, and the mixture is stirred to allow for precipitation. The solid product is filtered, washed with water, and dried under vacuum.[2]
Economic and Process Analysis
This method's economic viability is underpinned by its high-yielding final oxidation step. Molar yields for the oxidation have been reported to be as high as 89% to 97.5%.[1][2] However, the multi-step nature of the overall process and the cost of the initial starting materials must be considered.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a cost-effective and relatively "green" oxidizing agent, with water being its primary byproduct.
-
Acidic Conditions: The use of acetic acid and methanesulfonic acid provides the necessary acidic environment for the oxidation to proceed efficiently.
-
Temperature Control: The initial low temperature during the addition of hydrogen peroxide is crucial for controlling the exothermic reaction and preventing side reactions.
Trustworthiness and Self-Validation:
The progress of the oxidation can be reliably monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting thioether. The final product's purity can be readily assessed by HPLC, and its identity confirmed by spectroscopic methods (NMR, MS).
Figure 2: Workflow for the synthesis of the target ketone via the oxidation pathway.
Method 2: The Direct Condensation Route - A More Convergent Approach
This approach aims to construct the target ketone in a more convergent manner, directly coupling a pyridine derivative with a phenylacetic acid derivative. This can potentially reduce the number of synthetic steps compared to the oxidation pathway.
Experimental Protocol
A representative procedure involves the reaction of the sodium salt of (4-methylsulfonyl)phenylacetic acid with an ester of 6-methylnicotinic acid.
-
Salt Formation: (4-methylsulfonyl)phenylacetic acid is dissolved in a solvent like methanol, and a solution of sodium hydroxide in methanol is added to form the sodium salt in situ.
-
Reaction with Pyridine Derivative: The methyl ester of 6-methylnicotinic acid is added to the reaction mixture.
-
Activation: A Grignard reagent, such as isopropyl magnesium chloride, is added to facilitate the condensation.
-
Reaction Progression: The reaction is maintained at an elevated temperature (e.g., 65-70°C) for a specified period.
-
Work-up and Isolation: The reaction is cooled and worked up using standard extraction and crystallization procedures to isolate the target ketone. A typical molar yield for this process is reported to be in the range of 78-88%.[3]
Economic and Process Analysis
The primary advantage of this method is its convergent nature, which can lead to a more streamlined manufacturing process. The avoidance of tungsten-based catalysts, which can be toxic and difficult to remove, is another significant benefit.[3] However, the cost and availability of the starting materials, particularly (4-methylsulfonyl)phenylacetic acid, are crucial economic considerations.
Causality Behind Experimental Choices:
-
Use of Grignard Reagent: The Grignard reagent acts as a strong base and a coupling agent, enabling the condensation between the carboxylate salt and the ester.
-
In Situ Salt Formation: Preparing the sodium salt in situ avoids an additional isolation step, improving process efficiency.
Trustworthiness and Self-Validation:
Similar to Method 1, the reaction progress can be monitored by HPLC. The formation of impurities can be problematic, and their removal may require multiple recrystallizations, potentially leading to yield losses.[3] Careful control of reaction conditions is therefore critical to ensure high purity of the final product.
Figure 3: Workflow for the synthesis of the target ketone via the direct condensation route.
Quantitative and Economic Comparison
The following table summarizes the key economic and process parameters for the two discussed synthetic methods. It is important to note that the cost of starting materials can vary significantly based on the supplier, purity, and purchase volume.
| Parameter | Method 1: Oxidation Pathway | Method 2: Direct Condensation |
| Key Starting Materials | Methyl 6-methylnicotinate, 4-(methylthio)phenylacetonitrile | (4-methylsulfonyl)phenylacetic acid, Methyl 6-methylnicotinate |
| Indicative Starting Material Cost * | 6-Methylnicotinic Acid: ~$48/kg(for industrial grade) | 4-(Methylsulfonyl)phenylacetic acid: ~$30/kg(for industrial grade) |
| Number of Key Steps | 2 (Condensation + Oxidation) | 1 (Condensation) |
| Reported Molar Yield | 89-97.5% (for oxidation step) | 78-88% (overall)[3] |
| Key Reagents | Sodium methoxide, Hydrogen peroxide | Grignard reagent (e.g., i-PrMgCl) |
| Process Considerations | Requires handling of strong base and oxidizing agent. | Requires handling of moisture-sensitive Grignard reagent. |
| Advantages | High final step yield, uses common reagents. | More convergent, avoids tungsten catalysts.[3] |
| Disadvantages | Longer overall sequence. | Potential for impurity formation requiring extensive purification.[3] |
*Disclaimer: The provided costs are indicative and based on publicly available data from suppliers in India and may not reflect the actual procurement costs for a specific manufacturing campaign. A thorough cost analysis with quotes from multiple suppliers is recommended.
Conclusion and Recommendations
Both the oxidation pathway and the direct condensation route offer viable methods for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
-
Method 1 (Oxidation Pathway) is a robust and high-yielding process, particularly in its final oxidation step. Its well-established nature and the use of common, relatively inexpensive reagents make it an attractive option for large-scale production, provided the overall process economics of the two-step sequence are favorable.
-
Method 2 (Direct Condensation) presents a more convergent and potentially more efficient route. The avoidance of heavy metal catalysts is a significant advantage from both a cost and environmental perspective. However, careful optimization is required to control impurity formation and maximize yield, which could otherwise offset the benefits of a shorter synthesis.
The ultimate choice of synthetic route will depend on a comprehensive evaluation of various factors, including the specific capabilities of the manufacturing facility, the target production scale, and a detailed cost-of-goods analysis based on negotiated raw material prices. For research and development purposes, the direct condensation route may offer a quicker path to the target molecule, while the oxidation pathway might be more readily scalable due to its well-documented and robust nature.
Further process development, including the exploration of green chemistry approaches such as the use of alternative solvents and catalytic systems, could lead to even more economical and sustainable methods for the synthesis of this vital pharmaceutical intermediate.[4] The application of continuous flow technology, which has been explored for the final synthesis of Etoricoxib, could also be investigated for the synthesis of the target ketone to enhance efficiency and safety.[5][6]
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 3. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. A novel green approach to the synthesis of Etoricoxib [arpi.unipi.it]
- 5. theaspd.com [theaspd.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(6-Chloro-5-methylpyridin-3-yl)ethanone
As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. When handling novel chemical entities like 1-(6-Chloro-5-methylpyridin-3-yl)ethanone, a rigorous and well-understood safety protocol is not just a regulatory requirement; it is the bedrock of sound scientific practice. This guide, grounded in the principles of chemical causality and laboratory best practices, provides a detailed operational plan for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment and a Foundational Approach to Safety
The molecular structure of this compound, featuring a chlorinated pyridine ring, suggests that it should be handled as a hazardous substance. Halogenated organic compounds can present a range of hazards, and it is prudent to assume that this compound may cause skin and eye irritation.[2] Inhalation of dust or fumes should also be avoided.[3]
Our safety philosophy is built on a multi-layered defense. The primary layer is engineering controls, such as certified chemical fume hoods, which are non-negotiable when handling this and similar compounds.[4] PPE constitutes the critical final barrier between the researcher and the chemical, and its selection must be deliberate and informed.[5]
Personal Protective Equipment (PPE): Your Essential Shield
The selection of PPE is not a one-size-fits-all matter; it depends on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Double-gloving with nitrile or neoprene gloves | Fully-buttoned lab coat | Recommended if not in a fume hood or ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Not required if performed in a certified fume hood |
| Running Reactions and Transfers | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat | Not required if performed in a certified fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant, disposable gown over lab coat | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection: The First Line of Defense
Accidental splashes are a significant risk during solution preparation and transfers.
-
Safety glasses with side shields are the minimum requirement for any work in the laboratory.
-
Chemical splash goggles should be worn when there is a higher risk of splashing, such as when preparing solutions or performing liquid transfers.[3] They provide a seal around the eyes, offering superior protection.
-
A face shield , worn in conjunction with goggles, offers an additional layer of protection for the entire face and is recommended for larger-scale operations or when cleaning up spills.[5]
Skin and Body Protection: An Impermeable Barrier
-
Gloves : The choice of glove material is critical. For pyridine and its derivatives, nitrile or neoprene gloves are recommended.[3] It is advisable to double-glove to provide an extra layer of protection and to facilitate the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or punctures before use.[6] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[6]
-
Lab Coats : A fully-buttoned lab coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[7]
Respiratory Protection: Safeguarding Against Inhalation
All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] If the use of a fume hood is not feasible, or in the event of a significant spill, respiratory protection is necessary. An air-purifying respirator equipped with organic vapor cartridges would be appropriate in such scenarios.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Standard Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Standard workflow for handling this compound.
Disposal of Contaminated Materials
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8][9]
-
Chemical Waste : All solutions and residual solid material should be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[8]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag and disposed of as hazardous waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
The following decision tree provides guidance on waste segregation.
Caption: Decision tree for waste segregation.
Emergency Procedures: Be Prepared
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
-
Spills : Evacuate the area. Wearing appropriate PPE (including respiratory protection), absorb the spill with an inert material like vermiculite or sand.[4] Collect the material in a sealed container for hazardous waste disposal.
By adhering to these rigorous safety protocols, we can ensure a safe laboratory environment that fosters both scientific discovery and personal well-being.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. pppmag.com [pppmag.com]
- 6. acrospharmatech.com [acrospharmatech.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
